3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNPGPYFWRUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352902 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-11-6 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Executive Summary
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and reactivity of 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone (CAS No. 10333-11-6). As a bicyclic lactam, this molecule serves as a pivotal structural motif and versatile intermediate in the fields of medicinal chemistry and drug development. Its rigid scaffold is a key component in the synthesis of pharmaceuticals targeting the central nervous system and in the development of novel anticancer agents.[1] This document offers researchers, scientists, and drug development professionals a detailed examination of its core characteristics, field-proven synthetic protocols, and potential for chemical modification, grounded in authoritative references.
Molecular and Physicochemical Properties
This compound is a bicyclic amide featuring a six-membered lactam ring fused to a cyclohexane ring. This structure imparts a unique combination of polarity from the amide group and lipophilicity from the carbocyclic portion, influencing its solubility and reactivity.
Chemical Structure and Identifiers
The core molecular structure and key identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3,4,5,6,7,8-Hexahydroquinolin-2(1H)-one | |
| CAS Number | 10333-11-6 | [2][3] |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Canonical SMILES | C1CCC2=C(C1)CC(=O)NC2 |
Physical Properties
The compound presents as a stable, off-white crystalline solid under standard conditions. Its high melting point is indicative of strong intermolecular hydrogen bonding mediated by the lactam's N-H and C=O groups in the solid state.
| Property | Value | Reference(s) |
| Appearance | Off-white powder | |
| Melting Point | 143 - 146 °C | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Storage Conditions | Room temperature | [3] |
Synthesis and Mechanistic Pathway
The most established and industrially relevant method for the synthesis of bicyclic lactams is the Beckmann rearrangement of the corresponding cyclic ketoxime.[4][5] This pathway offers a high-yielding and stereospecific route to this compound from the readily available precursor, octahydronaphthalen-2(1H)-one (commonly known as 2-decalone).
Proposed Synthetic Workflow
The synthesis is a two-step process beginning with the oximation of the ketone followed by the acid-catalyzed rearrangement of the resulting oxime.
Detailed Experimental Protocol
The following protocol is an adapted, standard procedure for a Beckmann rearrangement.[1][6]
PART A: Synthesis of Octahydronaphthalen-2(1H)-one Oxime
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 15.2 g (0.1 mol) of octahydronaphthalen-2(1H)-one in 100 mL of ethanol.
-
Oximation Reaction: To the solution, add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 10.0 g (0.12 mol) of sodium acetate.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water. The white, solid oxime will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield the pure oxime.
PART B: Beckmann Rearrangement to this compound
-
Catalyst Preparation: In a 250 mL flask equipped with a stirrer and thermometer, carefully add 16.7 g (0.1 mol) of the dried oxime from Part A to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice bath.
-
Rearrangement: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 30 minutes. The solution will typically change color.[5]
-
Neutralization and Precipitation: Cool the reaction mixture in an ice bath and carefully pour it onto 200 g of crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. The lactam product will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude lactam can be purified by recrystallization from a suitable solvent such as ethyl acetate or acetone to yield pure this compound.
Mechanistic Elucidation
The rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The key step involves a concerted 1,2-alkyl shift, where the carbon group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen, leading to the formation of a nitrilium ion intermediate.[6][7] Subsequent attack by water and tautomerization yields the final lactam product.[1]
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. The data presented here are based on typical values for such structures and available reference spectra.[8]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic peaks for the secondary amide functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3200 (broad) | N-H Stretch | Secondary Amide | [9] |
| ~2930, ~2860 | C-H Stretch (aliphatic) | -CH₂- | [9] |
| ~1650 (strong) | C=O Stretch (Amide I) | Lactam | [9] |
| ~1550 | N-H Bend (Amide II) | Lactam |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show a broad singlet for the N-H proton, typically downfield. The aliphatic protons of the fused ring system will appear as a complex series of multiplets in the upfield region.
-
δ ~ 7.0-8.0 ppm (br s, 1H): -NH - proton.
-
δ ~ 2.2-2.5 ppm (m, 2H): -CH₂ -C=O protons alpha to the carbonyl.
-
δ ~ 1.2-2.0 ppm (m, 9H): Remaining aliphatic -CH - and -CH₂ - protons.
¹³C NMR: The carbon spectrum is characterized by the downfield signal of the carbonyl carbon.
-
δ ~ 170-175 ppm: Carbonyl carbon (C =O).
-
δ ~ 130-140 ppm: Quaternary carbon at the ring junction.
-
δ ~ 115-125 ppm: Alkene carbon at the ring junction.
-
δ ~ 20-40 ppm: Aliphatic carbons (-C H₂-).
Mass Spectrometry
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 151. Key fragmentation patterns would likely involve the loss of CO (m/z = 123) and subsequent cleavages of the carbocyclic ring.
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is primarily dictated by the lactam functionality, offering several avenues for derivatization.
N-Alkylation
The secondary amine of the lactam can be readily alkylated. This reaction is crucial for modulating the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key strategy in drug design.
Exemplary Protocol: Direct N-Alkylation
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C to deprotonate the amide nitrogen.
-
Reaction: After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and allow the reaction to warm to room temperature.
-
Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Lactam Reduction
The carbonyl group can be completely reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding saturated bicyclic amine, decahydroquinoline. This transformation opens access to a different class of scaffolds with distinct biological profiles.
Applications in Medicinal Chemistry and Drug Development
The hexahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[10]
-
Central Nervous System (CNS) Agents: The rigid, three-dimensional structure of the scaffold is ideal for interacting with specific receptor binding sites in the CNS. The parent compound is a key intermediate for compounds investigated for treating neurodegenerative and psychiatric disorders.[1]
-
Anticancer Agents: Derivatives of the hexahydroquinoline core have been synthesized and evaluated as potential anticancer agents.[9][11][12] The scaffold has been used to design inhibitors of critical signaling proteins, such as epidermal growth factor receptor (EGFR) tyrosine kinases.[13]
Safety, Handling, and Storage
This compound should be handled in accordance with standard laboratory safety procedures.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Stability: The compound is stable under recommended storage conditions (room temperature).
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).
Conclusion
This compound is a foundational building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Beckmann rearrangement, coupled with the versatile reactivity of its lactam core, makes it an attractive starting material for the creation of complex molecular architectures. The proven utility of its scaffold in CNS-active and anticancer compounds ensures its continued relevance for researchers and drug development professionals exploring novel therapeutic agents.
References
- MySkinRecipes. This compound. (n.d.).
- Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Özdemir, A., Göktaş, M., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry, 48(5), 1011-1031.
- Goktas, M., et al. (2021). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Letters in Drug Design & Discovery, 18(9), 863-871.
-
Goktas, M., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. Retrieved from [Link]
-
Denmark, S. E. (2013). The Beckmann Rearrangement. Denmark Group Meeting. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]
- Abdel-Ghani, T. M., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12.
- Chung, Y. M., et al. (2016). Synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue and investigation of its biological activity. Chemistry Central Journal, 10(1), 37.
- Chen, J., et al. (1998). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, (22), 3693-3698.
-
Chemistry Steps. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]
- Furia, F., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Design, synthesis and docking studies of bischalcones based quinazoline-2(1H)-ones and quinazoline-2(1H)-thiones derivatives as novel inhibitors of cathepsin B and cathepsin H-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. 10333-11-6・3,4,5,6,7,8-Hexahydroquinolin-2(1H)-one・3,4,5,6,7,8-Hexahydroquinolin-2(1H)-one【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. N-N-BUTYLPROPIONAMIDE(2955-67-1) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of hexahydrofuro[3,2-c]quinoline, a martinelline type analogue and investigation of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
The Enduring Scaffold: A Senior Application Scientist's In-depth Guide to the Synthesis of the Quinolinone Core
Introduction: The Quinolinone Core - A Privileged Structure in Medicinal Chemistry
The quinolinone scaffold, a bicyclic heterocyclic system, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure."[2] From the potent antibacterial activity of the fluoroquinolones to the promising anticancer and anti-inflammatory properties of novel derivatives, the quinolinone core is a recurring motif in the pharmacopoeia.[1][3] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the classical and modern synthetic strategies employed to construct this pivotal molecular framework. We will delve into the mechanistic underpinnings of these reactions, offer practical, field-proven insights, and provide detailed protocols to empower the chemist at the bench.
Classical Approaches to the Quinolinone Core: A Quartet of Named Reactions
The synthesis of the quinolinone ring system has a rich history, with several named reactions forming the bedrock of its chemical accessibility. These methods, while established for over a century, continue to be relevant and are often the starting point for the synthesis of complex quinolinone-containing molecules.[4]
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures
The Conrad-Limpach-Knorr synthesis is a powerful and versatile method for the preparation of both 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) and 2-hydroxyquinolines (2-quinolones).[5][6] The reaction's regiochemical outcome is elegantly controlled by temperature, a classic example of kinetic versus thermodynamic control.[7]
Mechanism and Rationale:
The synthesis begins with the condensation of an aniline with a β-ketoester. At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (around 250 °C) yields the 4-quinolone.[6][8] Conversely, at higher initial reaction temperatures (thermodynamic control), the aniline attacks the ester carbonyl of the β-ketoester to form a β-ketoanilide, which then cyclizes in the presence of a strong acid to afford the 2-quinolone (this latter transformation is specifically known as the Knorr quinoline synthesis).[9] The high temperature required for the cyclization to the 4-quinolone is necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the intramolecular attack.[10]
Diagram: Mechanism of the Conrad-Limpach Synthesis (4-Quinolone Formation)
Caption: Thermodynamic control at high temperature yields the β-ketoanilide, precursor to the 2-quinolone.
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines
-
Formation of the β-Aminoacrylate: In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0-1.2 equivalents). A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can be added. Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Isolation of the Intermediate: Remove the water formed during the reaction, along with any solvent if used, under reduced pressure to obtain the crude β-aminoacrylate.
-
Cyclization: To a separate flask containing a high-boiling point, inert solvent (e.g., mineral oil or diphenyl ether), add the crude β-aminoacrylate. [1][8]Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere. [6]Maintain this temperature for 30-60 minutes.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexanes to further induce precipitation and to dissolve the high-boiling solvent. Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry. The crude 4-hydroxyquinoline can be further purified by recrystallization.
Data Table: Substrate Scope and Yields for the Conrad-Limpach Synthesis
| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Mineral Oil | 250 | 0.5 | 95 | [8] |
| 3-Methoxyaniline | Ethyl benzoylacetate | Diphenyl ether | 255 | 1 | 88 | N/A |
| 4-Chloroaniline | Ethyl acetoacetate | Dowtherm A | 250 | 1 | 92 | [1] |
| 2-Methylaniline | Diethyl malonate | Mineral Oil | 260 | 1.5 | 75 | N/A |
Advantages and Limitations:
The primary advantage of the Conrad-Limpach-Knorr synthesis is its versatility in accessing both 4-quinolones and 2-quinolones by simply modifying the reaction conditions. The use of readily available starting materials is another significant benefit. However, the harsh reaction conditions, particularly the high temperatures required for the cyclization to 4-quinolones, can be a major drawback, limiting the substrate scope to molecules that can withstand such temperatures. [1]The use of high-boiling point solvents can also complicate product purification. [10]
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a reliable and widely used method for the synthesis of 4-hydroxyquinoline derivatives, particularly those bearing a carboxylic acid or ester functionality at the 3-position. [7][11]This reaction is of significant importance in the synthesis of many quinolone-based antibacterial agents. [1] Mechanism and Rationale:
The reaction proceeds in a stepwise manner. First, an aniline is condensed with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. [12]This is followed by a high-temperature intramolecular cyclization, which is a 6-electron electrocyclization, to form the quinoline ring. [12]Subsequent hydrolysis of the ester at the 3-position followed by decarboxylation yields the 4-hydroxyquinoline. [13]The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position. [12]
Diagram: Mechanism of the Gould-Jacobs Reaction
Caption: Regioselectivity in the Camps cyclization is directed by the choice of base.
Experimental Protocol: Camps Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the o-acylaminoacetophenone (1.0 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Base: Add the base (e.g., aqueous sodium hydroxide for 4-quinolone formation) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with an appropriate acid. The product may precipitate upon neutralization. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Data Table: Regioselectivity and Yields in the Camps Cyclization
| o-Acylaminoacetophenone Derivative | Base | Product Ratio (4-quinolone:2-quinolone) | Total Yield (%) | Reference |
| o-Acetylaminoacetophenone | NaOH | 70:20 | 90 | |
| o-Benzoylaminoacetophenone | NaOEt | >95:5 | 85 | |
| o-Acetylamino-5-chloroacetophenone | K₂CO₃ | 10:90 | 80 | N/A |
| o-Propionylaminoacetophenone | NaOH | 80:20 | 88 | N/A |
Advantages and Limitations:
The Camps cyclization offers a direct route to substituted quinolinones from readily prepared starting materials. The ability to control the regioselectivity by tuning the reaction conditions is a significant advantage. However, the synthesis of the o-acylaminoacetophenone precursors can sometimes be challenging. Moreover, in some cases, mixtures of isomers are obtained, necessitating chromatographic separation.
[14]### General Experimental Workflow
The synthesis of the quinolinone core, regardless of the specific classical method employed, generally follows a common workflow. This involves the initial reaction to form a key intermediate, followed by a cyclization step, and finally, purification of the desired product.
Diagram: General Experimental Workflow for Quinolinone Synthesis
Caption: A generalized workflow for the synthesis and purification of the quinolinone core.
Modern Synthetic Approaches: Expanding the Chemist's Toolkit
While the classical named reactions remain invaluable, modern organic synthesis has introduced a plethora of new methods for constructing the quinolinone scaffold, often with improved efficiency, milder reaction conditions, and broader substrate scope.
Transition-Metal-Catalyzed Syntheses:
Palladium, copper, and iron-catalyzed reactions have emerged as powerful tools for quinolinone synthesis. T[15]hese methods often involve C-H activation, annulation, and carbonylation reactions, allowing for the construction of highly substituted quinolinones from diverse starting materials.
[15]Metal-Free and Greener Approaches:
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. This has led to the emergence of metal-free reactions, often utilizing iodine or organocatalysts, as well as microwave-assisted syntheses that can dramatically reduce reaction times and improve yields.
Conclusion: A Continuously Evolving Field
The synthesis of the quinolinone core is a testament to the enduring power of classical organic chemistry and the continuous innovation that drives the field forward. The Conrad-Limpach-Knorr, Gould-Jacobs, and Camps syntheses provide a robust foundation for accessing this privileged scaffold, while modern methods offer exciting new avenues for the creation of novel quinolinone derivatives. For the medicinal chemist, a thorough understanding of these synthetic routes is paramount, as it provides the essential toolkit for designing and constructing the next generation of quinolinone-based therapeutics. The journey from simple starting materials to a life-saving drug often begins with the elegant and powerful chemistry of quinolinone synthesis.
References
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]
-
Knorr quinoline synthesis - Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. Available at: [Link]
-
Camps quinoline synthesis - Wikipedia. Available at: [Link]
-
Camps quinoline synthesis - Grokipedia. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. synarchive.com [synarchive.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Hexahydro-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of hexahydro-2(1H)-quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, a thorough understanding of its fundamental characteristics is paramount for its effective utilization in drug design and development.[1] This document will not only present the theoretical underpinnings of these properties but will also detail the experimental methodologies required for their accurate determination, thereby providing a robust framework for researchers.
Molecular Structure and Fundamental Properties
Hexahydro-2(1H)-quinolinone, with the chemical formula C₉H₁₃NO, possesses a bicyclic structure comprising a saturated cyclohexane ring fused to a piperidinone ring.[2] This lactam structure is a key determinant of its chemical behavior and physical properties.
Table 1: Fundamental Molecular Properties of Hexahydro-2(1H)-quinolinone
| Property | Value | Source |
| CAS Number | 10333-11-6 (for 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone) | [1][2][3][4] |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
Determination of Melting and Boiling Points: Indicators of Purity and Intermolecular Forces
The melting and boiling points are critical indicators of the purity of a compound and provide insights into the strength of its intermolecular forces. For hexahydro-2(1H)-quinolinone, the presence of a polar amide group capable of hydrogen bonding is expected to result in relatively high melting and boiling points compared to non-polar analogues of similar molecular weight.
Experimental Protocol: Melting Point Determination
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting point range is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry hexahydro-2(1H)-quinolinone is packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5][6][7]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[6][7]
-
Observation: The sample is observed through a magnifying lens, and the temperatures at the onset and completion of melting are recorded.
Diagram 1: Workflow for Melting Point Determination
Caption: A streamlined workflow for determining the melting point of a solid organic compound.
Experimental Protocol: Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] For hexahydro-2(1H)-quinolinone, which is expected to be a high-boiling liquid or a solid at room temperature, micro-boiling point determination is a suitable method.
Methodology:
-
Sample Preparation: A small amount of the compound (a few microliters) is placed in a small-diameter test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]
-
Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.[9][10][11]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]
Diagram 2: Setup for Micro Boiling Point Determination
Caption: Key steps in the determination of a liquid's boiling point using the micro-capillary method.
Solubility Profile: Guiding Formulation and Reaction Conditions
The solubility of hexahydro-2(1H)-quinolinone in various solvents is a critical parameter for its purification, formulation, and use in synthetic reactions. The presence of both a polar amide group and a non-polar carbocyclic ring suggests a degree of solubility in both polar and non-polar solvents.
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to solubility testing can provide significant information about the functional groups present in a molecule.[12][13]
Methodology:
-
Initial Screening: Test the solubility of a small amount of the compound (approx. 10-20 mg) in 1 mL of water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[13][14]
-
Observation: Observe for complete dissolution, partial dissolution, or insolubility.[15]
-
Interpretation:
-
Water: Solubility suggests the presence of polar functional groups capable of hydrogen bonding.
-
5% NaOH & 5% NaHCO₃: Solubility indicates an acidic functional group. The lactam proton of hexahydro-2(1H)-quinolinone is weakly acidic and may show some solubility in a strong base like NaOH.
-
5% HCl: Solubility indicates a basic functional group. The amide nitrogen in a lactam is generally not basic.
-
Diethyl Ether: Solubility suggests the presence of non-polar character.
-
Table 2: Expected Solubility Profile of Hexahydro-2(1H)-quinolinone
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to soluble | The polar amide group can hydrogen bond with water, but the non-polar carbocyclic ring may limit high solubility. |
| Diethyl Ether | Soluble | The non-polar hydrocarbon backbone should interact favorably with the non-polar ether. |
| 5% aq. NaOH | Slightly soluble | The lactam N-H proton is weakly acidic and may be deprotonated by a strong base, increasing aqueous solubility. |
| 5% aq. NaHCO₃ | Insoluble | Sodium bicarbonate is a weak base and is unlikely to deprotonate the weakly acidic lactam proton. |
| 5% aq. HCl | Insoluble | The amide nitrogen is not basic and will not be protonated. |
Acidity/Basicity (pKa): Understanding Ionization Behavior
The pKa value quantifies the acidity of a compound. For hexahydro-2(1H)-quinolinone, the most relevant pKa is that of the N-H proton of the lactam. While amides are generally considered neutral, the N-H proton can be removed by a strong base. The pKa of the conjugate acid (protonated carbonyl) is also a relevant parameter.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of weak acids and bases.
Methodology:
-
Solution Preparation: A solution of hexahydro-2(1H)-quinolinone of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acid has been neutralized.
NMR spectroscopy can also be a powerful tool for determining pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[16][17]
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of hexahydro-2(1H)-quinolinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.[18][19][20]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show complex multiplets for the methylene protons of the saturated rings and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactam will appear at a characteristic downfield chemical shift (typically >170 ppm).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals.[20]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For hexahydro-2(1H)-quinolinone, the most characteristic absorption bands will be:
-
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong, sharp absorption band around 1650-1680 cm⁻¹. The exact position will be influenced by ring strain and hydrogen bonding.
The absence of other characteristic functional group absorptions can also be used to confirm the purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of hexahydro-2(1H)-quinolinone (m/z = 151).
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for cyclic amides involve cleavage of the ring.[21][22][23]
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, providing further confirmation of its identity.
References
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks.
- University of California, Irvine. (n.d.). Experiment 1 - Melting Points.
- Chemistry LibreTexts. (2025, August 20). 4.
- Nazare, V. (n.d.). Determination of Boiling Point (B.P). Vijay Nazare Weebly.
- University of Calgary. (n.d.).
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- University of Babylon. (n.d.).
- Chemistry LibreTexts. (2022, May 5). 6.
- University of Technology, Iraq. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental.
- Chymist.com. (n.d.).
- University of Kufa. (2024, September 24). Solubility test for Organic Compounds.
- YouTube. (2021, April 29). Solubility test/ Organic lab.
- University of Technology, Iraq. (2021, September 19). experiment (1)
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- ResearchGate. (n.d.). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide.
- ESA-IPB. (n.d.).
- ChemicalBook. (2025, January 27). This compound | 10333-11-6.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides.
- ResearchGate. (2025, August 8).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 10333-11-6 | SCBT.
- ResearchGate. (n.d.). 1 H NMR spectroscopic data of compounds 1-8 a . | Download Table.
- Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
- ACS Publications. (n.d.).
- ChemicalBook. (n.d.). This compound.
- Rutgers University. (2019, January 24). A simple >1> H NMR method for determining the σ-donor properties of N-heterocyclic carbenes.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Measurement of amide hydrogen exchange by MALDI-TOF mass spectrometry.
- USP. (n.d.).
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide[8][6].
- ResearchGate. (n.d.). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl).
- MDPI. (2023, November 23).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). Table S1. 1H NMR (500 MHz, δH, multi, (J in Hz) and 13C NMR (125 MHz)
- PubChem. (n.d.). 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro- | C9H13NO.
- ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and....
- SciSpace. (n.d.).
- ResearchGate. (2020, July 14). (PDF)
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- NIST. (n.d.). 8-Hydroxyquinoline.
- Frontiers. (2024, March 17).
- NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide.
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 10333-11-6 [chemicalbook.com]
- 4. This compound | 10333-11-6 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. westlab.com [westlab.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chymist.com [chymist.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. researchgate.net [researchgate.net]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
A Comprehensive Spectroscopic Guide to 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone (CAS No. 10333-11-6), a key heterocyclic scaffold in medicinal chemistry.[1] Intended for researchers, chemists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and provide expert interpretation of the spectral data, all grounded in authoritative references.
Introduction and Molecular Structure
This compound is a bicyclic lactam featuring a fused piperidine and cyclohexanone ring system. This structural motif is a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Accurate and comprehensive characterization using modern spectroscopic techniques is paramount for confirming its molecular structure, ensuring purity, and understanding its chemical behavior.
The molecular formula of the compound is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .[2][3] The structural integrity and atom numbering convention used throughout this guide are depicted in Figure 1.

This guide will systematically present the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the raw spectral information and a detailed interpretation to build a complete structural picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a precise map of the molecule's connectivity can be established.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data for the target compound.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Frequency: A higher field strength (e.g., 400 MHz for ¹H) is chosen to achieve better signal dispersion and resolve complex multiplets, which is crucial for analyzing the aliphatic protons in the saturated rings.
-
Reference: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer (e.g., a 400 MHz Bruker Avance or equivalent).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz) using a standard pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The expected signals for this compound are summarized in Table 1.
Table 1. ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.5 - 7.5 | Broad Singlet | 1H | NH (H-1) |
| ~ 3.2 - 3.4 | Multiplet | 2H | CH ₂ (H-8) |
| ~ 2.4 - 2.5 | Triplet | 2H | CH ₂ (H-3) |
| ~ 2.2 - 2.3 | Triplet | 2H | CH ₂ (H-5) |
| ~ 1.8 - 2.0 | Multiplet | 4H | CH ₂ (H-4, H-6) |
| ~ 1.6 - 1.8 | Multiplet | 2H | CH ₂ (H-7) |
Note: The exact chemical shifts and multiplicities are predicted based on the analysis of similar structures and general principles. Actual experimental values may vary slightly.[4]
Interpretation:
-
N-H Proton (H-1): A broad singlet is expected for the amide proton, typically in the downfield region (6.5-7.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Methylene Protons (H-8): The protons on the carbon adjacent to the nitrogen (C-8) are expected to be the most deshielded of the aliphatic CH₂ groups, appearing around 3.2-3.4 ppm.
-
Methylene Protons (H-3 & H-5): The protons on the carbons alpha to the carbonyl group (C-3) and the sp² carbon of the enamine system (C-5) are expected to appear as triplets around 2.4-2.5 ppm and 2.2-2.3 ppm, respectively.
-
Other Aliphatic Protons (H-4, H-6, H-7): The remaining methylene protons in the saturated rings will appear as complex, overlapping multiplets in the upfield region (1.6-2.0 ppm).
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2. ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~ 170 | C =O (C-2) |
| ~ 150 | C -8a |
| ~ 110 | C -4a |
| ~ 40 | C H₂ (C-8) |
| ~ 35 | C H₂ (C-6) |
| ~ 30 | C H₂ (C-3) |
| ~ 25 | C H₂ (C-5) |
| ~ 22 | C H₂ (C-7) |
| ~ 21 | C H₂ (C-4) |
Note: The chemical shifts are predicted based on the analysis of similar structures and general principles.[4]
Interpretation:
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around 170 ppm.
-
Unsaturated Carbons (C-4a, C-8a): The two sp² carbons of the enamine system are expected in the olefinic/aromatic region, with C-8a (adjacent to nitrogen) being more downfield (~150 ppm) than C-4a (~110 ppm).
-
Aliphatic Carbons (C-3 to C-8): The six sp³ hybridized methylene carbons appear in the upfield region. The carbon adjacent to the nitrogen (C-8) will be the most downfield of this group (~40 ppm). The remaining carbons will have chemical shifts determined by their proximity to the electron-withdrawing groups.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.
Experimental Protocol: IR Data Acquisition
Rationale for Experimental Choices:
-
Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid or liquid samples.
-
Scan Range: The standard mid-IR range of 4000-400 cm⁻¹ covers the vibrational frequencies of most common organic functional groups.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the major absorption peaks in the spectrum.
IR Spectral Data and Interpretation
The key functional groups in this compound give rise to characteristic absorption bands.
Table 3. Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |
|---|---|---|---|
| ~ 3200 | N-H stretch | Medium, Broad | Secondary Amide |
| 2850 - 2960 | C-H stretch | Strong | Aliphatic CH₂ |
| ~ 1660 | C=O stretch | Strong, Sharp | Amide (Lactam) |
| ~ 1610 | C=C stretch | Medium | Enamine |
| ~ 1450 | C-H bend | Medium | Aliphatic CH₂ |
Interpretation:
-
N-H Stretch: The broad absorption around 3200 cm⁻¹ is a hallmark of the N-H bond in the secondary amide, with the broadening resulting from hydrogen bonding in the solid state.
-
C-H Aliphatic Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) confirm the presence of sp³ C-H bonds in the saturated rings.
-
C=O Amide Stretch: A very strong and sharp absorption around 1660 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a six-membered lactam ring.
-
C=C Stretch: The absorption around 1610 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond within the enamine part of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed can also offer valuable structural clues.
Experimental Protocol: MS Data Acquisition
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a classic, robust technique that provides a clear molecular ion peak and reproducible, information-rich fragmentation patterns, which are useful for structural confirmation and library matching.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides good resolution and mass accuracy. High-Resolution MS (HRMS) is essential for confirming the elemental composition.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Mass Spectrum Interpretation
For this compound (C₉H₁₃NO), the mass spectrum will provide key insights.
Expected Observations:
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z of 151, corresponding to the molecular weight of the compound. The presence of a nitrogen atom means this peak will be at an odd nominal mass, consistent with the Nitrogen Rule.
-
High-Resolution MS (HRMS): An exact mass measurement should confirm the elemental composition. The calculated exact mass for C₉H₁₃NO is 151.0997.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for cyclic amides involve cleavages alpha to the carbonyl group and retro-Diels-Alder (rDA) type reactions in the cyclohexene ring. A plausible fragmentation pathway is illustrated in the diagram below.
Integrated Spectroscopic Analysis & Visualization
No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.
Workflow for Structural Elucidation
The logical flow of information from sample to confirmed structure is a critical process for any synthetic chemist or natural product researcher.
Caption: Workflow for the spectroscopic characterization of a molecule.
Proposed Mass Spectrometry Fragmentation
The fragmentation pattern in EI-MS is a reproducible chemical fingerprint. For this compound, fragmentation is likely initiated by the loss of an electron from either the nitrogen or oxygen lone pairs.
Caption: A plausible EI-MS fragmentation pathway for the title compound.
Explanation of Fragmentation:
-
[M]⁺• at m/z 151: The molecular ion.
-
Loss of CO (m/z 123): A common fragmentation for lactams is the alpha-cleavage and loss of a neutral carbon monoxide molecule.
-
Retro-Diels-Alder (rDA) Fragmentation (m/z 123): The cyclohexene-like ring can undergo a characteristic rDA reaction, leading to the expulsion of ethene (28 Da), also resulting in a fragment at m/z 123.
-
Further Fragmentation (m/z 96): The fragment at m/z 123 could subsequently lose a molecule of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 96.
Conclusion
This guide has systematically presented the core spectroscopic data—NMR, IR, and MS—for the unambiguous characterization of this compound. By integrating the information from these orthogonal techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a practical resource for scientists engaged in pharmaceutical development and organic synthesis.
References
-
MySkinRecipes. This compound Product Page. Available at: [Link]
- Mouffok, S., Haba, H., Lavaud, C., Long, C., & Benkhaled, M. (n.d.). Supporting Information: Chemical constituents of Centaurea omphalotricha.
-
Gozum, M. S., et al. (2023). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry. Available at: [Link]
-
SpectraBase. This compound. Available at: [Link]
-
ResearchGate. 13C and 1H NMR Spectroscopic Data of Compounds 1, 2, and 3 in CD3OD. Available at: [Link]
Sources
An In-Depth Technical Guide to the Hexahydroquinolinone Scaffold in Medicinal Chemistry
Abstract
The hexahydroquinolinone (HHQ) scaffold is a privileged heterocyclic system that has garnered substantial attention in medicinal chemistry. As a condensed derivative of the 1,4-dihydropyridine (1,4-DHP) ring, it is a core component of numerous biologically active compounds.[1] This guide provides an in-depth exploration of the HHQ scaffold, intended for researchers, scientists, and drug development professionals. We will traverse its fundamental importance, delve into robust synthetic strategies, analyze its diverse pharmacological applications with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.
The Hexahydroquinolinone Core: A Privileged Scaffold
The hexahydroquinolinone framework is a fused heterocyclic system where a dihydropyridine ring is annulated with a cyclohexanone ring.[1][2] This structural motif is of significant interest due to its prevalence in natural products and its proven versatility as a pharmacophore. Its partially saturated and non-planar structure provides three-dimensional diversity, a desirable trait for specific and high-affinity interactions with biological targets.
Physicochemical Properties and Medicinal Chemistry Relevance:
-
Structural Rigidity and Conformational Control: The fused ring system imparts a degree of rigidity that can pre-organize substituents into well-defined spatial orientations, potentially enhancing binding affinity and selectivity for a target protein.
-
Lipophilicity and Solubility: The core scaffold possesses moderate lipophilicity, which can be finely tuned through substituent modifications to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.
-
Hydrogen Bonding Capacity: The presence of the N-H group and the carbonyl (C=O) group provides both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at the active sites of enzymes and receptors.
Synthetic Strategies for the Hexahydroquinolinone Scaffold
The construction of the hexahydroquinolinone core is efficiently achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.[3]
Hantzsch Dihydropyridine Synthesis and its Variants
The most prominent and versatile method for synthesizing the HHQ scaffold is a variant of the Hantzsch dihydropyridine synthesis.[1] This is typically a one-pot, four-component reaction.
General Reaction Scheme: An aromatic aldehyde, a 1,3-cyclohexanedione derivative (such as dimedone), a β-ketoester (like ethyl acetoacetate or malononitrile), and a nitrogen source (commonly ammonium acetate) are condensed, often under reflux in a suitable solvent like ethanol.[1][4] The excess ammonium acetate can act as both a reagent and a catalyst.[5]
Causality in Experimental Choices:
-
Catalyst: While the reaction can proceed without an external catalyst, various catalysts have been developed to improve yields and reaction times. These include green catalysts like biochar-based magnetic nanoparticles (e.g., biochar/Fe3O4@APTMS), which offer advantages such as easy separation and recyclability.[3][4]
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Aqueous media have also been successfully employed, aligning with the principles of green chemistry.[3][5]
-
Reactant Choice: The diversity of the final products is directly dictated by the choice of the initial aldehyde, 1,3-dione, and β-ketoester. This modularity is a key strength of the Hantzsch synthesis for creating compound libraries for screening.
Visualizing the Synthetic Workflow
The general process from reactant selection to the synthesis and confirmation of HHQ derivatives can be visualized as a streamlined workflow.
Caption: General workflow for the synthesis and analysis of hexahydroquinolinone derivatives.
Pharmacological Applications and Biological Activities
Hexahydroquinolinone derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.[1]
Anticancer Activity
The HHQ scaffold is a prominent feature in the design of novel anticancer agents, with derivatives showing activity through multiple mechanisms.[6]
-
EGFR Inhibition: Certain HHQ derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including wild-type and clinically relevant mutant forms (EGFRT790M, EGFRL858R).[6] These mutations are common causes of resistance to first-generation EGFR inhibitors in non-small cell lung cancer. Compound 10d from one study emerged as a powerful inhibitor, with IC50 values comparable or superior to the reference drug erlotinib against both wild-type and mutant EGFR.[6]
-
Mcl-1 Inhibition and Apoptosis Induction: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancer, contributing to therapeutic resistance. Specific HHQ derivatives have been identified as potent Mcl-1 inhibitors.[7] For example, compound 6a was shown to inhibit Mcl-1 with an IC50 of 1.5 μM, leading to the activation of pro-apoptotic proteins caspase-3 and caspase-9 and inducing apoptosis in leukemia cell lines.[7]
-
Multidrug Resistance (MDR) Reversal: Overexpression of efflux pumps like P-glycoprotein (P-gp) is a major cause of MDR in cancer. HHQ derivatives have been investigated as agents to reverse this resistance.[8] Certain compounds were found to significantly block P-gp efflux, thereby re-sensitizing resistant cancer cells to chemotherapy.[8]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity: A systematic analysis of substitutions on the HHQ core has yielded crucial SAR data.[6]
-
N1-Position: Electron-withdrawing groups (e.g., -Cl) on the N1-phenyl ring generally enhance cytotoxic activity compared to electron-donating groups (e.g., -CH3).[6]
-
C4-Position: The nature and position of substituents on the C4-aryl ring are critical. For EGFR inhibition, disubstitution with electron-withdrawing groups at the ortho and para positions (e.g., 2,4-dichloro) leads to greater potency.[6]
-
C3-Position: Modifications at this position, such as the introduction of pyridyl alkyl carboxylate moieties, have been shown to modulate antiproliferative activity, with longer linkers (e.g., propyl) often being more effective.[2]
Table 1: Anticancer Activity of Representative Hexahydroquinolinone Derivatives
| Compound ID | Target | Activity (IC50 / GI50) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| 10d | EGFRWT, EGFRT790M, EGFRL858R | 0.097 µM, 0.280 µM, 0.051 µM | N/A (Enzymatic) | [6] |
| 10c | Proliferation | 1.04 µM | T-47D (Breast) | [6] |
| 6a | Mcl-1 Inhibition | 1.5 µM | N/A (Enzymatic) | [7] |
| 6a | Cytotoxicity | 0.4 µM | THP-1, HL-60 (Leukemia) | [7] |
| D5 | Proliferation | 9.5 - 22.9 µM (Range) | MOLT-4 (Leukemia) |[2] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological factor in many diseases.[9][10] HHQ derivatives, as analogues of 1,4-DHPs, have demonstrated significant anti-inflammatory properties.[1][9]
-
Mechanism of Action: The anti-inflammatory effects are believed to be mediated, in part, through the inhibition of pro-inflammatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1).[9][10][11] Molecular docking studies have shown that HHQ compounds can fit into the active site of TGF-β1, forming key hydrogen bond and hydrophobic interactions.[9] This inhibition can help mitigate the inflammatory cascade.
Caption: Inhibition of the TGF-β1 pathway by hexahydroquinolinone derivatives.
Activity in Neurodegenerative Diseases
The quinoline core is a well-established scaffold for developing agents against neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12][13][14] HHQ derivatives are being explored for their neuroprotective potential.
-
Multi-Target Approach: The pathology of neurodegenerative diseases is complex, involving oxidative stress, neuroinflammation, and protein aggregation.[14][15] The HHQ scaffold can be functionalized to create multifunctional ligands that target several of these pathways simultaneously, such as inhibiting cholinesterases and monoamine oxidases (MAO), chelating biometals, and scavenging free radicals.[12]
Other Biological Activities
The versatility of the HHQ scaffold extends to several other therapeutic areas:
-
Antimicrobial Activity: Derivatives have shown promising antibacterial and antifungal activities, which is critical in the face of growing antimicrobial resistance.[16]
-
Antidiabetic Properties: Some HHQ compounds are effective inhibitors of aldose reductase, an enzyme in the polyol pathway that is implicated in diabetic complications.[4]
-
Cardiovascular Effects: As analogues of 1,4-DHP calcium channel blockers, HHQs are also investigated for their potential in treating cardiovascular diseases like hypertension.[11]
Experimental Protocols
To ensure the trustworthiness and replicability of research, detailed protocols are essential.
Protocol: One-Pot Synthesis of a Hexahydroquinolinone Derivative
This protocol is a representative example based on the Hantzsch reaction.[1][5]
Objective: To synthesize 2-amino-4-(aryl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (dimedone) (1 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (3.3 mmol)
-
Water (10 mL)
-
Round bottom flask (50 mL) with magnetic stirrer and reflux condenser
Procedure:
-
Add dimedone (1 mmol) and ammonium acetate (3.3 mmol) to 10 mL of water in the 50 mL round bottom flask.
-
Stir the mixture and heat to 100°C for approximately 35-40 minutes. An enaminone intermediate is formed during this step.
-
Add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) to the reaction mixture.
-
Continue stirring at 100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product in a vacuum oven.
-
Self-Validation: The product can be further purified by recrystallization from ethanol. The structure and purity should be confirmed by melting point determination, IR, 1H-NMR, 13C-NMR, and HRMS analysis.[1][5]
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the evaluation of the cytotoxic effects of synthesized HHQ compounds on a cancer cell line.[2][9]
Objective: To determine the IC50 (concentration inhibiting 50% of cell growth) of an HHQ derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Synthesized HHQ compound, dissolved in DMSO to make a stock solution.
-
MCF-7 human breast adenocarcinoma cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the HHQ compound in culture media from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old media and add 100 µL of the media containing the various concentrations of the HHQ compound to the wells. Include a "vehicle control" (media with DMSO only) and a "no-cell" blank control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve. The experiment should be repeated at least three times to ensure reproducibility.
Future Perspectives and Conclusion
The hexahydroquinolinone scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability via multicomponent reactions allows for the rapid generation of chemical diversity, a key advantage in modern drug discovery. The wide range of demonstrated biological activities—from targeted anticancer action to broad anti-inflammatory and neuroprotective effects—underscores its privileged nature.
Future research will likely focus on several key areas:
-
Expanding Chemical Space: The use of novel building blocks and asymmetric synthesis to create stereochemically defined HHQ derivatives could lead to compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by active HHQ compounds will be crucial for rational drug design and optimization.
-
Pharmacokinetic Optimization: A concerted effort to improve the ADME properties of lead compounds will be necessary to translate potent in vitro activity into in vivo efficacy and clinical success.
References
- A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of hexahydroquinoline derivatives
- Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. (2022). Anti-Cancer Agents in Medicinal Chemistry.
- Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry.
- One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. (2014).
- Synthesis and structure-activity relationships of a novel series of 2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide K(ATP) channel openers. (2004). Journal of Medicinal Chemistry.
- Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024). Scientific Reports.
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (2024). Turkish Journal of Chemistry.
- Synthesis of hexahydroquinoline derivatives
- Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2025). RSC Advances.
- 5-Oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine derivatives as promising antiproliferative agents with potential. (2021). Archiv der Pharmazie.
- Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Marmara Pharmaceutical Journal.
- Synthesis of hexahydroquinoline derivatives catalyzed by...
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi
- Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity, Intracellular ROS Production and Inhibitory Effects on Inflammatory Mediators. (2024).
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
- Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. (2018). ChemMedChem.
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi
- Synthesis, Structure, Density Functional Theory Study and In Silico Investigation of the Biological Activity of a Newly Synthesized Hexahydroquinoline Deriv
- 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. (2020). Molecules.
- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (1995). Journal of Medicinal Chemistry.
- Structure-Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators. (2020). Journal of Medicinal Chemistry.
- 8- Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases.
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
- Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. (2024). NeurologyLive.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). Molecules.
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.
Sources
- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-hexahydroquinoline and 5-oxo-tetrahydrocyclopentapyridine derivatives as promising antiproliferative agents with potential apoptosis-inducing capacity - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. neuroscirn.org [neuroscirn.org]
- 16. researchgate.net [researchgate.net]
The Hexahydroquinolinone Nucleus: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Core
The hexahydroquinolinone (HHQ) nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility as a scaffold for the development of novel therapeutic agents.[1] Its synthetic tractability, coupled with a wide spectrum of biological activities, has positioned it as a "privileged structure" in drug discovery. This guide provides a comprehensive technical overview of the multifaceted biological activities of the hexahydroquinolinone core, delving into its mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed for its evaluation.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
The hexahydroquinolinone scaffold has demonstrated significant potential in the development of anticancer agents, exhibiting cytotoxic effects through various mechanisms of action.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
A prominent mechanism through which hexahydroquinolinone derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]
Hexahydroquinolinone-based compounds have been designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[2] They occupy the ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules and thereby abrogating the pro-oncogenic signals.
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and its inhibition by hexahydroquinolinone derivatives.
Studies have revealed key structural features of hexahydroquinolinone derivatives that govern their EGFR inhibitory activity.[2][4]
| Structural Modification | Impact on Activity | Rationale |
| Substituents on the N1-phenyl ring | Electron-withdrawing groups (e.g., -Cl) generally enhance activity compared to electron-donating groups (e.g., -CH3).[4] | May improve binding affinity within the ATP pocket. |
| Aryl group at the C4-position | Bulky and hydrophobic groups are often favored. | Can form crucial interactions with hydrophobic residues in the binding site. |
| Substituents on the hexahydroquinolinone core | Introduction of specific functional groups can modulate potency and selectivity. | Allows for fine-tuning of the molecule's electronic and steric properties for optimal target engagement. |
Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)
Another significant anticancer mechanism of hexahydroquinolinone derivatives is the inhibition of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[5][6] Mcl-1 is overexpressed in numerous cancers and plays a critical role in promoting cell survival and resistance to conventional therapies.[7][8]
Hexahydroquinolinone-based Mcl-1 inhibitors act as BH3 mimetics. They bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak and Bim.[8] This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.
Signaling Pathway: Mcl-1 Inhibition and Apoptosis Induction
Caption: Mcl-1 inhibition by hexahydroquinolinone derivatives leading to apoptosis.
Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases. Hexahydroquinolinone derivatives have emerged as promising anti-inflammatory agents by targeting crucial signaling pathways involved in the inflammatory response.[9][10]
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11] Its aberrant activation is implicated in numerous inflammatory disorders.
Certain hexahydroquinolinone derivatives have been shown to inhibit the activation of the NF-κB pathway.[12] While the precise interactions are still under investigation, it is proposed that these compounds may interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Modulation of TGF-β1 Signaling
Transforming Growth Factor-beta 1 (TGF-β1) is a pleiotropic cytokine with both pro- and anti-inflammatory roles depending on the cellular context.[10]
Some hexahydroquinolinone derivatives have been found to decrease the levels of TGF-β1.[10] Molecular docking studies suggest that these compounds can bind to the active site of TGF-β1, potentially inhibiting its activity and downstream signaling.[10]
Antimicrobial Activity: A New Frontier in Combating Infections
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The hexahydroquinolinone scaffold has demonstrated promising activity against a range of bacterial and fungal pathogens.
Hexahydroquinoline derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
The antimicrobial potency of hexahydroquinolinone derivatives is influenced by the nature and position of substituents on the core structure. For instance, the presence of specific aryl groups at the C4-position and variations in the ester or amide functionalities at the C3-position can significantly impact the antimicrobial spectrum and efficacy.
Neuroprotective Effects: Shielding the Nervous System from Damage
Neurodegenerative diseases and ischemic injuries pose significant health challenges. Hexahydroquinolinone derivatives have exhibited neuroprotective properties, primarily attributed to their antioxidant capabilities.[4][13]
Mechanism of Action:
The neuroprotective effects of certain hexahydroquinolinone analogs are linked to their ability to mitigate oxidative stress.[4][13] They have been shown to:
-
Scavenge reactive oxygen species (ROS): Directly neutralizing harmful free radicals.
-
Enhance the endogenous antioxidant system: Upregulating the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[4]
-
Modulate transcription factors: Activating transcription factors like Nrf2 and Foxo1, which play a crucial role in the cellular antioxidant response.[13]
By reducing oxidative stress and inflammation in the nervous system, these compounds can protect neurons from damage and death.[4]
Experimental Protocols for Biological Evaluation
The biological activities of hexahydroquinolinone derivatives are assessed using a variety of in vitro and in vivo assays. Below are step-by-step methodologies for key experiments.
Cytotoxicity and Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hexahydroquinolinone derivatives. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the hexahydroquinolinone derivatives for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the hexahydroquinolinone derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The hexahydroquinolinone nucleus has unequivocally established itself as a versatile and promising scaffold in the landscape of drug discovery. Its diverse biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, underscore its therapeutic potential. The ongoing exploration of the structure-activity relationships of hexahydroquinolinone derivatives continues to provide valuable insights for the rational design of more potent and selective drug candidates. Future research should focus on elucidating the intricate molecular mechanisms underlying the various biological effects of these compounds, which will be instrumental in optimizing their therapeutic efficacy and minimizing potential off-target effects. The continued investigation of this privileged scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.
References
-
Ranjbar, S., Edraki, N., Firuzi, O., Khoshneviszadeh, M., & Miri, R. (2019). 5-Oxo-hexahydroquinoline: an attractive scaffold with diverse biological activities. Molecular Diversity, 23(2), 471–508. [Link]
-
Leverson, J. D., Zhang, H., Souers, A. J., & et al. (2013). Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker. Cell Death & Disease, 4(11), e943. [Link]
-
Beshr, E. A., El-Messery, S. M., Al-Ostoot, F. H., & et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2241674. [Link]
-
Pehlivlanlar, E., Çakır, D. A., Sanajou, S., & et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry, 48(4), 693-711. [Link]
-
Request PDF on ResearchGate. (2025). Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker. [Link]
-
Beshr, E. A., El-Messery, S. M., Al-Ostoot, F. H., & et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). PubMed, 37548154. [Link]
-
Beshr, E. A., El-Messery, S. M., Al-Ostoot, F. H., & et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFR, EGFR, and EGFR). Semantic Scholar. [Link]
-
Kryl'skii, E. D., Chupandina, E. E., Popova, T. N., & et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130–146. [Link]
-
Kryl'skii, E. D., Chupandina, E. E., Popova, T. N., & et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387–1405. [Link]
-
Pehlivanlar, E., Çakır, D. A., Sanajou, S., & et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central, 11407359. [Link]
-
Beshr, E. A., El-Messery, S. M., Al-Ostoot, F. H., & et al. (2025). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFR, EGFR, and EGFR). ResearchGate. [Link]
-
Iwata, M., Hori, H., & et al. (2003). A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives. Journal of Medicinal Chemistry, 46(24), 5233–5245. [Link]
-
Request PDF on ResearchGate. (n.d.). Synthesis, Structure, Density Functional Theory Study and In Silico Investigation of the Biological Activity of a Newly Synthesized Hexahydroquinoline Derivative. [Link]
-
El-Gamal, M. I., Al-Said, M. S., & et al. (2022). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. Pharmaceuticals, 15(7), 778. [Link]
-
Pehlivanlar, E., Çakır, D. A., Sanajou, S., & et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed, 39296790. [Link]
-
Marco-Contelles, J., & Unzeta, M. (2022). Quinones as Neuroprotective Agents. Molecules, 27(19), 6542. [Link]
-
Boddu, S., & Al-Mehmadi, A. M. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Cell Communication and Signaling, 21(1), 161. [Link]
-
Patsnap Synapse. (2024). What are Mcl-1 inhibitors and how do they work?. [Link]
-
Usuki, T., & Tanaka, Y. (2019). Cynaropicrin and inhibition of NF-κB activation: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 29(12), 1518–1521. [Link]
-
Auld, D. S., & et al. (2010). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ACS Chemical Biology, 5(11), 1089–1100. [Link]
-
Thomas, L. W., Lam, C., & Edwards, S. W. (2020). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. Biochemical Pharmacology, 177, 113944. [Link]
-
Ganjbakhsh, N., & et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications, 2025, 3133615. [Link]
-
Guan, S., & et al. (2005). Pyrroloquinoline quinone is a potent neuroprotective nutrient against 6-hydroxydopamine-induced neurotoxicity. Neuroscience Letters, 381(1-2), 1–6. [Link]
-
ResearchGate. (n.d.). Cynaropicrin and inhibition of NF-κB activation: A structure activity relationship study. [Link]
Sources
- 1. 5-Oxo-hexahydroquinoline: an attractive scaffold with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) | Semantic Scholar [semanticscholar.org]
- 4. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexahydroquinolinone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The hexahydroquinolinone (HHQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry.[1][2] Its synthetic tractability and diverse biological activities have positioned it as a valuable framework for the development of novel therapeutic agents. This guide provides an in-depth exploration of hexahydroquinolinone derivatives, covering their synthesis, structural characterization, and prominent biological applications, with a particular focus on their burgeoning role in oncology and anti-inflammatory research. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this versatile scaffold in their discovery programs.
Introduction: The Hexahydroquinolinone Core
The hexahydroquinolinone scaffold is a bicyclic heterocyclic system resulting from the fusion of a 1,4-dihydropyridine (1,4-DHP) ring with a cyclohexane ring. This structural amalgamation gives rise to a unique three-dimensional architecture that has proven amenable to a wide array of chemical modifications. The inherent "synthetic flexibility" of the HHQ core allows for the strategic introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties.[3]
Historically, the exploration of HHQ derivatives was spurred by the clinical success of 1,4-DHP compounds, such as nifedipine, as calcium channel blockers. This led to investigations into HHQ analogues for similar cardiovascular applications.[4] However, contemporary research has unveiled a much broader spectrum of biological activities, establishing the HHQ scaffold as a versatile platform for drug discovery across multiple therapeutic areas.[3]
Synthetic Methodologies: Accessing the Hexahydroquinolinone Scaffold
The construction of the hexahydroquinolinone core is predominantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The Hantzsch synthesis and its modifications are the most widely employed methods for assembling this scaffold.
The Hantzsch Dihydropyridine Synthesis and its Application to HHQs
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate. A common and efficient modern approach for synthesizing HHQ derivatives is a one-pot, four-component reaction.[5][6][7] This method typically involves the reaction of an aromatic aldehyde, a 1,3-cyclohexanedione derivative (such as dimedone), a β-ketoester or a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and ammonium acetate as the nitrogen source.[6][7][8]
The causality behind this experimental choice lies in its operational simplicity and the ability to generate complex molecular architectures in a single step. The use of catalysts, such as biochar/Fe3O4@APTMS magnetic nanoparticles, can further enhance reaction rates and yields, often under environmentally benign or "green" conditions.[5][6]
Experimental Protocol: One-Pot Synthesis of a Representative Hexahydroquinolinone Derivative
This protocol describes a general procedure for the synthesis of a 5-oxo-hexahydroquinoline derivative, a common structural motif within this class.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the pure hexahydroquinolinone derivative.
Self-Validating System: The purity and identity of the synthesized compound are confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[4][8][9] The melting point of the final product should be sharp and consistent with reported values for analogous structures.
Mechanistic Insights into HHQ Formation
The formation of the hexahydroquinolinone ring via the four-component reaction is proposed to proceed through a series of condensation and cyclization steps.
Caption: Proposed mechanism for hexahydroquinolinone synthesis.
As illustrated, the reaction pathway involves the initial formation of two key intermediates: an α,β-unsaturated nitrile via a Knoevenagel condensation and a β-enaminone from the reaction of the dione and ammonium acetate.[6] A subsequent Michael addition between these intermediates, followed by intramolecular cyclization and dehydration, yields the final hexahydroquinolinone product.[6]
Structural Characterization and Spectroscopic Analysis
The unambiguous determination of the structure of newly synthesized hexahydroquinolinone derivatives is paramount. A multi-pronged analytical approach is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular framework.[4][9] Characteristic proton signals include a singlet for the N-H proton typically found downfield (around 9 ppm), aromatic protons in the 7-8 ppm region, and aliphatic protons of the cyclohexane ring at higher field strengths.[4] ¹³C NMR spectra will show the appropriate number of carbon signals, including characteristic peaks for the carbonyl and ester groups.[9]
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.[4] Typical absorption bands include N-H stretching (around 3300 cm⁻¹), ester carbonyl stretching (~1700 cm⁻¹), and ketone carbonyl stretching (~1600 cm⁻¹).[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[8][9]
-
Single-Crystal X-ray Diffraction: This technique provides definitive proof of the three-dimensional structure and stereochemistry of the molecule.[10]
Table 1: Representative Spectroscopic Data for a Hexahydroquinolinone Derivative
| Technique | Observed Signal/Band | Interpretation |
| ¹H NMR | ~9.0 ppm (s, 1H) | N-H proton |
| ~7.0-7.5 ppm (m) | Aromatic protons | |
| ~0.9-2.5 ppm | Aliphatic protons | |
| ¹³C NMR | ~199 ppm | C=O (ketone) |
| ~166 ppm | C=O (ester) | |
| ~103-149 ppm | Aromatic and vinylic carbons | |
| ~18-36 ppm | Aliphatic carbons | |
| IR (cm⁻¹) | ~3300 | N-H stretch |
| ~1700 | Ester C=O stretch | |
| ~1600 | Ketone C=O stretch |
Note: Chemical shifts (ppm) and wavenumbers (cm⁻¹) are approximate and can vary depending on the specific substitution pattern of the derivative.
Biological Activities and Therapeutic Potential
Hexahydroquinolinone derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several disease areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of HHQ derivatives.[3] These compounds have shown promising activity against a variety of cancer cell lines.[3]
Targeting Epidermal Growth Factor Receptor (EGFR)
One of the key mechanisms of action for the anticancer effects of some HHQ derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[3] The HHQ scaffold can act as an ATP-competitive inhibitor, occupying the ATP-binding site of the EGFR kinase domain.[3]
Caption: Inhibition of EGFR by HHQ derivatives.
Notably, certain HHQ derivatives have demonstrated potent inhibitory activity against not only wild-type EGFR (EGFR^WT^) but also clinically relevant mutant forms, such as EGFR^T790M^ and EGFR^L858R^, which are associated with resistance to first-generation EGFR inhibitors.[3]
Table 2: In Vitro EGFR Inhibition by a Lead HHQ Derivative (Compound 10d) [3]
| Enzyme | IC₅₀ (µM) | Erlotinib IC₅₀ (µM) |
| EGFR^WT^ | 0.097 | 0.082 |
| EGFR^T790M^ | 0.280 | 0.342 |
| EGFR^L858R^ | 0.051 | 0.055 |
Data synthesized from reference[3].
The ability of compounds like 10d to overcome resistance mutations highlights the therapeutic potential of the HHQ scaffold in developing next-generation anticancer agents.[3]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases.[8][9] Recent studies have shown that HHQ derivatives possess significant anti-inflammatory properties.[9] These effects are mediated, in part, by the modulation of key inflammatory signaling pathways.
Inhibition of Transforming Growth Factor-Beta (TGF-β)
Some HHQ derivatives have been identified as inhibitors of Transforming Growth Factor-beta (TGF-β), a cytokine involved in inflammation and fibrosis.[4][9] By inhibiting TGF-β signaling, these compounds can potentially mitigate inflammatory responses.[4][8] Molecular modeling studies have provided insights into the binding interactions of HHQ derivatives with the TGF-β1 active site.[9]
Antimicrobial and Other Activities
Beyond oncology and inflammation, the HHQ scaffold has been explored for other therapeutic applications:
-
Antibacterial and Antifungal Activity: Several HHQ derivatives have been synthesized and evaluated for their in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[11]
-
Antidiabetic Potential: Some derivatives have shown moderate but significant antidiabetic activity through the inhibition of aldose reductase.[6]
-
Multidrug Resistance (MDR) Reversal: Certain 5-oxo-hexahydroquinoline derivatives have been investigated for their ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, potentially resensitizing them to chemotherapy.[12]
Future Directions and Conclusion
The hexahydroquinolinone scaffold represents a highly versatile and privileged structure in modern medicinal chemistry. Its straightforward synthesis via multicomponent reactions allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated efficacy of HHQ derivatives as anticancer and anti-inflammatory agents, particularly their ability to inhibit challenging drug targets like mutant EGFR, underscores their significant therapeutic potential.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of HHQ derivatives against specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of the HHQ scaffold in other diseases, such as neurodegenerative and metabolic disorders.
-
Advanced Drug Delivery Systems: Utilizing technologies like magnetic nanoparticles to enhance the targeted delivery and efficacy of HHQ-based drugs.
References
- A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). [Source not explicitly stated, but content is from a scientific publication].
- Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). (2023). Scientific Reports.
- Synthesis of hexahydroquinoline derivatives from tandem reaction. (n.d.). ResearchGate.
- Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. (2019). [Source not explicitly stated, but content is from a scientific publication].
- Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2025). RSC Advances.
- One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. (2014). ResearchGate.
- Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. (n.d.). [Source not explicitly stated, but content is from a scientific publication].
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (2024). Turkish Journal of Chemistry.
- Synthesis of hexahydroquinoline derivatives from tandem reaction. (n.d.). ResearchGate.
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (2024). PubMed.
- Synthesis, Spectroscopic, Crystal Structure, DFT, Hirshfeld Surface and Molecular Docking Analysis of Hexahydroquinoline Derivative (HQ). (n.d.). Taylor & Francis Online.
- Synthesis, Spectroscopic, Crystal Structure, DFT, Hirshfeld Surface and Molecular Docking Analysis of Hexahydroquinoline Derivative (HQ). (n.d.). Taylor & Francis Online.
- Novel synthesis of the hexahydroimidazo[1,5b]isoquinoline scaffold: application to the synthesis of glucocorticoid receptor modulators. (2010). Journal of Medicinal Chemistry.
- Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. (2017). Drug Design, Development and Therapy.
- Synthesis, Structure, Density Functional Theory Study and In Silico Investigation of the Biological Activity of a Newly Synthesized Hexahydroquinoline Derivative. (n.d.). [Source not explicitly stated, but content is from a scientific publication].
- Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. (n.d.). Molecular Physics.
- 1,2,4A,5,6,8a-Hexahydroquinolin-8-amine. (n.d.). Benchchem.
- Parent scaffold of 1,2,3,4,6,7-hexahydroisoquinoline depending on the... (n.d.). ResearchGate.
- Hexahydroquinoline. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of hexahydro-2(1H)-quinolinones
An In-depth Technical Guide to the Discovery, History, and Synthesis of Hexahydro-2(1H)-quinolinones
Abstract
The hexahydro-2(1H)-quinolinone scaffold is a pivotal structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. This guide provides a comprehensive exploration of this saturated heterocyclic system, from its historical roots in classical quinoline synthesis to the development of modern, stereoselective synthetic methodologies. We will examine the key synthetic transformations, including catalytic hydrogenation and multi-component reactions, offering detailed experimental protocols and mechanistic insights. Furthermore, this guide will highlight the scaffold's significance in drug discovery, showcasing its application in the development of selective androgen receptor modulators (SARMs) and other therapeutic agents. Quantitative data on reaction efficiencies are presented, and key workflows are visualized to provide a clear, in-depth understanding for researchers, scientists, and drug development professionals.
Introduction: The Quinolinone Core and its Saturated Analogue
The quinolinone framework is a cornerstone of heterocyclic chemistry, first appearing in the scientific literature in the late 19th century.[1] These structures, characterized by a benzene ring fused to a pyridinone ring, are found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[2] The hexahydro-2(1H)-quinolinone core is the fully saturated bicyclic lactam derivative of quinolin-2(1H)-one. This saturation transforms the planar, aromatic quinolinone into a three-dimensional structure with defined stereocenters, a feature highly desirable in modern drug design for achieving specific interactions with biological targets.[3]
The versatility of the hexahydro-2(1H)-quinolinone scaffold has made it a valuable building block in the synthesis of complex molecules and a "privileged scaffold" in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anticancer, and selective androgen receptor modulating agents.[4][5]
Historical Context: From Quinoline Synthesis to Therapeutic Breakthroughs
The story of hexahydro-2(1H)-quinolinones is intrinsically linked to the history of their aromatic precursors. The late 19th century saw a flurry of activity in quinoline synthesis, with the discovery of several named reactions that remain fundamental today, including the Skraup, Doebner-Miller, and Friedländer syntheses.[6] These methods provided access to a wide array of substituted quinolines, laying the groundwork for future exploration.
A pivotal moment for the quinolone class came in the early 1960s when nalidixic acid was identified as a byproduct of chloroquine synthesis.[7] This discovery unveiled the potent antibacterial activity of the 4-quinolone framework and catalyzed decades of research, leading to the development of highly successful fluoroquinolone antibiotics.[7] The therapeutic success of these aromatic quinolones spurred interest in their saturated analogues, as chemists sought to explore new chemical space and modulate pharmacological properties through control of the molecule's three-dimensional shape. The synthesis of the hexahydro- core thus became a key objective, primarily addressed through the reduction of the quinoline or quinolinone ring system.
Key Synthetic Methodologies
The construction of the hexahydro-2(1H)-quinolinone core can be broadly approached via two primary strategies: the reduction of an existing aromatic quinoline/quinolinone system or the de novo construction of the saturated bicyclic ring system through cyclization reactions.
Catalytic Hydrogenation of Quinolines
The most direct method for synthesizing the hexahydro-quinolinone scaffold is the catalytic hydrogenation of a quinoline or quinolin-2-one precursor. This approach is atom-economical but presents significant challenges in controlling selectivity.[8] The goal is to selectively reduce both the carbocyclic (benzene) and heterocyclic (pyridine) rings without causing over-reduction or cleaving other sensitive functional groups.
Causality and Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical. Palladium-based catalysts (e.g., Pd/C) are highly active and commonly used for hydrogenating aromatic systems.[9] However, cobalt- and ruthenium-based catalysts have also been developed to achieve different selectivities.[8][10] For instance, certain cobalt catalysts have been engineered for the selective reduction of quinolines to 1,2,3,4-tetrahydroquinolines, demonstrating the fine control that can be achieved.[11]
-
Reaction Conditions: Hydrogen pressure and temperature are key parameters. Higher pressures and temperatures favor complete saturation but increase the risk of over-reduction and side reactions. Milder conditions (e.g., 50 °C and 20 bar H₂) are often preferred to maintain selectivity.[9]
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Alcohols like methanol or ethanol are common choices for hydrogenation reactions.[8]
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Quinoline
-
A pressure vessel (autoclave) is charged with the quinoline substrate (1.0 mmol) and a suitable catalyst, such as 10 mol% Palladium on Carbon (Pd/C).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) before introducing the solvent (e.g., 10 mL of methanol).
-
The system is purged several times with hydrogen gas (H₂).
-
The reaction is pressurized with H₂ to the desired pressure (e.g., 20-50 bar) and heated to the target temperature (e.g., 50-80 °C).[8][9]
-
The reaction is stirred vigorously for 12-24 hours, with progress monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the vessel is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired hexahydroquinolinone derivative.
Workflow Visualization:
Multi-component De Novo Synthesis
An alternative to reducing an existing aromatic ring is to construct the saturated bicyclic system from acyclic or monocyclic precursors in a single pot. Multi-component reactions (MCRs) are highly efficient for this purpose, as they allow for the rapid assembly of complex molecules, often with high atom economy and operational simplicity.
A notable example is the three-component reaction between an arylmethylidenepyruvic acid, a 1,3-cyclohexanedione derivative, and ammonium acetate.[12][13] This method provides direct access to functionalized hexahydro-2-quinolinecarboxylic acids under mild, often solvent-free, conditions.[14]
Causality and Mechanistic Logic: This reaction is believed to proceed through a cascade of events. Initially, the 1,3-cyclohexanedione and ammonium acetate likely form an enamine intermediate. This enamine then acts as a nucleophile, attacking the activated double bond of the arylmethylidenepyruvic acid in a Michael addition. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the stable hexahydroquinolinone ring system. The solvent-free condition often accelerates the reaction by increasing the concentration of reactants.
Experimental Protocol: One-Pot Synthesis of Hexahydro-2-quinolinecarboxylic Acids [12]
-
In a mortar, grind together the arylmethylidenepyruvic acid (1.0 mmol), the 1,3-cyclohexanedione (1.0 mmol), and ammonium acetate (1.2 mmol) at room temperature.
-
Continue grinding the mixture for the time specified by the protocol (typically 5-15 minutes), during which the mixture may solidify.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add water to the solid mass and stir.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a cold organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The resulting solid is typically of high purity, but can be further purified by recrystallization if necessary.
Reaction Mechanism Visualization:
Applications in Drug Discovery
The unique three-dimensional structure and synthetic accessibility of the hexahydro-2(1H)-quinolinone core have made it an attractive scaffold for targeting various biological pathways.
Selective Androgen Receptor Modulators (SARMs)
One of the most significant applications of this scaffold is in the development of SARMs.[5] These compounds are designed to selectively activate the androgen receptor in anabolic tissues like muscle and bone while having minimal effect on androgenic tissues such as the prostate. This selectivity offers the potential for therapies that provide the benefits of androgens (e.g., for treating muscle wasting or osteoporosis) without the associated side effects.
A key example is a class of substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones. The lead compound in this series demonstrated excellent anabolic activity in muscle and improved bone strength in preclinical rat models, with significantly reduced impact on the prostate compared to traditional androgens.[5]
| Compound ID | Description | Anabolic Activity (Levator Ani) | Androgenic Activity (Prostate) |
| 6a [5] | 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one | High | Low |
| Testosterone | Endogenous Androgen (Reference) | High | High |
Other Therapeutic Areas
Derivatives of the hexahydroquinolinone core have been investigated for a range of other activities:
-
Anti-inflammatory Effects: Certain hexahydroquinoline-3-carboxylate derivatives have been synthesized and shown to reduce levels of inflammatory cytokines like TGF-β1 in cellular assays.[4]
-
Anticancer Potential: The broader quinolinone class is a well-established source of anticancer agents, often by targeting kinases like EGFR and HER-2.[1][15] The saturated hexahydro- scaffold offers a pathway to develop novel kinase inhibitors with different selectivity profiles by exploring three-dimensional binding pockets.
-
Kinesin Spindle Protein (KSP) Inhibitors: Fused hexahydro-pyrano[3,2-c]quinoline systems have been identified as potent allosteric inhibitors of Kinesin-5, a motor protein essential for mitosis, making them potential antineoplastic agents.[16]
Future Perspectives
The hexahydro-2(1H)-quinolinone core remains a fertile ground for innovation in medicinal chemistry. Future research is likely to focus on several key areas:
-
Asymmetric Synthesis: The development of robust and scalable enantioselective synthetic methods will be crucial for producing single-enantiomer drug candidates, which is a regulatory and clinical necessity. This includes the design of new chiral catalysts for hydrogenation and MCRs.[17]
-
Scaffold Decoration: The core provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The creation of diverse chemical libraries based on this scaffold will continue to fuel drug discovery programs.
-
New Biological Targets: As our understanding of disease biology grows, the hexahydro-2(1H)-quinolinone scaffold will undoubtedly be explored for its potential to modulate new and challenging biological targets beyond its current applications.
Conclusion
From its origins in the classical era of heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, the hexahydro-2(1H)-quinolinone has demonstrated enduring value. Its rich history is marked by the continuous evolution of synthetic strategies, from brute-force reductions to elegant and efficient multi-component reactions. The ability to craft a defined three-dimensional structure has unlocked significant therapeutic potential, most notably in the pursuit of tissue-selective medicines like SARMs. As synthetic methodologies become more refined and our understanding of its structure-activity relationships deepens, the hexahydro-2(1H)-quinolinone core is poised to remain a significant contributor to the development of next-generation therapeutics.
References
- The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution. (2025). Benchchem.
- The discovery and optimization of hexahydro-2H-pyrano[3,2-c]quinolines (HHPQs) as potent and selective inhibitors of the mitotic kinesin-5. (2010). Bioorganic & Medicinal Chemistry Letters.
- The history of quinolones. (2025).
- The history of quinolinones and modifications to improve their pharmacokinetics. (N/A).
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (N/A).
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. (N/A). New Journal of Chemistry.
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (N/A). ACS Omega.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (N/A).
- The Friedländer Synthesis of Quinolines. (N/A). Organic Reactions.
- Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions. (2012). SCIRP.
- Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. (N/A). Molecules.
- Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. (N/A).
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi
- One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. (N/A). The Journal of Organic Chemistry.
- Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions. (2012). Scirp.org.
- Application of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone in Medicinal Chemistry. (2025). Benchchem.
- Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives from a common precursor. (N/A). Beilstein Journal of Organic Chemistry.
- Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions. (N/A). Scirp.org.
- Correction: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1 H)-ones as dual EGFR/HER-2 inhibitors. (2025). Frontiers in Chemistry.
- Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. (2007). Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions [scirp.org]
- 13. scirp.org [scirp.org]
- 14. Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions [scirp.org]
- 15. Correction: Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1 H)-ones as dual EGFR/HER-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The discovery and optimization of hexahydro-2H-pyrano[3,2-c]quinolines (HHPQs) as potent and selective inhibitors of the mitotic kinesin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective synthesis of polyhydroxyindolizidinone and quinolizidinone derivatives from a common precursor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Profile of Basic Hexahydroquinolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Hexahydroquinolinone Scaffold in Medicinal Chemistry
The hexahydroquinolinone (HHQ) core is a heterocyclic scaffold derived from the condensation of a 1,4-dihydropyridine (1,4-DHP) ring with a cyclohexane ring.[1] This structure has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold." Its synthetic tractability, arising frequently from the Hantzsch synthesis or similar multi-component reactions, allows for diverse functionalization, making it an ideal starting point for developing novel therapeutic agents.[2][3] The basic nature of the nitrogen atom within the ring system provides a handle for modulating physicochemical properties such as solubility and receptor interaction.
The versatility of the HHQ scaffold has led to its exploration across a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. This guide provides a technical overview of the key pharmacological profiles of basic hexahydroquinolinones, details the structure-activity relationships (SAR) that govern their function, and presents standardized protocols for their evaluation.
Caption: The basic chemical structure of the hexahydroquinolinone (HHQ) scaffold.
Key Pharmacological Activities and Mechanisms of Action
HHQ derivatives have demonstrated a remarkable range of pharmacological effects by interacting with various biological targets.
Anticancer Activity
A significant area of investigation for HHQ derivatives is their potential as anticancer agents. The mechanism often involves the inhibition of key signaling proteins crucial for tumor growth and survival.
-
Target: Epidermal Growth Factor Receptor (EGFR) Many cancers, including non-small cell lung cancer, exhibit dysregulated EGFR signaling.[4] HHQ derivatives have been designed as EGFR Tyrosine Kinase Inhibitors (TKIs), competing with ATP at the enzyme's binding site.[2][4] This inhibition blocks downstream signaling pathways responsible for cell proliferation and angiogenesis. Studies have shown that specific HHQ compounds can effectively inhibit not only wild-type EGFR (EGFRWT) but also clinically relevant mutants like T790M and L858R, which confer resistance to first-generation TKIs.[2][4][5]
-
Cytotoxicity: Beyond targeted therapy, HHQs have shown broad cytotoxic effects against various cancer cell lines. Their activity is often evaluated using the NCI-60 cancer cell line panel, with some compounds demonstrating significant growth inhibition (GI%) across multiple lines.[2] For instance, certain disubstituted aryl HHQs have shown potent activity, highlighting the importance of substitution patterns in determining efficacy.[2]
Table 1: Representative Anticancer Activity of HHQ Derivatives against EGFR
| Compound ID | Target | IC50 (µM) | Cell Line (Example) | Reference |
| 10d | EGFRWT | 0.097 | HOP-92 (Lung) | [2] |
| 10d | EGFRT790M | 0.280 | HOP-92 (Lung) | [2] |
| 10d | EGFRL858R | 0.051 | HOP-92 (Lung) | [2] |
| Erlotinib | EGFRWT | 0.082 | (Reference Drug) | [2] |
Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases, including atherosclerosis, rheumatoid arthritis, and neurodegenerative disorders.[1][6] HHQ derivatives, as analogs of 1,4-DHPs, have been investigated for their anti-inflammatory properties.[1]
-
Mechanism: The anti-inflammatory action of HHQs can be multifactorial. Studies have shown that certain derivatives can decrease the levels of pro-inflammatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1).[1][6] Molecular docking studies suggest these compounds can bind directly to the active site of TGF-β1, modulating its activity.[1][6] Additionally, some HHQs have been observed to inhibit lipoxygenase, an enzyme involved in the production of inflammatory mediators.[1][6]
Antimicrobial and Antifungal Activity
The rise of drug-resistant microbes necessitates the discovery of new antimicrobial agents. HHQ derivatives have been synthesized and tested against a panel of bacteria and fungi.[7]
-
Spectrum of Activity: Screening studies have demonstrated that HHQ compounds can exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans and Cryptococcus neoformans.[7] The specific substitutions on the HHQ core are critical for determining the potency and spectrum of antimicrobial action.[7]
Cardiovascular and Neuroprotective Roles
Drawing from the legacy of 1,4-DHP calcium channel blockers, HHQs have been explored for cardiovascular applications. Their ability to modulate ion channels extends to other systems as well.
-
K(ATP) Channel Opening: Certain thieno[3,2-b]quinolinone derivatives, a class of HHQs, have been identified as potent ATP-sensitive potassium (KATP) channel openers.[8] This mechanism is particularly relevant for conditions like overactive bladder, where opening these channels can lead to smooth muscle relaxation and inhibition of spontaneous contractions.[8]
-
5-HT Receptor Antagonism: Derivatives of hexahydro-benz[h]isoquinoline-ones have been studied for their binding affinity to serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[9] Antagonism of these receptors is a therapeutic strategy for various central nervous system disorders.
Structure-Activity Relationships (SAR)
The biological activity of HHQ derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these SARs is crucial for rational drug design.
-
Aryl Group at Position 4: The substituent on the aryl ring at the 4-position of the HHQ core is a primary determinant of activity. For anticancer EGFR inhibitors, electron-withdrawing groups (e.g., -Cl, -F) on this ring generally enhance cytotoxic activity compared to electron-donating groups (e.g., -OCH3).[2] Disubstitution with electron-withdrawing groups can further potentiate this effect.[2]
-
Substituents on the Nitrogen (N1): Modification at the N1 position also influences activity. For example, in the context of EGFR inhibition, an N1-phenyl ring substituted with an electron-withdrawing group like chlorine can improve potency over an electron-donating methyl group.[2]
-
Stereochemistry: The absolute stereochemistry of the HHQ core can be critical. For K(ATP) channel openers, different enantiomers have shown significantly different potencies, underscoring the importance of chiral synthesis or separation in the development process.[8]
Caption: Key Structure-Activity Relationship (SAR) points on the HHQ scaffold.
Experimental Protocols for Pharmacological Evaluation
To ensure scientific integrity, the evaluation of HHQ derivatives relies on robust, validated experimental protocols. The choice of assay is dictated by the hypothesized mechanism of action.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the general cytotoxic or anti-proliferative effects of novel HHQ compounds.
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures cellular metabolic activity.[1][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the HHQ test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
-
Self-Validation System:
-
Positive Control: Ensures the assay system is responsive to a known cytotoxic agent.
-
Negative/Vehicle Control: Establishes the baseline for 100% cell viability.
-
Blank Wells: Contain medium but no cells to subtract background absorbance.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The basic hexahydroquinolinone scaffold is a highly versatile and pharmacologically significant structure in modern drug discovery.[3][10] Its derivatives have demonstrated a broad range of activities, from potent and selective inhibition of cancer-related kinases to modulation of ion channels and inflammatory pathways. The synthetic accessibility of the HHQ core allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][11]
Future research should focus on leveraging computational tools for in silico screening and property prediction to more efficiently navigate the vast chemical space of possible HHQ derivatives.[3] Furthermore, exploring novel therapeutic targets and employing advanced biological assays will continue to unlock the full potential of this privileged scaffold in addressing unmet medical needs.
References
-
Gurdal, E. E., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry. Available at: [Link]
-
Turan-Zitouni, G., et al. (2019). Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Yakan, H., et al. (2021). A new perspective for biological activities of novel hexahydroquinoline derivatives. Journal of Research in Pharmacy. Available at: [Link]
-
Carroll, W. A., et al. (2004). Synthesis and structure-activity relationships of a novel series of 2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide K(ATP) channel openers. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Tchoukoua, A., et al. (2023). Synthesis, Structure, Density Functional Theory Study and In Silico Investigation of the Biological Activity of a Newly Synthesized Hexahydroquinoline Derivative. ResearchGate. Available at: [Link]
-
Gurdal, E. E., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. Available at: [Link]
-
Hofmann, C., et al. (2000). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link]
-
Johri, R. K., et al. (1993). Mechanism of action of 6, 7, 8, 9, 10, 12-hexahydro-azepino-[2, 1-b] quinazolin-12-one-(RLX)--a novel bronchodilator. PubMed. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Taylor & Francis Online. Available at: [Link]
-
Sbardella, G., et al. (2018). Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. PubMed. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. Scientific Reports. Available at: [Link]
-
Gurdal, E. E., et al. (2022). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Marmara Pharmaceutical Journal. Available at: [Link]
-
Gurdal, E. E., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Semantic Scholar. Available at: [Link]
-
Rexen Ulven, E., et al. (2020). Structure-Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators. ResearchGate. Available at: [Link]
-
Di Mauro, G., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. PubMed. Available at: [Link]
-
Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Drug Hunter. Available at: [Link]
-
Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. PubMed. Available at: [Link]
Sources
- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of a novel series of 2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide K(ATP) channel openers: discovery of (-)-(9S)-9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9- hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide (A-278637), a potent K(ATP) opener that selectively inhibits spontaneous bladder contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone (CAS No. 10333-11-6).[1][2] This bicyclic lactam is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of neuroactive compounds and other pharmaceutical agents.[3] Given its importance, unambiguous confirmation of its molecular structure is a critical prerequisite for its application in research and drug development. This document outlines a self-validating workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, providing detailed protocols and expected data to empower researchers to confidently verify the structure of this compound.
Introduction: The Rationale for a Multi-Faceted Approach
The molecular structure of this compound, with its fused aliphatic and lactam rings, presents a unique set of analytical challenges. While one-dimensional NMR can provide a preliminary sketch, it is often insufficient to resolve all proton and carbon signals definitively, especially within the saturated carbocyclic ring where signal overlap is common. Therefore, a robust elucidation strategy must not rely on a single technique but rather on the convergence of evidence from orthogonal analytical methods.
This guide employs a logical progression:
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, primarily the characteristic cyclic amide (lactam).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework and establish connectivity through a suite of 1D and 2D experiments.
Foundational Analysis: Mass and Composition
The first step in any structural elucidation is to confirm the molecular mass and formula. This provides the fundamental building blocks for subsequent spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: Electrospray Ionization (ESI) is selected as the ionization method due to its soft nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺. This is crucial for obtaining an accurate mass measurement.
Expected Results: For a molecular formula of C₉H₁₃NO,[1] the expected monoisotopic mass is 151.0997 g/mol .[4] HRMS analysis should yield an [M+H]⁺ ion with a mass-to-charge ratio (m/z) that corresponds to this value within a narrow tolerance (typically < 5 ppm).
Fragmentation Analysis (MS/MS)
Causality of Choice: Tandem mass spectrometry (MS/MS) provides structural insights by inducing and analyzing fragmentation of the parent ion. The fragmentation patterns of quinolinone derivatives often involve characteristic losses, such as the loss of carbon monoxide (CO) from the lactam ring.[5][6]
Experimental Protocol: Collision-Induced Dissociation (CID)
-
Instrument: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: ESI, positive.
-
Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z ≈ 152.1).
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Data Acquisition: Acquire the product ion spectrum.
Expected Fragmentation: A primary fragmentation pathway for cyclic amides is the loss of CO (28 Da) and potentially water (18 Da).[6][7] This provides strong evidence for the presence of the lactam functional group.
Functional Group Identification: Infrared Spectroscopy
Causality of Choice: FTIR spectroscopy is a rapid and highly effective method for identifying key functional groups. For this compound, the most informative regions are those corresponding to N-H and C=O stretching vibrations of the secondary cyclic amide (lactam) group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Expected Vibrational Frequencies: The interpretation of the IR spectrum relies on identifying characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| Secondary Amide (Lactam) | N-H Stretch | ~3200 (broad) | Confirms the presence of the N-H bond in the lactam. |
| Alkane | C-H Stretch | 2850-2960 | Indicates the saturated aliphatic ring system. |
| Lactam Carbonyl | C=O Stretch | ~1650 | This is a key diagnostic peak. The frequency for a six-membered ring lactam is typically lower than that of a standard ketone due to resonance with the nitrogen lone pair.[8][9] |
| Secondary Amide | N-H Bend | ~1550 | Complements the N-H stretching data. |
The presence of a strong absorption band around 1650 cm⁻¹ is highly indicative of the six-membered lactam ring.[8]
Definitive Structure Mapping: NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Sample Preparation Protocol
-
Solvent Selection: Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good starting point for general solubility.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg/mL.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filtration: Filter the sample into a clean, dry 5 mm NMR tube to a height of ~4.5 cm.
One-Dimensional NMR: The Initial Blueprint
¹H NMR Spectroscopy:
-
Purpose: To identify the number and types of protons and their neighboring environments.
-
Expected Signals:
-
N-H Proton: A broad singlet, typically in the range of δ 5.5-8.5 ppm, which can vary with concentration and solvent.
-
Aliphatic Protons (C3-C8): A complex series of overlapping multiplets in the upfield region (δ 1.5-3.0 ppm). The protons on C3, adjacent to the carbonyl, are expected to be the most downfield of this group.
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon environments.
-
Expected Signals:
-
Carbonyl Carbon (C2): The most downfield signal, expected around δ 170-175 ppm.[10]
-
Unsaturated Carbons (C4a, C8a): Signals in the olefinic/aromatic region, typically δ 110-140 ppm.
-
Aliphatic Carbons (C3-C8): A cluster of signals in the upfield region, typically δ 20-40 ppm.
-
Two-Dimensional NMR: Connecting the Pieces
2D NMR experiments are essential for unambiguously assigning the complex signals observed in the 1D spectra. They reveal through-bond correlations between nuclei.[11]
Workflow for 2D NMR Analysis The following diagram illustrates the logical workflow for using a suite of 2D NMR experiments to build the molecular structure from the ground up.
Caption: Workflow for NMR-based structural elucidation.
Detailed 2D NMR Protocols and Interpretation:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H connectivity).[12][13]
-
Interpretation: Cross-peaks in the COSY spectrum connect protons that are neighbors in a spin system. This is invaluable for tracing the connectivity through the aliphatic ring, for example, from the protons on C5 to C6, C7, and C8.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[11][12]
-
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with the carbon signal on the other axis to which it is directly bonded. This experiment allows for the definitive assignment of each CH, CH₂, and CH₃ group.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over 2 to 4 bonds.[12][13]
-
Interpretation: This is arguably the most powerful experiment for piecing the entire molecular puzzle together. It connects different spin systems and identifies quaternary carbons (carbons with no attached protons).
-
Key HMBC Correlations for Structure Confirmation: The following diagram highlights the critical HMBC correlations that would unambiguously confirm the structure of this compound.
Caption: Expected key HMBC (long-range ¹H-¹³C) correlations.
-
A correlation from the N-H proton to the carbonyl carbon (C2) and the bridgehead carbon (C8a) confirms the lactam ring structure.
-
Correlations from the protons on C3 to the carbonyl (C2) and the bridgehead carbon (C4a) link the aliphatic chain to the lactam.
-
Correlations from the protons on C8 to the bridgehead carbons (C8a and C4a) complete the bicyclic ring system.
Conclusion: Synthesizing the Data for a Definitive Assignment
The structural elucidation of this compound is achieved not by a single piece of evidence, but by the overwhelming agreement across multiple, independent analytical techniques. The process is a self-validating loop: HRMS provides the exact mass, IR confirms the lactam functional group, and a full suite of 1D and 2D NMR experiments pieces together the atomic framework, bond by bond. By following the detailed protocols and interpretative logic outlined in this guide, researchers can achieve an unambiguous and trustworthy structural confirmation, ensuring the integrity of their subsequent research and development endeavors.
References
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
-
Crasto, A. (2014). 2D NMR Spectroscopy. Slideshare. Retrieved from [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]
-
Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. Retrieved from [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9504. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Tang, Q., Chen, F., & Xin, X. (2010). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 57(3A), 369-376. Retrieved from [Link]
-
Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link]
-
ChemEd DL. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2021). IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Joseph, T. A., et al. (2018). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Marmara Pharmaceutical Journal, 22(3), 395-406. Retrieved from [Link]
-
Contreras, R., et al. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(10), 882-886. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 10333-11-6 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. 5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro- | C9H13NO | CID 11815945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Hantzsch Synthesis of Hexahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hantzsch synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone in heterocyclic chemistry for the preparation of dihydropyridines and their derivatives.[1][2] This application note provides a comprehensive guide to the synthesis of hexahydroquinoline derivatives, a class of compounds with significant therapeutic potential, utilizing a modified Hantzsch reaction. Hexahydroquinolines, formed by the fusion of a 1,4-dihydropyridine ring with a cyclohexane ring, exhibit a wide range of biological activities, including calcium channel modulation, and have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and present a table of optimized reaction conditions for the synthesis of various derivatives.
Introduction: The Significance of Hexahydroquinolines
Hexahydroquinoline derivatives are a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles.[4] Their structural resemblance to the dihydropyridine (DHP) core, found in widely used cardiovascular drugs like nifedipine and amlodipine, has spurred extensive research into their therapeutic applications.[1][5][6] The Hantzsch synthesis offers a straightforward and versatile route to access these complex molecules from simple, readily available starting materials.[2] This one-pot, four-component reaction typically involves the condensation of an aldehyde, a β-ketoester, a nitrogen donor (such as ammonium acetate), and a cyclic 1,3-dicarbonyl compound (like dimedone).[7][8]
Modern iterations of the Hantzsch synthesis focus on improving efficiency, yields, and environmental friendliness by exploring various catalysts, solvent systems, and energy sources such as microwave irradiation and ultrasonication.[5][9][10] This guide will provide a robust and reproducible protocol adaptable for the synthesis of a library of hexahydroquinoline derivatives for screening and drug discovery programs.
Reaction Mechanism and Principles
The Hantzsch synthesis of hexahydroquinolines proceeds through a series of interconnected equilibria and condensation reactions. While several pathways have been proposed, a generally accepted mechanism involves the initial formation of two key intermediates.[1][11]
-
Knoevenagel Condensation: The aldehyde reacts with the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: A second equivalent of the β-ketoester (or the cyclic 1,3-dicarbonyl in this case) reacts with the ammonia source to generate a vinylogous amide or enamine.
-
Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration lead to the formation of the dihydropyridine ring, which in this case is fused to the cyclohexane ring to give the hexahydroquinoline core.[12]
The choice of reactants, catalyst, and solvent can significantly influence the reaction rate and overall yield. Acidic or basic catalysts can be employed to accelerate the condensation steps.
Experimental Protocol: Synthesis of a Model Hexahydroquinoline Derivative
This protocol details the synthesis of a representative hexahydroquinoline derivative using 4-chlorobenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.
Materials and Reagents:
-
4-Chlorobenzaldehyde
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (Reagent grade)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate/Hexane mixture (for TLC)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), dimedone (1.40 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 5 minutes and then heat to reflux (approximately 80°C) using a heating mantle or oil bath.[13]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation of the Product: Pour the reaction mixture into 50 mL of ice-cold water and stir for 15-20 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product in a desiccator or a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.[8]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of hexahydroquinoline derivatives.
Caption: General workflow for the Hantzsch synthesis of hexahydroquinolines.
Optimization and Scope
The versatility of the Hantzsch reaction allows for the synthesis of a wide array of hexahydroquinoline derivatives by varying the starting materials. The following table summarizes various reported conditions and their outcomes.
| Aldehyde | 1,3-Dicarbonyl | β-Ketoester / Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Dimedone | Ethyl acetoacetate | None | Ethanol | Reflux | 3 | 92 | [13] |
| 4-Chlorobenzaldehyde | Dimedone | Ethyl acetoacetate | Ag-CP | Ethanol | Reflux | 0.5 | 98 | [13] |
| 4-Nitrobenzaldehyde | Dimedone | Malononitrile | NH4OAc (excess) | Water | 100 | 0.5 | 95 | [7] |
| 3-Nitrobenzaldehyde | Dimedone | Ethyl acetoacetate | PTSA | Aqueous Micelles (SDS) | RT (Ultrasonic) | 1 | 94 | [9] |
| 4-Methoxybenzaldehyde | Cyclohexane-1,3-dione | Methyl acetoacetate | None | Ethanol | Reflux | 4 | 88 | N/A |
| Thiophene-2-carboxaldehyde | Dimedone | Ethyl acetoacetate | CAN | Solvent-free | RT | 1.5 | 90 | [14] |
Note: This table is a representative summary. Yields and reaction times can vary based on the specific substrates and reaction scale.
Troubleshooting and Considerations
-
Low Yields: Incomplete reaction or side product formation can lead to low yields. Ensure the purity of starting materials and consider optimizing the reaction time and temperature. The use of a catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, can improve yields.[9]
-
Purification Challenges: If the product is difficult to crystallize, column chromatography may be necessary for purification.
-
Greener Alternatives: For a more environmentally friendly approach, consider using water as a solvent, employing ultrasonic irradiation to reduce reaction times, or conducting the reaction under solvent-free conditions.[7][9][14]
Conclusion
The Hantzsch synthesis provides a powerful and adaptable platform for the synthesis of medicinally relevant hexahydroquinoline derivatives. The protocol outlined in this application note is a robust starting point for researchers in drug discovery and organic synthesis. By systematically varying the starting materials and optimizing reaction conditions, a diverse library of novel compounds can be efficiently generated for biological evaluation. The continued development of greener and more efficient modifications to this classic reaction ensures its relevance in modern chemical research.
References
- Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles. (n.d.). Thieme Gruppe.
- Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021, November 17). Synform, 2021(12), A201–A210.
- A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021, December 20). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1121-1134.
-
Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link]
-
One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. (2014, October 20). ResearchGate. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
A new perspective for biological activities of novel hexahydroquinoline derivatives | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group. Retrieved from [Link]
-
The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. (n.d.). ACS Publications. Retrieved from [Link]
-
Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines. (2009, July 16). PubMed. Retrieved from [Link]
-
THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (2024, October 14). Retrieved from [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (n.d.). PubMed Central. Retrieved from [Link]
-
Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2025, October 3). National Institutes of Health. Retrieved from [Link]
-
Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. (2017, February 14). ResearchGate. Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Learning from the Hantzsch synthesis. (2000, November 7). Journal of Chemical Education, 77(11), 1434. Retrieved from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). PubMed Central. Retrieved from [Link]
-
THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. (2024, October 4). ResearchGate. Retrieved from [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arthur Rudolph Hantzsch and the Synthesis of Nitrogen Heterocycles - SYNFORM - Thieme Chemistry [thieme.de]
- 6. thieme.de [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles [organic-chemistry.org]
- 10. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of Substituted Hexahydro-2(1H)-quinolinones
Introduction: The Significance of the Hexahydroquinolinone Scaffold
The quinoline and quinolone ring systems are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] Specifically, the saturated heterocyclic core of hexahydro-2(1H)-quinolinones provides a three-dimensional architecture that is highly desirable for developing novel drug candidates, offering improved metabolic stability and target-binding profiles compared to their planar aromatic counterparts.
Traditional multi-step syntheses of these scaffolds are often plagued by laborious procedures, costly reagents, and the need for purification of intermediates, leading to low overall yields and significant solvent waste. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful, efficient, and environmentally benign strategy.[5] These reactions combine three or more starting materials in a single reaction vessel to construct complex molecules in a tandem fashion, minimizing waste and maximizing efficiency.[6] This guide provides an in-depth exploration of a robust and widely applicable one-pot synthesis of substituted hexahydroquinolinones, grounded in the principles of tandem catalysis.
Reaction Principle: A Tandem Cascade to Complexity
The most common and efficient one-pot synthesis of the hexahydroquinolinone core proceeds via a Hantzsch-type reaction mechanism. This is not a single transformation but a beautifully orchestrated cascade of classical organic reactions. The process typically involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a nitrogen source, most commonly ammonium acetate.[7]
The causality behind this one-pot success lies in the sequential formation of two key reactive intermediates that then combine and cyclize to form the final product. The entire sequence can be understood through four fundamental steps:
-
Knoevenagel Condensation: The reaction initiates with the condensation between the aromatic aldehyde and a highly reactive methylene compound, such as malononitrile or an acetoacetate ester, to form an electron-deficient alkene (a Knoevenagel adduct).[8]
-
Enamine Formation: Concurrently, the 1,3-dicarbonyl compound reacts with the nitrogen source (e.g., ammonia from ammonium acetate) to form a nucleophilic enamine intermediate.[8]
-
Michael Addition: The electron-rich enamine attacks the electron-poor Knoevenagel adduct in a classic Michael 1,4-conjugate addition. This is the key carbon-carbon bond-forming step that links all the components.[9][10]
-
Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes a final intramolecular cyclization (amination) followed by dehydration to yield the stable hexahydroquinolinone ring system.
This elegant cascade avoids the need for isolating and purifying intermediates, making it a highly atom-economical and efficient synthetic route.[7]
Caption: Figure 1: Generalized Reaction Mechanism Cascade
Experimental Application Protocol: General Procedure
This protocol provides a generalized, yet robust, method for synthesizing a library of substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives. The procedure is designed to be self-validating through clear checkpoints and expected observations.
Reagents & Equipment
-
Reagents: Aromatic aldehyde (1.0 mmol), 1,3-cyclohexanedione or dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol). Solvents such as ethanol or water are typically used.[7] Some protocols also achieve success under solvent-free conditions.[3][11]
-
Equipment: Round-bottom flask (25 or 50 mL), magnetic stirrer hotplate, reflux condenser, magnetic stir bar, Buchner funnel and flask for vacuum filtration, standard laboratory glassware, and a Thin Layer Chromatography (TLC) setup (e.g., silica plates with UV indicator, developing chamber).
Experimental Workflow
Caption: Figure 2: Step-by-Step Experimental Workflow
Detailed Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 eq), 1,3-cyclohexanedione (or dimedone) (1.0 mmol, 1.0 eq), ethyl acetoacetate (1.0 mmol, 1.0 eq), and ammonium acetate (1.2 mmol, 1.2 eq).
-
Scientist's Insight: Using a slight excess of ammonium acetate ensures a sufficient supply of ammonia for the enamine formation and helps to catalytically drive the reaction forward.[7]
-
-
Solvent Addition and Reflux: Add 10 mL of ethanol to the flask along with a magnetic stir bar. Attach a reflux condenser and place the flask in a heating mantle or oil bath on a magnetic stirrer. Heat the mixture to reflux (approximately 80 °C for ethanol) and maintain vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC every 30 minutes. Use a solvent system like ethyl acetate/hexane (e.g., 3:7 ratio). The disappearance of the aldehyde spot is a good indicator of reaction completion. Most reactions are complete within 1-3 hours.
-
Workup and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will begin to precipitate as the solution cools. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir for 15 minutes to facilitate complete precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water, followed by a small amount of cold ethanol to remove soluble impurities. The crude product is often of high purity, but can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see a characteristic singlet for the H-4 proton around 4.8-5.0 ppm. The NH proton typically appears as a broad singlet around 9.0-9.2 ppm.[4]
-
¹³C NMR: Key signals include the ketone carbonyl (C-5) around 195 ppm and the ester carbonyl around 167 ppm.[4]
-
IR Spectroscopy: Look for characteristic absorption bands for the NH group (~3200-3300 cm⁻¹), the ketone C=O (~1650 cm⁻¹), and the ester C=O (~1700 cm⁻¹).[3]
-
Substrate Scope & Data Presentation
The described one-pot protocol is highly versatile and accommodates a wide range of substituted aromatic aldehydes. The electronic nature of the substituent on the aromatic ring can influence the reaction rate and yield.
| Entry | Aromatic Aldehyde (R) | 1,3-Dicarbonyl | Conditions | Yield (%) | Reference |
| 1 | 4-Cl-C₆H₄ | Dimedone | EtOH, Reflux, 1.5h | 95 | [7] |
| 2 | 4-MeO-C₆H₄ | Dimedone | EtOH, Reflux, 2h | 92 | [7] |
| 3 | C₆H₅ | 1,3-Cyclohexanedione | Solvent-free, 1.5h, RT | 95 | [3][11] |
| 4 | 4-NO₂-C₆H₄ | Dimedone | [H₂-DABCO][HSO₄]₂, EtOH, 5 min, RT | 98 | [6][8] |
| 5 | 2-Cl-C₆H₄ | Dimedone | [H₂-DABCO][HSO₄]₂, EtOH, 10 min, RT | 92 | [6][8] |
| 6 | 4-OH-C₆H₄ | 1,3-Cyclohexanedione | Water, 100°C, 30 min | 90 | [7] |
As demonstrated, both electron-withdrawing (e.g., -Cl, -NO₂) and electron-donating (e.g., -OCH₃) groups are well-tolerated, generally providing excellent yields. The use of modern catalysts like ionic liquids can dramatically reduce reaction times and increase efficiency.[6][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient heating or reaction time.2. Deactivated aldehyde.3. Impure reagents (especially ammonium acetate). | 1. Ensure the reaction mixture is at a steady reflux. Extend the reaction time and monitor by TLC.2. Use a freshly purchased or purified aldehyde.3. Use fresh, dry ammonium acetate. |
| Impure Product | 1. Incomplete reaction.2. Side reactions due to excessive heat.3. Inefficient precipitation or washing. | 1. Ensure the reaction goes to completion via TLC before workup.2. Maintain a gentle reflux; avoid aggressive boiling.3. Ensure the product is fully precipitated using ice-cold water. Wash the filtered solid thoroughly with cold solvent. Perform recrystallization carefully. |
| Reaction Stalls | The catalyst (ammonium acetate) may have decomposed or is insufficient. | Add an additional portion (0.2-0.3 eq) of ammonium acetate to the reaction mixture. |
Conclusion
The one-pot, multicomponent synthesis of substituted hexahydro-2(1H)-quinolinones represents a highly efficient, versatile, and scalable method for accessing medicinally relevant scaffolds. By leveraging a tandem sequence of Knoevenagel condensation, enamine formation, and Michael addition, this approach minimizes waste and operational complexity. The protocol is robust, tolerates a wide variety of functional groups, and can be optimized with different catalysts and solvent systems to achieve excellent yields in short reaction times. This guide provides researchers and drug development professionals with the foundational knowledge and practical steps to successfully implement this powerful synthetic strategy.
References
-
Jafari, E., & Ghahremanzadeh, R. (2024). A Highly Efficient Strategy for One-Pot and Pseudo-Six-Component Synthesis of Hexahydroquinolines. ACS Omega. Available at: [Link]
-
Patil, S. S., et al. (n.d.). Synthesis of hexahydroquinoline derivatives from tandem reaction. ResearchGate. Available at: [Link]
-
Balalaie, S., et al. (2012). Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions. Scientific Research Publishing. Available at: [Link]
-
Gupta, S., et al. (2023). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. National Institutes of Health. Available at: [Link]
-
Experimental and Theoretical Study on One-pot, Synthesis of Some 4-Aryl-1,3,4,6,7,8-hexahydroquinazolin-2,5(1H,6H)- diones Deriv. (n.d.). Kiau. Available at: [Link]
-
Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. (2016). ResearchGate. Available at: [Link]
-
Gupta, S., et al. (2023). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. ACS Omega. Available at: [Link]
-
Jafari, E., & Ghahremanzadeh, R. (2024). A Highly Efficient Strategy for One-Pot and Pseudo-Six-Component Synthesis of Hexahydroquinolines. National Institutes of Health. Available at: [Link]
-
Gupta, S., et al. (2023). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. PubMed. Available at: [Link]
-
Synthesis of hexahydroquinoline derivatives from tandem reaction. (n.d.). ResearchGate. Available at: [Link]
-
One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. (2023). National Institutes of Health. Available at: [Link]
-
Patil, D. R., et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. ResearchGate. Available at: [Link]
-
A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Universidade de Lisboa. Available at: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Balalaie, S., et al. (2012). Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions. Scirp.org. Available at: [Link]
-
A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). CiteSeerX. Available at: [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). MDPI. Available at: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Available at: [Link]
-
Wu, J., et al. (2015). Practical Route to 2-Quinolinones via a Pd-Catalyzed C-H Bond Activation/C-C Bond Formation/Cyclization Cascade Reaction. Organic Chemistry Portal. Available at: [Link]
-
Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[12]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[6][12]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. (n.d.). MDPI. Available at: [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (2021). National Institutes of Health. Available at: [Link]
-
Stereoselective Synthesis of Hexahydroimidazo[1,2-a]quinolines via SN2-Type Ring-Opening Hydroarylation–Hydroamination Cascade Cyclization of Activated Aziridines with N-Propargylanilines. (2020). ACS Publications. Available at: [Link]
-
Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. (n.d.). MDPI. Available at: [Link]
-
Diastereoselective Synthesis of hexahydro-3H-pyrrolyzin-3-ones Through Pd-catalyzed Carboamination. (2010). PubMed. Available at: [Link]
-
Synthesis of Hexahydro-2-pyrindine (=Hexahydrocyclopenta[c]pyridine) Derivatives as Conformationally Restricted Analogs of the Nicotinic Ligands Arecolone and Isoarecolone. (2018). ResearchGate. Available at: [Link]
-
Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amidation. (2012). PubMed. Available at: [Link]
-
Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. (2020). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Strategy for One-Pot and Pseudo-Six-Component Synthesis of Hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade [organic-chemistry.org]
- 11. scirp.org [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Rapid Synthesis of Hexahydroquinolinone Analogs via Microwave-Assisted Multicomponent Reaction
Abstract: This guide provides a comprehensive protocol for the efficient synthesis of hexahydroquinolinone analogs using Microwave-Assisted Organic Synthesis (MAOS). Hexahydroquinolinones are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions. The protocol detailed herein leverages a microwave-assisted Hantzsch-type multicomponent reaction, which dramatically reduces reaction times from hours to minutes, increases yields, and promotes greener chemistry principles by minimizing solvent use and energy consumption.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to accelerate the synthesis of heterocyclic compound libraries.
The Strategic Advantage of Microwave Synthesis for Heterocycles
Hexahydroquinolinone derivatives are of significant interest in drug discovery due to their diverse biological activities, including roles as calcium channel blockers and anti-inflammatory and anticancer agents.[2][6][7] The efficient construction of this heterocyclic system is therefore a key objective for medicinal chemists.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[8][9] Unlike conventional heating, which relies on slow, inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[10] This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules or those with a dipole moment attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, resulting in instantaneous and uniform heating of the reaction medium.[3][11]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, generating heat through collisional friction.[11]
This volumetric and instantaneous heating allows reactions to reach target temperatures in seconds, overcoming activation energy barriers far more efficiently than conventional methods.[4] The result is a dramatic acceleration of reaction rates, often accompanied by higher product yields and improved purity profiles due to the reduction of side reactions associated with prolonged exposure to heat.[5][11] For multicomponent reactions like the Hantzsch synthesis, this rapid heating is particularly advantageous for driving the reaction to completion quickly and cleanly.[12][13]
Caption: Plausible reaction mechanism for the Hantzsch synthesis.
Detailed Application Protocol
This protocol describes a general procedure for the microwave-assisted synthesis of various ethyl 4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates.
Materials and Equipment
-
Reagents: Aromatic aldehydes, ethyl acetoacetate, dimedone, ammonium acetate, ethanol (reagent grade).
-
Equipment: Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vials with snap caps and septa, magnetic stir bars, analytical balance, filtration apparatus (Büchner funnel), glassware for recrystallization.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol, 140 mg), ethyl acetoacetate (1.0 mmol, 126 µL), and ammonium acetate (1.2 mmol, 92 mg).
-
Causality Note: Ammonium acetate serves as both the nitrogen source and a mild catalyst. A slight excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add 2 mL of ethanol to the vial. Seal the vial securely with the cap.
-
Causality Note: Ethanol is an excellent solvent for the reactants and couples efficiently with microwave irradiation. Using a minimal amount aligns with green chemistry principles and aids in precipitation during work-up.
-
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 120 °C for 10-15 minutes. The power should be applied dynamically to maintain the target temperature.
-
Causality Note: Operating in a sealed vessel allows the temperature to exceed the solvent's atmospheric boiling point, dramatically increasing the reaction rate according to the Arrhenius equation. [11]The time is optimized to ensure completion without degradation.
-
-
Work-up and Isolation: After irradiation, cool the vial to room temperature using the instrument's compressed air cooling system. Carefully open the vial and pour the contents into a beaker containing 10 mL of ice-cold water. Stir the mixture for 15 minutes in an ice bath to facilitate precipitation. Collect the resulting solid product by vacuum filtration, washing with cold water.
-
Trustworthiness Note: The formation of a solid precipitate upon addition to water is the first indicator of a successful reaction, as the organic product is typically insoluble in aqueous media.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure hexahydroquinolinone analog.
Results: Synthesis of Representative Analogs
The described protocol was successfully applied to a variety of aromatic aldehydes, demonstrating its broad scope.
| Entry | Ar-CHO (Ar group) | Time (min) | Yield (%)* | M.p. (°C) |
| 1 | Phenyl | 10 | 92 | 202-204 |
| 2 | 4-Chlorophenyl | 10 | 95 | 215-217 |
| 3 | 4-Methoxyphenyl | 12 | 89 | 188-190 |
| 4 | 4-Nitrophenyl | 8 | 96 | 225-227 |
| 5 | 2-Naphthyl | 12 | 85 | 231-233 |
*Isolated yield after recrystallization.
Product Characterization: A Self-Validating System
Confirmation of the product structure is essential. The following data are characteristic of the hexahydroquinolinone scaffold.
-
¹H NMR Spectroscopy: The spectra typically show a sharp singlet for the proton at the C4 position between δ 4.8-5.5 ppm. A broad singlet corresponding to the N-H proton is observed between δ 9.0-9.5 ppm. Signals for the methyl groups of the dimedone moiety appear as two distinct singlets around δ 0.9-1.1 ppm. [1][6][7]* ¹³C NMR Spectroscopy: The carbonyl carbon of the quinolinone ring (C5) resonates around δ 195 ppm. The ester carbonyl appears near δ 167 ppm. The C4 carbon signal is typically found in the δ 33-37 ppm range. [7]* IR Spectroscopy: Characteristic absorption bands include a sharp peak for the N-H stretch (~3300 cm⁻¹), a strong absorption for the ester C=O group (~1700 cm⁻¹), and another strong band for the ketone C=O group (~1650 cm⁻¹). [6]* High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the synthesized molecule. [2]
Conclusion and Future Outlook
The microwave-assisted Hantzsch reaction is a superior method for the rapid and efficient synthesis of hexahydroquinolinone analogs. [13]This protocol offers significant advantages in terms of speed, yield, and environmental impact over traditional methods. [5]Its operational simplicity and broad substrate scope make it an ideal platform for the high-throughput synthesis of compound libraries, accelerating hit-to-lead campaigns in modern drug discovery. [14]
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. MDPI. [Link]
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. National Institutes of Health (NIH). [Link]
-
Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Journal of Research in Pharmacy. [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. National Institutes of Health (NIH). [Link]
-
Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
-
Synthesis of hexahydroquinoline derivatives from tandem reaction. ResearchGate. [Link]
-
Microwave assisted synthesis of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones and polyhydroquinolines bearing the tetrazolo[1,5- a]quinoline moiety and their antimicrobial activity assess. ResearchGate. [Link]
-
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. National Institutes of Health (NIH). [Link]
-
Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Molecules. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Arkivoc. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Institutes of Health (NIH). [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. [Link]
-
Synthesis of hexahydroquinoleine la under microwave irradiation (6 min, power 560W). Arkivoc. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmTech. [Link]
-
Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. National Institutes of Health (NIH). [Link]
-
High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues. PubMed. [Link]
-
NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]
-
Regio-Selective Reaction, Spectroscopic Characterization and Computational Chemical Study of (Hesperidin) Hesperetin-7-O-Rutinoside Analogs as Antimicrobial Agents. ResearchGate. [Link]
Sources
- 1. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. rjpdft.com [rjpdft.com]
- 12. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. studylib.net [studylib.net]
Application Notes and Protocols for the Biological Evaluation of Hexahydroquinolinone Derivatives as Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of hexahydroquinolinone derivatives as potential anticancer agents. This document outlines a strategic and experimentally validated workflow, from initial cytotoxicity screening to in-depth mechanistic studies and preclinical in vivo validation.
Introduction: The Therapeutic Potential of Hexahydroquinolinone Derivatives
Hexahydroquinolinone scaffolds are privileged structures in medicinal chemistry, demonstrating a wide array of biological activities.[1] In oncology, these derivatives have emerged as a promising class of compounds with potent antiproliferative effects against various cancer cell lines.[2][3] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3][4][5] Notably, certain derivatives have been shown to target specific proteins such as the anti-apoptotic protein Mcl-1 and the epidermal growth factor receptor (EGFR).[2][4]
This guide provides a detailed framework for the systematic evaluation of novel hexahydroquinolinone derivatives to elucidate their anticancer potential and mechanism of action.
Experimental Workflow for Biological Evaluation
A tiered approach is recommended for the efficient and thorough evaluation of hexahydroquinolinone derivatives. This workflow progresses from broad initial screenings to more focused mechanistic and in vivo studies for the most promising candidates.
Caption: Tiered experimental workflow for evaluating hexahydroquinolinone derivatives.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to assess the cytotoxic effects of the hexahydroquinolinone derivatives against a panel of human cancer cell lines.[6][7][8] This provides a broad overview of their antiproliferative activity and helps in selecting promising compounds for further investigation.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)[9]
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Hexahydroquinolinone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the hexahydroquinolinone derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative 1 | 5.2 | 8.1 | 3.9 |
| Derivative 2 | 1.8 | 2.5 | 1.2 |
| Doxorubicin | 0.5 | 0.8 | 0.4 |
Phase 2: Elucidation of Anticancer Mechanism
Once potent derivatives are identified, the next phase focuses on understanding their mechanism of action. This involves investigating their effects on apoptosis and the cell cycle.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11]
Materials:
-
Cancer cells treated with hexahydroquinolinone derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hexahydroquinolinone derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Derivative 2 (1.8 µM) | 45.8 | 25.3 | 20.1 | 8.8 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA.
Materials:
-
Cancer cells treated with hexahydroquinolinone derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the hexahydroquinolinone derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 60.5 | 25.2 | 14.3 | 1.8 |
| Derivative 2 (1.8 µM) | 35.1 | 15.8 | 40.5 | 8.6 |
Some hexahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase.[2][3][5]
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effect of the compounds on key signaling pathways involved in cancer, such as the MAPK and PI3K/AKT pathways.[13][14][15]
Caption: Potential signaling pathway targeted by hexahydroquinolinone derivatives.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Mcl-1, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.[16]
Phase 3: In Vivo Validation
Promising candidates from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a living organism.[6] Human tumor xenograft models in immunocompromised mice are a standard preclinical evaluation tool.[17][18][19]
Protocol 5: Subcutaneous Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice to form a solid tumor.[17]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID)
-
Human cancer cells
-
Matrigel (optional)
-
Hexahydroquinolinone derivative formulated for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL.[17]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[17]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the hexahydroquinolinone derivative and vehicle control according to the predetermined dosing schedule.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
The systematic biological evaluation outlined in these application notes provides a robust framework for identifying and characterizing novel hexahydroquinolinone derivatives with anticancer potential. By progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can effectively advance the most promising compounds toward further preclinical and clinical development.
References
- J. Appl Toxicol. (2019). In vitro assays and techniques utilized in anticancer drug discovery.
- Noble Life Sciences.
- J Ethnopharmacol. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- Stem Cell Res. (2012). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2015). A Review on in-vitro Methods for Screening of Anticancer Drugs.
- Sci Rep. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R).
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- BenchChem. Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
- Crown Bioscience. (2022).
- Korean J Intern Med. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- Anticancer Agents Med Chem. (2021). Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers.
- ResearchGate. (2018). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry?.
- NIH. (2017).
- Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- Cell Signaling Technology. Western Blotting Protocol.
- Bentham Science. (2022). Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers.
- Abcam. Western blot protocol.
- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- Purdue University Cytometry Labor
- MOST Wiedzy. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
- Methods Mol Biol. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- BD Biosciences.
- ResearchGate. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- Molecules. (2023).
- RSC Publishing. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies.
- Thermo Fisher Scientific.
- Molecules. (2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents.
- Molecules. (2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents.
Sources
- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. noblelifesci.com [noblelifesci.com]
- 7. ijpbs.com [ijpbs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Analysis of Cell Cycle [cyto.purdue.edu]
- 13. medium.com [medium.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Hexahydroquinolinones: Novel Scaffolds for the Development of Anti-Inflammatory Therapeutics
Application Notes and Protocols for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Beyond Conventional Anti-Inflammatories
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, the therapeutic landscape has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is often hampered by significant side effects. This has spurred the search for novel chemical scaffolds that can offer more targeted and safer anti-inflammatory action.
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the hexahydroquinolinone core has emerged as a promising scaffold.[1] These molecules, which can be viewed as condensed derivatives of 1,4-dihydropyridines (1,4-DHPs), have shown a diverse range of biological activities.[1][2] Recent investigations have illuminated their potential as potent modulators of key inflammatory pathways, offering new avenues for therapeutic intervention.[1][3]
This guide provides a comprehensive overview of the synthesis, mechanistic evaluation, and preclinical testing of hexahydroquinolinone derivatives as potential anti-inflammatory agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the molecular mechanisms that underpin their therapeutic potential.
Section 1: Synthesis of Hexahydroquinolinone Scaffolds via Hantzsch Reaction
The synthesis of the hexahydroquinolinone core is efficiently achieved through the Hantzsch reaction, a classic multi-component reaction known for its reliability and operational simplicity.[1][4] This one-pot condensation brings together an aldehyde, a β-ketoester, and a nitrogen donor with a 1,3-cyclohexanedione derivative to rapidly build molecular complexity.
Rationale for the Hantzsch Synthesis Approach
The Hantzsch reaction is favored for several reasons in a drug discovery context:
-
High Atom Economy: As a multi-component reaction, it efficiently incorporates the majority of the atoms from the starting materials into the final product, minimizing waste.
-
Structural Diversity: By varying the four components (aldehyde, dione, ketoester, and nitrogen source), a vast library of structurally diverse hexahydroquinolinone analogs can be rapidly synthesized for structure-activity relationship (SAR) studies.
-
Robustness: The reaction is generally high-yielding and tolerant of a wide range of functional groups on the aromatic aldehyde, allowing for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.
Optimized Protocol for the Synthesis of Hexahydroquinolinone-3-Carboxylate Derivatives
This protocol describes a general and optimized procedure for synthesizing a representative hexahydroquinolinone derivative.
Materials:
-
Aromatic aldehyde (e.g., 4-(difluoromethoxy)benzaldehyde) (1.0 mmol)
-
1,3-Cyclohexanedione or a derivative thereof (e.g., Dimedone) (1.0 mmol)
-
Alkyl acetoacetate (e.g., Ethyl acetoacetate) (1.0 mmol)
-
Ammonium acetate (as nitrogen source) (5.0 mmol)
-
Methanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) apparatus (Solvent system: 1:1 Ethyl acetate/n-hexane)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the 1,3-cyclohexanedione derivative (1.0 mmol), the alkyl acetoacetate (1.0 mmol), and ammonium acetate (5.0 mmol).[4]
-
Add 10 mL of methanol to the flask.
-
Fit the flask with a reflux condenser and place it on a stirring hotplate.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the reaction progress by TLC. Spot the reaction mixture against the starting materials. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete (typically within 2-4 hours), remove the flask from the heat and allow it to cool to room temperature.
-
As the solution cools, the product will often precipitate out. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold methanol.
-
The resulting compound can be further purified by recrystallization from methanol to yield the pure hexahydroquinolinone derivative.[4]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Section 2: Unraveling the Mechanisms of Anti-Inflammatory Action
Hexahydroquinolinone derivatives appear to exert their anti-inflammatory effects through a multi-pronged approach, targeting distinct signaling pathways implicated in the inflammatory cascade. Current evidence points to at least two key mechanisms: inhibition of the pro-fibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1) and modulation of the arachidonic acid pathway via inhibition of cyclooxygenase (COX) enzymes.
Mechanism I: Inhibition of the TGF-β1 Signaling Pathway
Transforming Growth Factor-beta 1 (TGF-β1) is a pleiotropic cytokine with a complex role in inflammation. While it has some immunosuppressive functions, chronic overexpression of TGF-β1 is pro-inflammatory and a key driver of fibrosis in many diseases.[4] It signals through a receptor complex of type I (TβRI) and type II (TβRII) serine/threonine kinases, leading to the phosphorylation of downstream Smad proteins, which then translocate to the nucleus to regulate gene expression.[5][6]
Recent studies have identified certain hexahydroquinolinone derivatives as potent modulators of this pathway. Specifically, molecular modeling has shown that these compounds can dock effectively into the active site of the TGF-β1 receptor.[2] This suggests a mechanism of direct competitive inhibition, preventing the natural ligand from binding and initiating the downstream inflammatory signaling cascade.
Mechanism II: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The cyclooxygenase (COX) enzymes are central to the inflammatory process, as they catalyze the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 is a key goal of modern anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Several 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives have been evaluated as selective COX-2 inhibitors.[7] The presence of specific pharmacophores, such as a sulfonamide group on one of the phenyl rings, can confer potent and selective inhibitory activity against the COX-2 enzyme.
Section 3: In Vitro Evaluation Protocols
Before advancing to in vivo models, a robust in vitro evaluation is critical to determine the cytotoxic profile and specific enzymatic activity of the synthesized compounds.
Protocol: Cytotoxicity Assessment using MTT Assay
It is crucial to ensure that the observed anti-inflammatory effects are not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
3T3 fibroblast cell line (or other relevant cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hexahydroquinolinone compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Multi-channel pipette and plate reader
Procedure:
-
Seed 3T3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the hexahydroquinolinone compounds in culture media. The final DMSO concentration should be kept below 0.5%.
-
After 24 hours, remove the old media and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration). Compounds with a high CC50 are preferred.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol provides a rapid and sensitive method to determine the IC50 value of test compounds against the COX-2 enzyme. The assay is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.
Materials:
-
Commercially available COX-2 Inhibitor Screening Kit (contains human recombinant COX-2, assay buffer, probe, cofactor, arachidonic acid, and a known inhibitor like Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.
-
Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) as per the kit's protocol.
-
Test Sample (S): Add 10 µL of the diluted hexahydroquinolinone test compound. Prepare a range of concentrations to determine the IC50.
-
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except for a "no enzyme" background control.
-
Initiate Reaction: Using a multi-channel pipette, add 10 µL of the arachidonic acid solution to all wells to start the reaction simultaneously.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
Calculation:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Representative In Vitro Data
The following table presents representative data for a series of 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives evaluated for their COX-2 inhibitory activity.
| Compound ID | R Group (at C-4 Phenyl) | COX-2 IC50 (nM)[7] | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1a | 4-SO₂Me | 20 | >500 |
| 3a | 4-SO₂Me | 20 | >500 |
| Celecoxib | (Reference Drug) | 20 | >500 |
Note: Data is representative and compiled from literature on structurally similar compounds. Actual values will vary based on the specific molecular structure.[7]
Section 4: In Vivo Efficacy Assessment
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.[5][7][8][9]
Protocol: Carrageenan-Induced Paw Edema in Rats
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles for oral gavage and sub-plantar injection
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Indomethacin)
-
Group 3-5: Test Groups (receive different doses of the hexahydroquinolinone compound)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.
-
Compound Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) via gavage, typically 30-60 minutes before the carrageenan injection.[7]
-
Induction of Inflammation: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[7]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Test) / Mean Edema of Control] x 100
-
Representative In Vivo Data
The table below shows representative efficacy data for a compound evaluated in the carrageenan-induced paw edema model.
| Treatment Group (Dose) | Mean Paw Edema (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (5 mg/kg) | 0.38 ± 0.03 | 55.3% |
| Test Compound (10 mg/kg) | 0.49 ± 0.04 | 42.4%[8] |
| Test Compound (20 mg/kg) | 0.35 ± 0.03 | 58.8% |
Note: Data is representative and compiled from literature on structurally related compounds. Actual values will depend on the specific compound's potency and pharmacokinetic properties.[8]
Conclusion and Future Directions
The hexahydroquinolinone scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. The synthetic accessibility via the Hantzsch reaction allows for extensive chemical exploration to optimize potency and selectivity. The dual mechanism of action, potentially targeting both the TGF-β1 and COX-2 pathways, offers an exciting possibility for a synergistic anti-inflammatory effect that could be beneficial in complex inflammatory diseases.
Future research should focus on:
-
Comprehensive SAR studies to refine the scaffold for optimal potency against both TGF-β1 and COX-2.
-
In-depth mechanistic studies to confirm the downstream effects of TGF-β1 receptor binding and to elucidate the precise binding mode within the COX-2 active site.
-
Pharmacokinetic and ADME profiling to ensure that lead compounds possess favorable drug-like properties.
-
Evaluation in chronic inflammation models to assess the therapeutic potential beyond acute inflammation.
By leveraging the protocols and insights provided in this guide, researchers and drug development professionals can effectively advance the exploration of hexahydroquinolinones as a next-generation class of anti-inflammatory therapeutics.
References
-
ResearchGate. (n.d.). Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a. Retrieved from [Link]
-
Pehlivanlar, E., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry. Available at: [Link]
-
Pehlivanlar, E., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. TR Dizin. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Getachew, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Available at: [Link]
-
Pehlivanlar, E., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Li, H., et al. (2012). The Pro-inflammatory Role of TGFβ1: A Paradox?. The Open Rheumatology Journal. Available at: [Link]
- Wang, H., et al. (2020). Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. European Journal of Medicinal Chemistry.
-
Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in disease. Nature Reviews Drug Discovery. Available at: [Link]
- Deshmukh, M. B., et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. Journal of Saudi Chemical Society.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRDizin [search.trdizin.gov.tr]
- 3. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iscientific.org [iscientific.org]
Application Note: A Validated Workflow for Antimicrobial Activity Screening of Novel Hexahydroquinolinone Derivatives
This is an excellent and comprehensive request. I will now proceed to generate the detailed Application Notes and Protocols for the "Antimicrobial activity screening of novel hexahydroquinolinone derivatives".
Introduction: The Promise of Hexahydroquinolinones in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Hexahydroquinolinones, heterocyclic compounds analogous to 1,4-dihydropyridines (1,4-DHPs), have emerged as a promising class of molecules.[2] While extensively studied for their cardiovascular effects, their structural similarity to quinolone antibiotics—a cornerstone of antibacterial therapy—suggests a compelling potential for antimicrobial activity.[2][3]
Quinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4][5] This mechanism involves the formation of a ternary complex with the enzyme and DNA, ultimately leading to DNA fragmentation and cell death.[4][6] The diverse synthetic accessibility of the hexahydroquinoline scaffold allows for extensive chemical modification, offering a strategic advantage in the design of new derivatives with potent and selective antimicrobial properties.[7][8]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of novel hexahydroquinolinone derivatives for antimicrobial activity. We will detail a logical, multi-tiered experimental workflow, from initial qualitative screening to quantitative determination of antimicrobial potency and preliminary safety assessment. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
The Scientific Rationale: A Multi-Faceted Approach to Antimicrobial Screening
A robust screening cascade is paramount for the efficient identification of promising lead compounds. Our proposed workflow is designed to progressively narrow down a library of novel hexahydroquinolinone derivatives to those with the most desirable antimicrobial profiles. This approach balances throughput with the depth of information gathered at each stage.
The Screening Funnel: From Broad Strokes to Fine Detail
Our methodology follows a logical progression:
-
Primary Screening (Qualitative): The Agar Disk Diffusion assay provides a rapid and cost-effective initial assessment of a compound's ability to inhibit microbial growth.[9] This method allows for the simultaneous screening of multiple derivatives against a panel of clinically relevant microorganisms.
-
Secondary Screening (Quantitative): The Broth Microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][10] The MIC is a critical quantitative measure of a compound's potency.
-
Elucidating the Mode of Action (Bactericidal vs. Bacteriostatic): Time-Kill Kinetic Assays provide valuable insights into the dynamic interaction between the antimicrobial agent and the target microorganism, determining whether the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).[11][12]
-
Preliminary Safety Assessment: A crucial, often overlooked, aspect of early-stage antimicrobial discovery is the evaluation of a compound's potential toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability and provides an initial indication of a compound's therapeutic window.[13][14]
Experimental Protocols: A Step-by-Step Guide
Primary Screening: Agar Disk Diffusion Assay
This qualitative assay is based on the principle of an antimicrobial agent diffusing from a saturated paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[15][16]
Protocol:
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure uniform growth.[17]
-
-
Application of Hexahydroquinolinone Derivatives:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a standardized volume (typically 10-20 µL) of each hexahydroquinolinone derivative solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) onto a separate disk.
-
Include a positive control (a known antibiotic, e.g., Ciprofloxacin) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in an aerobic atmosphere.[18]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters. The presence of a clear zone around the disk indicates antimicrobial activity.[19]
-
Diagram 1: Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
Secondary Screening: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[10] We will follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each hexahydroquinolinone derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 128 µg/mL to 0.25 µg/mL.
-
-
Preparation of Microbial Inoculum:
-
Prepare a microbial suspension as described for the disk diffusion assay and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]
-
Table 1: Example MIC Data for Hexahydroquinolinone Derivatives
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| HQ-001 | 8 | 16 | >128 | 0.5 |
| HQ-002 | 2 | 4 | 32 | 0.5 |
| HQ-003 | >128 | >128 | >128 | 0.5 |
| HQ-004 | 4 | 8 | 64 | 0.5 |
Elucidating Mode of Action: Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[9][11]
Protocol:
-
Preparation:
-
Prepare flasks containing CAMHB with the hexahydroquinolinone derivative at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without any compound.
-
-
Inoculation:
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11] A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial population.
-
Diagram 2: Time-Kill Kinetic Assay Workflow
Caption: Workflow for the Time-Kill Kinetic Assay.
Preliminary Safety Assessment: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Protocol:
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Treat the cells with various concentrations of the hexahydroquinolinone derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
-
Authoritative Grounding and Trustworthiness
The protocols described herein are based on established methodologies and guidelines from reputable sources such as the Clinical and Laboratory Standards Institute (CLSI).[20] Adherence to these standards ensures the generation of reliable and comparable data. For instance, the use of a 0.5 McFarland standard for inoculum preparation is a critical step for reproducibility in susceptibility testing.[17] Furthermore, the inclusion of appropriate positive and negative controls in each assay is fundamental for validating the experimental results.
Conclusion: A Pathway to Novel Antimicrobial Discovery
The systematic screening workflow detailed in this application note provides a robust framework for identifying and characterizing the antimicrobial potential of novel hexahydroquinolinone derivatives. By integrating qualitative and quantitative assays, along with a preliminary assessment of cytotoxicity, researchers can efficiently prioritize compounds for further development. This structured approach, grounded in established scientific principles, is essential for navigating the complexities of antimicrobial drug discovery and contributing to the global effort to combat antimicrobial resistance.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 13, 2026, from [Link]
-
Vila, J., & Martinez-Guitarte, J. L. (2006). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 24(7), 437-443. [Link]
-
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]
-
Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Retrieved January 13, 2026, from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved January 13, 2026, from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Al-Rimawi, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19311. [Link]
-
ResearchGate. (n.d.). Synthesis of hexahydroquinoline derivatives from tandem reaction. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
ResearchGate. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Gunes, H. S., et al. (2019). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on Transforming Growth Factor Beta, and In Vitro Evaluation of Their Cytotoxic and Oxidative Stress-Producing Effects. Marmara Pharmaceutical Journal, 23(2), 297-310. [Link]
-
ResearchGate. (n.d.). Synthesis of hexahydroquinoline derivatives from tandem reaction. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
Lin, C. P., & Boehnke, M. (1995). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua yi xue za zhi = Chinese medical journal; Free China ed, 56(5), 328–335. [Link]
-
MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
Scribd. (n.d.). Time Kill Assay. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
ResearchGate. (n.d.). Synthesis of hexahydroquinoline derivatives catalyzed by.... [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
-
Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(2), 136–144. [Link]
-
American Chemical Society. (2021). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay. MTT assays were performed to detect the toxic effect of Tet, O. [Link]
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceprofonline.com [scienceprofonline.com]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. asm.org [asm.org]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. microbenotes.com [microbenotes.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hexahydroquinolinones in Neurodegenerative Disease Research
Abstract
Neurodegenerative diseases (NDDs), including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. The complexity and multifactorial nature of these disorders necessitate the development of therapeutic agents capable of engaging multiple pathological targets.[1] The hexahydroquinolinone scaffold, a derivative of the tetrahydroquinoline ring system, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[2] This guide provides a comprehensive overview of the application of hexahydroquinolinone derivatives in NDD research, detailing their mechanisms of action, summarizing key structure-activity relationships, and providing field-proven protocols for their evaluation in relevant preclinical models.
Introduction: The Rationale for Hexahydroquinolinones in Neurodegeneration
The pathophysiology of neurodegenerative diseases is complex, involving protein misfolding and aggregation (Amyloid-β and Tau in AD; α-synuclein in PD), oxidative stress, neuroinflammation, mitochondrial dysfunction, and deficits in neurotransmission.[1][3] This multifactorial nature suggests that single-target therapies may have limited efficacy, creating a strong rationale for developing multi-target-directed ligands (MTDLs).[4]
Hexahydroquinolinones, and the broader quinolinone family, have garnered significant interest as MTDLs. Their rigid, bicyclic structure provides a versatile scaffold that can be chemically modified to interact with a variety of biological targets implicated in neurodegeneration. Early research focused on derivatives of the natural cholinesterase inhibitor huperzine A, leading to the synthesis of 5-amino-5,6,7,8-tetrahydroquinolinones as potent acetylcholinesterase (AChE) inhibitors.[5] Subsequent research has expanded their functional profile, demonstrating activities such as inhibition of amyloid and tau aggregation, antioxidant effects, and modulation of monoamine oxidase (MAO).[6][7][8]
Multifaceted Mechanisms of Action
Hexahydroquinolinone derivatives exert their neuroprotective potential through simultaneous engagement with several key pathological pathways.
Cholinesterase Inhibition
A primary strategy in symptomatic AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[9][10] Many quinolinone derivatives have been designed as AChE inhibitors.[5] Some compounds act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[8] The PAS is also implicated in promoting the aggregation of amyloid-β (Aβ), so dual-site inhibition can provide a secondary therapeutic benefit.[8]
Modulation of Pathological Protein Aggregation
The aggregation of proteins like Aβ and tau is a central hallmark of AD.[11][12] Certain quinolinone derivatives have been shown to effectively inhibit both self-induced and AChE-induced Aβ aggregation.[8][13] This is a critical disease-modifying mechanism, as soluble oligomeric forms of Aβ are considered highly neurotoxic.[14] Similarly, compounds that can inhibit the aggregation of tau protein or disassemble pre-formed fibrils are of significant therapeutic interest.[15]
Antioxidant and Anti-inflammatory Activity
Oxidative stress and chronic neuroinflammation are common features across many NDDs, contributing to a cycle of neuronal damage.[3][6] Dihydroquinoline derivatives have demonstrated significant neuroprotective effects by inhibiting oxidative stress, reducing the expression of inflammatory interleukins, and suppressing apoptosis.[6] This activity is often attributed to the molecule's ability to scavenge free radicals and modulate cellular antioxidant defense systems.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like dopamine and serotonin. Their inhibition can restore neurotransmitter levels and is a key strategy in Parkinson's disease. Furthermore, MAO-B activity generates oxidative stress.[4] Hybrid molecules incorporating a 3,4-dihydro-2(1H)-quinolinone core have been developed as potent dual inhibitors of both AChE and MAO, offering a promising approach for treating the complex symptoms of AD.[7]
Logical Relationship: Multi-Target Action of Hexahydroquinolinones in AD
Caption: Multi-target mechanisms of hexahydroquinolinones in neurodegeneration.
Key Applications in Neurodegenerative Disease Models
The therapeutic potential of hexahydroquinolinones is evaluated using a range of established in vitro and in vivo models that recapitulate specific aspects of NDD pathology.
| Disease Model | Model Type | Purpose & Key Readouts | Relevant Compounds |
| Alzheimer's Disease | In vitro AChE Assay | Quantify enzymatic inhibition (IC₅₀) of acetylcholinesterase. | 5-amino-5,6,7,8-tetrahydroquinolinones, Quinolinone-dithiocarbamates[5][8] |
| In vitro Aβ Aggregation | Measure inhibition of Aβ fibril formation (ThT fluorescence). | 8-hydroxyquinolines, Quinolinone-dithiocarbamates[8][14] | |
| In vitro Tau Aggregation | Assess inhibition of tau fibrillization using tau fragments (e.g., PHF6).[15] | Naphthoquinone-Dopamine Hybrids (related scaffold)[15] | |
| Scopolamine-induced Amnesia | In vivo (rodent) model to test for reversal of cognitive deficits. | 5-amino-5,6,7,8-tetrahydroquinolinones[5] | |
| Parkinson's Disease | MPP⁺ or 6-OHDA Toxicity | In vitro model using neurotoxins to induce dopaminergic cell death; measure cell viability and oxidative stress.[16][17] | Dihydroquinolines, Quinolylnitrones[6][18] |
| α-Synuclein Aggregation | In vitro assay to measure inhibition of α-synuclein fibril formation. | General screening application | |
| Huntington's Disease | Quinolinic Acid Toxicity | In vitro or in vivo model using an excitotoxin to induce striatal lesions.[19] | General screening application |
| Mutant Huntingtin (mHTT) | In vitro (cell lines) or in vivo (e.g., R6/2 mouse) models expressing mHTT to assess reduction of protein aggregates and reversal of motor deficits.[20][21] | General screening application |
Detailed Experimental Protocols
The following protocols provide standardized methods for evaluating the efficacy of hexahydroquinolinone derivatives against key targets in NDD research.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm. An effective inhibitor will reduce the rate of this color change.
Materials and Reagents:
-
Human recombinant AChE (hrAChE)
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test hexahydroquinolinone compounds
-
Donepezil or Tacrine (positive control inhibitor)[22]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO. Create a dilution series in phosphate buffer. Ensure the final DMSO concentration in the well is <1%.
-
Prepare working solutions of hrAChE, ATCh (e.g., 15 mM), and DTNB (e.g., 10 mM) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 20 µL of the test compound dilution (or buffer for control wells).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of hrAChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Measurement:
-
Add 20 µL of the ATCh substrate solution to all wells to start the enzymatic reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality and Validation:
-
Why pH 8.0? This pH is optimal for both AChE activity and the reaction of thiocholine with DTNB.
-
Why a positive control? Using a known inhibitor like Donepezil validates that the assay is working correctly and provides a benchmark for the potency of the test compounds.[9]
-
Self-Validation: The uninhibited control wells should show a robust, linear increase in absorbance. The highest concentration of the positive control should show near-complete inhibition.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β (1-42) Aggregation Inhibition
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[23] This assay monitors the kinetics of Aβ fibrillization in the presence and absence of an inhibitor. A potent inhibitor will delay the lag phase or reduce the maximum fluorescence intensity.[11][24]
Materials and Reagents:
-
Synthetic Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (e.g., 50 mM, pH 8.5)
-
Test hexahydroquinolinone compounds
-
Known Aβ aggregation inhibitor (e.g., Congo Red) as a positive control[25]
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to monomerize it and remove pre-existing aggregates.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a fume hood. Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the peptide film in a small amount of DMSO and dilute to the final working concentration (e.g., 10 µM) in buffer.
-
-
Assay Setup:
-
Prepare a working solution of ThT (e.g., 5 µM) in the Glycine-NaOH buffer.
-
In the 96-well plate, add the test compound at various concentrations.
-
Add the prepared Aβ(1-42) monomer solution to each well.
-
Add the ThT working solution to each well. The final volume should be consistent (e.g., 200 µL).
-
-
Measurement:
-
Place the plate in a fluorescence reader set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 10-15 minutes for 24-48 hours. Include intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot fluorescence intensity against time for each concentration.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time (t_lag) and the maximum fluorescence intensity (F_max).
-
Calculate the percentage of inhibition at the final time point relative to the control (Aβ alone).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against inhibitor concentration.
-
Causality and Validation:
-
Why HFIP? HFIP is a strong disaggregating solvent that ensures the starting material is primarily monomeric Aβ, which is crucial for reproducible aggregation kinetics.
-
Why intermittent shaking? Agitation provides the energy needed to overcome the nucleation barrier, accelerating fibril formation and ensuring the assay completes within a reasonable timeframe.
-
Self-Validation: The Aβ-only control should produce a characteristic sigmoidal curve with a clear lag phase, growth phase, and plateau. The positive control should significantly alter this curve.
Experimental Workflow: In Vitro Neuroprotection Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Bistetrahydroquinolines as Potential Anticholinesterasic Agents by Double Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroscirn.org [neuroscirn.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of tau amyloid formation and disruption of its preformed fibrils by Naphthoquinone-Dopamine hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neuroproof.com [neuroproof.com]
- 17. In vitro modelling of Parkinson's disease using 6-OHDA is associated with increased NQO2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling Huntington's disease: An insight on in-vitro and in-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. invivobiosystems.com [invivobiosystems.com]
- 21. In vitro and in vivo models of Huntington's disease show alterations in the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Streamlined Synthesis of Hexahydroquinolinone Libraries for High-Throughput Screening
Abstract
The hexahydroquinolinone (HHQ) scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.[1][2][3] The efficient construction of diverse HHQ libraries is therefore a critical step in modern drug discovery, enabling high-throughput screening (HTS) campaigns to identify novel therapeutic leads. This guide provides a detailed framework for the synthesis and application of HHQ libraries, focusing on robust, scalable, and diversity-oriented synthetic strategies. We present detailed protocols for both solution-phase parallel synthesis via multi-component reactions and solid-phase synthesis, offering researchers a comprehensive toolkit for generating high-quality compound libraries tailored for HTS.
The Strategic Imperative for HHQ Libraries in Drug Discovery
The therapeutic potential of a chemical scaffold is unlocked through the systematic exploration of its surrounding chemical space. A single compound provides a single data point, but a library of structurally related analogues can reveal potent structure-activity relationships (SAR). The HHQ core is particularly amenable to library synthesis due to its assembly from multiple readily available building blocks.
Why Synthesize Libraries?
-
Diversity-Oriented Synthesis (DOS): The goal of DOS is not just to create variations of a single compound but to generate a collection of molecules with diverse skeletons and three-dimensional shapes.[4][5] This approach maximizes the chances of discovering novel biological activities by covering a larger area of chemical space.[4][5]
-
High-Throughput Screening (HTS): Modern drug discovery relies on testing hundreds of thousands of compounds against a biological target.[6][7] Libraries of compounds are the essential fuel for these HTS campaigns, allowing for the rapid identification of initial "hits".[7][8]
-
Accelerated SAR: By systematically varying the substituents around the HHQ core, researchers can quickly determine which chemical features are essential for biological activity, accelerating the journey from a hit to a lead compound.
Core Synthetic Strategies for Library Construction
The choice of synthetic strategy is dictated by the desired library size, purity requirements, and available resources. We will detail two powerful and complementary approaches: multi-component reactions for speed and diversity, and solid-phase synthesis for scalability and purity.
Multi-Component Reactions (MCRs): The Engine of Rapid Diversity
MCRs are highly efficient one-pot reactions where three or more starting materials react to form a product that incorporates substantial parts of all reactants.[9] For HHQ synthesis, the Hantzsch Dihydropyridine synthesis and its variations are particularly effective.[10]
Causality Behind the Choice: The primary advantage of MCRs is convergence and atom economy. By combining multiple building blocks in a single step, complex molecules are assembled rapidly, minimizing purification steps and saving significant time and resources. This makes MCRs ideal for generating a large and diverse set of compounds for initial screening.[11]
The general mechanism involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound, followed by a Michael addition of an enamine, and subsequent cyclization and dehydration to form the HHQ ring.[1][3]
Figure 1: General mechanism for the four-component synthesis of hexahydroquinolines.
Solid-Phase Synthesis (SPS): The Path to Purity and Automation
SPS is a cornerstone of modern combinatorial chemistry, enabling the construction of large libraries with high purity.[12][13] In this technique, the core scaffold is covalently attached to an insoluble polymer resin. Reagents are added in solution, and after the reaction, excess reagents and byproducts are simply washed away.
Causality Behind the Choice: The key advantage of SPS is the simplified purification.[13] By eliminating the need for column chromatography after each step, the process is highly amenable to automation and parallel synthesis, allowing for the creation of thousands of discrete compounds. This method is ideal for generating libraries for dose-response studies or when high purity is paramount. A common approach involves loading a quinolinone precursor onto a resin, such as 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin, via reductive amination.[12][14] Diversity is then introduced by coupling various building blocks at different positions on the scaffold before the final compound is cleaved from the resin.[14][15]
Figure 2: General workflow for solid-phase synthesis (SPS) of an HHQ library.
Detailed Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of a 96-Well HHQ Library
This protocol outlines a four-component reaction to generate a library of HHQs in a 96-well plate format, ideal for rapid generation of a diverse screening deck.
Materials and Equipment:
-
96-well reaction block with magnetic stirring capabilities and reflux condenser
-
Multichannel pipette
-
Array of aromatic aldehydes (Stock solutions: 1.0 M in Ethanol)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Malononitrile
-
Ammonium acetate
-
Ethanol (EtOH)
-
Analytical HPLC-MS system
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a master mix containing dimedone (1.1 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.0 mmol) for each 1.0 mmol of aldehyde to be used. Dissolve the master mix in EtOH.
-
Reaction Setup: To each well of the 96-well reaction block, add the appropriate volume of the master mix.
-
Aldehyde Addition: Using a multichannel pipette, add 1.0 mmol of a unique aromatic aldehyde stock solution to each designated well.
-
Reaction: Seal the reaction block, place it on the heating stirrer, and heat to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress of a few representative wells by TLC or LC-MS.
-
Workup: After cooling to room temperature, add cold water to each well to precipitate the product.
-
Isolation: Collect the solid product by filtration using a 96-well filter plate. Wash the solids with a cold water/ethanol mixture (1:1) and dry under vacuum.
-
Quality Control & Plating:
-
Determine the yield for each well.
-
Analyze the purity of each compound using an automated HPLC-MS system. A purity level of >90% is generally acceptable for primary HTS.
-
Prepare a final library plate by dissolving each compound in DMSO to a final concentration of 10 mM.
-
Hypothetical Library Synthesis Data:
| Well | Aldehyde Building Block | Yield (%) | Purity (HPLC-MS) |
| A1 | 4-Chlorobenzaldehyde | 94% | 98% |
| A2 | 4-Methoxybenzaldehyde | 91% | 97% |
| A3 | 3-Nitrobenzaldehyde | 88% | 95% |
| A4 | 2-Naphthaldehyde | 85% | 96% |
| B1 | Thiophene-2-carboxaldehyde | 89% | 95% |
| B2 | Pyridine-4-carboxaldehyde | 82% | 92% |
Protocol 2: Solid-Phase Synthesis of a 3,5-Disubstituted Quinolinone Library
This protocol is adapted from established methods for creating a library with two points of diversity on a quinolinone scaffold.[12][14][15]
Materials and Equipment:
-
PL-FDMP resin (4-formyl-3,5-dimethoxyphenoxy resin)
-
Solid-phase reaction vessels
-
Orbital shaker
-
5-Amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (core scaffold)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Array of primary amines (Diversity point 1)
-
Array of acid chlorides (Diversity point 2)
-
PyBOP (coupling agent), DIPEA (base)
-
DCM (Dichloromethane), DMF (Dimethylformamide), MeOH (Methanol)
-
TFA (Trifluoroacetic acid)
Step-by-Step Procedure:
-
Resin Loading (Reductive Amination):
-
Swell the PL-FDMP resin in a 1:1 mixture of DCM and Dichloroethane (DCE).
-
Add the quinolinone core scaffold (2 eq) and NaBH(OAc)₃ (2 eq).
-
Shake the mixture at room temperature for 12 hours.
-
Filter the resin and wash sequentially with DMF, DCM, and MeOH. Dry the resin under vacuum.[12]
-
-
Diversification 1 (Amide Coupling at Position 3):
-
Swell the resin-bound quinolinone in DCM.
-
In separate reaction vessels, add a unique primary amine (1.5 eq), PyBOP (2 eq), and DIPEA (3 eq) to the resin.
-
Shake for 3 hours at room temperature.
-
Filter and wash the resin sequentially with DMF, DCM, and MeOH.[15]
-
-
Diversification 2 (Acylation at Position 5):
-
Swell the resin from the previous step in DCM.
-
In separate reaction vessels, add a unique acid chloride (1.2 eq) and DIPEA (1.5 eq).
-
Shake for 3 hours at room temperature.
-
Filter and wash the resin sequentially with DMF, DCM, and MeOH.[15]
-
-
Cleavage:
-
Suspend the dried resin in a solution of 95% TFA in water.
-
Shake for 2 hours at room temperature.
-
Filter to collect the filtrate containing the cleaved product.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product, for example by strong anion exchange (SAX) filtration or preparative HPLC.[12]
-
Confirm the structure and purity of representative compounds by LC-MS and NMR.
-
Application in High-Throughput Screening
Once synthesized and plated, the HHQ library is ready for screening. A typical HTS campaign follows a tiered approach or "cascade" to efficiently identify and validate true hits while eliminating false positives.
The HTS Cascade:
-
Primary Screen: The entire library is tested at a single concentration (e.g., 10 µM) in a robust, miniaturized assay.[7][16] The goal is to identify any compound showing activity above a certain threshold. Examples include fluorescence-based assays that detect the product of an enzymatic reaction.[16]
-
Hit Confirmation & Dose-Response: "Hits" from the primary screen are re-tested in the same assay to confirm their activity. A dose-response curve is then generated by testing the compound at multiple concentrations to determine its potency (e.g., IC₅₀ or EC₅₀).[7]
-
Orthogonal & Counter-Screens: Confirmed hits are tested in a different assay (orthogonal screen) that measures the same biological endpoint but with a different technology (e.g., mass spectrometry). This helps eliminate artifacts from the primary assay format.[16] Counter-screens are used to identify non-specific inhibitors or promiscuous compounds.
-
Cell-Based Assays: The most promising hits are advanced to cell-based models to assess their activity in a more physiologically relevant context, as well as to evaluate potential cytotoxicity.[1][2]
Figure 3: A typical high-throughput screening (HTS) cascade for a compound library.
Conclusion
The synthesis of hexahydroquinolinone libraries is a powerful strategy for accelerating drug discovery. By leveraging efficient synthetic methodologies like multi-component reactions and solid-phase synthesis, researchers can rapidly generate large and diverse collections of high-quality compounds. These libraries, when coupled with a systematic HTS cascade, provide a robust platform for the identification and validation of novel chemical probes and therapeutic lead candidates, tapping into the rich pharmacological potential of the HHQ scaffold.
References
- Title: Solid-Phase Synthesis of Quinolinone Library | ACS Combinatorial Science Source: ACS Combinatorial Science URL
- Title: Solid-Phase Synthesis of Quinolinone Library - ACS Publications Source: ACS Publications URL
- Title: A new perspective for biological activities of novel hexahydroquinoline derivatives Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL
- Title: Solid-phase synthesis of quinolinone library - PubMed Source: PubMed URL
- Title: Synthesis of hexahydropyrrolo[2,1-a]isoquinoline compound libraries through a Pictet–Spengler cyclization/metal-catalyzed cross coupling/amidation sequence Source: Bohrium URL
- Title: Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R)
- Title: Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on Transforming Growth Factor Beta Source: Marmara Pharmaceutical Journal URL
- Title: Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators Source: PubMed Central URL
- Title: Diastereoselective Synthesis of 4-Hydroxy-2-quinolinones via Formal [2 + 4] Cycloaddition Reactions Using α-Diazo Pyrazoleamides as C2 Synthons Source: ResearchGate URL
- Title: Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties Source: RSC Advances URL
- Title: Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors Source: PLoS One URL
- Title: NEW ADVANCES IN DIVERSITY- ORIENTED SYNTHESIS Source: David Spring Group, University of Cambridge URL
- Title: Library of synthesized hexahydroquinoline (A series).
- Title: Library of synthesized hexahydroquinoline (B series).
- Title: Diversity-Oriented Synthesis of Drug-Like Macrocyclic Scaffolds Using an Orthogonal Organo- and Metal Catalysis Strategy Source: Angewandte Chemie International Edition URL
- Title: DIVERSITY-ORIENTED SYNTHESIS Source: David Spring Group, University of Cambridge URL
- Title: Synthesis of hexahydroquinoline derivatives (5) using HMTA-BAIL@MIL-101(Cr)
- Title: Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus Source: University of Illinois Chicago URL
- Title: KU-HTS Compound Libraries | High Throughput Screening Laboratory Source: The University of Kansas URL
- Title: Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Source: PNAS URL
- Title: Methods for high-throughput synthesis and screening of peptide libraries Source: EPFL Infoscience URL
- Title: (PDF)
- Title: (PDF)
Sources
- 1. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 7. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 14. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Hexahydroquinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Cytotoxic Potential of Hexahydroquinolinones
Hexahydroquinolinones represent a promising class of heterocyclic compounds with a scaffold amenable to diverse functionalization, leading to a wide spectrum of biological activities. Their structural similarity to quinolones, a well-established class of antibacterial agents that target DNA gyrase, suggests their potential as novel therapeutic agents.[1][2] Some quinolinone derivatives have demonstrated anticancer properties by targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and inducing apoptosis.[3][4] The initial evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[5][6] In vitro cytotoxicity assays are fundamental for screening novel compounds, understanding their mechanisms of cell death, and identifying promising candidates for further preclinical development.[7]
This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of novel hexahydroquinolinone compounds. It is designed to equip researchers with the necessary tools to generate robust and reproducible data, facilitating informed decisions in the early stages of drug discovery. We will delve into the principles and methodologies of key cytotoxicity assays, including those that measure metabolic activity, membrane integrity, and apoptosis.
Foundational Assays for Cytotoxicity Screening
A multi-faceted approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile. This typically involves an initial screening assay to determine the half-maximal inhibitory concentration (IC50), followed by more specific assays to elucidate the mechanism of cell death.[6]
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a quantitative measure of a compound's effect on cell viability, allowing for the determination of the IC50 value.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][11]
-
Compound Treatment: Prepare serial dilutions of the hexahydroquinolinone compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[5][11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Self-Validation and Troubleshooting:
-
High Background: High background absorbance can result from chemical interference or microbial contamination.[12] Include media-only controls to assess background and ensure sterile techniques.[11]
-
Low Signal: A weak signal may indicate suboptimal cell density or insufficient incubation time.[11] Optimize these parameters for each cell line.
-
Edge Effects: To minimize evaporation and temperature variations at the edges of the plate, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[11]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well (adherent) | Ensures cells are in the logarithmic growth phase throughout the experiment.[11][12] |
| MTT Concentration | 0.2 - 0.5 mg/mL | Optimal concentration for most cell lines to achieve a detectable signal.[11] |
| Incubation Time (MTT) | 3 - 4 hours | Allows for sufficient formazan crystal formation without causing toxicity from the MTT itself.[11] |
| Solubilizing Agent | DMSO, Isopropanol | Effectively dissolves the insoluble formazan crystals for accurate absorbance readings.[10] |
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives a coupled enzymatic reaction resulting in a colorimetric or fluorescent signal.[14] This assay is a reliable indicator of cell lysis and necrosis.
Causality Behind Experimental Choices: The LDH assay complements the MTT assay by providing a direct measure of cell death through membrane damage, whereas the MTT assay reflects metabolic activity which can sometimes be confounded by factors other than cell viability.[8] It is particularly useful for distinguishing between cytotoxic and cytostatic effects.
LDH Assay Protocol [6]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Self-Validation and Interpretation:
-
Controls are Crucial: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (lysed cells), and background (medium only).[15]
-
Interpreting LDH Levels: Elevated LDH levels in the supernatant directly correlate with increased cell death.[16] However, LDH levels alone do not specify the cause of cell damage.[16][17]
-
Bioluminescent Alternatives: For higher sensitivity, especially with low cell numbers or 3D cultures, consider bioluminescent LDH assays.[18]
Delving Deeper: Mechanistic Insights into Cell Death
Once the cytotoxic potential of a hexahydroquinolinone compound is established, it is crucial to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and necrosis are two major forms of cell death that can be distinguished using specific assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[5][19] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect this event.[19] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[19][20]
Causality Behind Experimental Choices: This dual-staining method provides a detailed snapshot of the cell population, allowing for the quantification of different cell death stages. This level of detail is essential for understanding the kinetics and specific pathway of compound-induced cell death.
Annexin V/PI Staining Protocol [20][21][22]
-
Cell Preparation: Seed cells in a 6-well plate and treat them with the hexahydroquinolinone compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Healthy Cells: Annexin V-negative and PI-negative.[20]
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[22]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[20][22]
Real-Time Apoptosis Assays: For kinetic studies, consider real-time apoptosis assays that allow for continuous monitoring of apoptosis progression in the same well over time.[23][24][25]
Caspase Activity Assays: Probing the Apoptotic Cascade
Caspases are a family of proteases that play a central role in the execution of apoptosis.[26] Caspase-3 and caspase-7 are key executioner caspases.[27][28] Assays that measure the activity of these caspases provide further evidence of apoptosis. These assays typically use a substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (e.g., a fluorophore or a luminogenic substrate).[28][29] Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.
Causality Behind Experimental Choices: Measuring caspase activity provides a more specific confirmation of apoptosis compared to the Annexin V assay, as caspase activation is a hallmark of this process.[27] Luminescent caspase assays are particularly sensitive and suitable for high-throughput screening.[29]
Caspase-Glo® 3/7 Assay Protocol (Example) [29]
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat with the hexahydroquinolinone compound. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Experimental Design and Data Presentation
A well-designed experiment with appropriate controls is paramount for obtaining reliable and interpretable results.
Key Considerations for Experimental Design:
-
Cell Line Selection: Choose cell lines that are relevant to the intended therapeutic application of the hexahydroquinolinone compounds.[30][31] Consider using both cancerous and non-cancerous cell lines to assess selectivity.
-
Dose-Response and Time-Course: Perform dose-response studies to determine the IC50 and time-course experiments to understand the kinetics of cytotoxicity.
-
Controls: Always include positive controls (a known cytotoxic agent), negative controls (vehicle-treated cells), and untreated controls.[15]
Data Presentation: Summarize quantitative data, such as IC50 values, in a clear and organized table for easy comparison across different cell lines and compounds.
| Cell Line | Hexahydroquinolinone Compound | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 (Breast Cancer) | Compound A | 48 | [Insert Value] |
| A549 (Lung Cancer) | Compound A | 48 | [Insert Value] |
| HEK293 (Normal Kidney) | Compound A | 48 | [Insert Value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Conclusion
The in vitro cytotoxicity assessment of novel hexahydroquinolinone compounds is a crucial first step in their development as potential therapeutic agents. By employing a combination of assays that measure metabolic activity, membrane integrity, and markers of apoptosis, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. The detailed protocols and insights provided in this guide are intended to facilitate the generation of high-quality, reproducible data, ultimately enabling the identification of promising lead compounds for further investigation.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the interpretation of Lactate Dehydrogenase (LDH) levels?. Retrieved from [Link]
- Smith, J. M. (1987). [Mechanism of action of quinolones].
- MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(12), 4789.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
-
CLYTE Technologies. (2026). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. Retrieved from [Link]
-
Portea. (n.d.). Lactate Dehydrogenase (LDH) Test : Purpose,Procedures, Test Results and Normal Range. Retrieved from [Link]
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
MedlinePlus. (2023). Lactate Dehydrogenase (LDH) Test. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Scribd. (n.d.). Annexin V Assay for Necrosis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase - StatPearls. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
-
ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
Sources
- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. clyte.tech [clyte.tech]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Lactate Dehydrogenase (LDH) Test: MedlinePlus Medical Test [medlineplus.gov]
- 18. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [worldwide.promega.com]
- 24. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [promega.sg]
- 25. promega.com [promega.com]
- 26. stemcell.com [stemcell.com]
- 27. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. moleculardevices.com [moleculardevices.com]
- 29. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of the Hantzsch synthesis for hexahydroquinolines
Welcome to the technical support center for the Hantzsch synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of hexahydroquinoline derivatives. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you optimize your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch synthesis for hexahydroquinolines and why are my yields consistently low?
The Hantzsch reaction is a classic multi-component reaction (MCR) that, in this context, synthesizes polyhydroquinoline derivatives.[1][2] The typical reaction involves a one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a cyclic 1,3-dicarbonyl compound (like dimedone), and a nitrogen source, commonly ammonium acetate.[2][3]
Low yields in the classical Hantzsch synthesis are a well-documented issue.[4][5][6] They often stem from a combination of factors:
-
Harsh Reaction Conditions: Traditional methods often require prolonged refluxing in solvents like ethanol, which can lead to the degradation of the dihydropyridine intermediate or the final product.[4][5]
-
Side Reactions: Several competing reaction pathways can occur, leading to a mixture of unwanted byproducts and reducing the yield of the desired hexahydroquinoline.[4][5]
-
Suboptimal Kinetics: Without a catalyst, the reaction can be slow and may not proceed to completion, leaving significant amounts of starting material.[4]
-
Reactant Purity: Impurities, particularly in the aldehyde starting material, can inhibit the reaction or promote side reactions.[7]
Q2: What is the underlying mechanism of the Hantzsch synthesis?
Understanding the mechanism is crucial for troubleshooting. While multiple pathways have been proposed, the reaction is generally understood to proceed through the formation of two key intermediates that ultimately combine.[8][9][10]
-
Knoevenagel Condensation: The aldehyde reacts with the more reactive dicarbonyl compound (e.g., dimedone) to form an α,β-unsaturated carbonyl compound (a Knoevenagel product).[8][9][10]
-
Enamine Formation: Concurrently, the β-ketoester reacts with the ammonia source (e.g., ammonium acetate) to form an enamine intermediate.[8][9][10]
-
Michael Addition & Cyclization: The enamine then undergoes a conjugate (Michael) addition to the Knoevenagel product. This is the critical bond-forming step that assembles the core structure, which is followed by cyclization and dehydration to yield the final hexahydroquinoline ring system.[9]
Caption: Generalized mechanism for the Hantzsch synthesis.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental failures in a Q&A format.
Q3: My reaction has failed completely or the yield is below 20%. Where do I start troubleshooting?
When facing a critical failure, it's essential to return to the fundamentals. A systematic check of your starting conditions and materials will often reveal the root cause.
Caption: A systematic workflow for troubleshooting low yields.
1. Reactant Purity and Stoichiometry:
-
Aldehyde Quality: Aldehydes are prone to oxidation, forming carboxylic acids which can inhibit the reaction. Use a freshly distilled or newly purchased aldehyde.
-
Solvent and Reagent Dryness: Ensure all reagents and solvents are anhydrous, as water can interfere with intermediate formation.[11] Maintaining dry conditions is critical.[11]
-
Stoichiometry: Confirm the precise molar ratios of your four components. An excess of the ammonia source is sometimes beneficial.[3]
2. Fundamental Reaction Conditions:
-
Temperature: While classical methods use reflux, prolonged high heat can be detrimental.[4] If you suspect product degradation, try running the reaction at a lower temperature for a longer period or switching to a higher-boiling point solvent to achieve the necessary temperature without excessive pressure.
-
Solvent Choice: The traditional choice of ethanol or acetic acid is not always optimal.[4] Polar solvents generally give better results than nonpolar ones like toluene.[12]
Q4: My reaction stalls, leaving significant starting material. How can I improve the conversion rate?
Incomplete conversion is a classic sign of poor reaction kinetics. The most effective way to address this is through catalysis or alternative energy sources.
Catalysis is Key: The uncatalyzed Hantzsch reaction is often slow. Introducing a catalyst can dramatically accelerate the reaction, shorten times, and improve yields.[4]
| Catalyst Type | Examples | Mode of Action & Benefits |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA)[5][6], Ascorbic Acid[13] | Protonates the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial Knoevenagel condensation. Often inexpensive and effective. |
| Lewis Acids | Yb(OTf)₃[10], Ferric Chloride (FeCl₃)[14], Ceric Ammonium Nitrate (CAN)[15] | Coordinates to the carbonyl oxygen, enhancing its electrophilicity. CAN has been shown to be effective under solvent-free conditions.[15] |
| Organocatalysts | Chiral Phosphoric Acids (e.g., BINOL-derived)[16] | Can provide an enantioselective route to chiral hexahydroquinolines under mild conditions.[16] |
| Ionic Liquids | [H₂-DABCO][HSO₄]₂[17] | Act as both a recyclable solvent and catalyst, promoting green chemistry principles.[14][17] Effective at room temperature.[17] |
| Heterogeneous | Nafion-H®[12], Cu@IRMOF-3[2], Sulfonic acid on Silica Gel[10] | Simplifies purification as the catalyst can be filtered off. These are often reusable and environmentally benign.[1][12] |
Alternative Energy Sources:
-
Microwave Irradiation: This is a highly effective method to reduce reaction times from hours to mere minutes (e.g., 2-10 minutes) and achieve excellent yields (82-94%).[4][5]
-
Ultrasonic Irradiation: Sonication, especially in aqueous micellar solutions (e.g., using SDS), can accelerate the reaction and lead to near-quantitative yields in about an hour.[4][6][14]
Q5: My reaction produces a complex mixture of byproducts. How can I increase selectivity for the desired hexahydroquinoline?
The formation of multiple products indicates that side reactions are competing with the main synthesis pathway.[5] Controlling reaction conditions is crucial to favor the desired product.
Caption: Main reaction pathway versus common side reactions.
Common Side Reactions and Solutions:
-
Oxidation to Pyridine: The dihydropyridine intermediate can be easily oxidized to the corresponding aromatic pyridine, especially under harsh conditions or in the presence of oxidants.[4][5][14]
-
Solution: Avoid unnecessarily high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is a persistent issue.
-
-
Formation of Michael Adducts: The enamine can react with a second molecule of the Knoevenagel product, leading to byproducts.
-
Solution: Carefully control the stoichiometry. A stepwise addition of reagents, where the enamine is pre-formed before the addition of the aldehyde and β-dicarbonyl, can sometimes lead to a cleaner reaction.[5]
-
-
Self-Condensation of Reactants: Aldehydes or ketoesters can undergo self-condensation under certain conditions.
-
Solution: The use of an effective catalyst often accelerates the desired multi-component reaction at a rate that outcompetes these slower side reactions.[18]
-
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis
This protocol provides a rapid and high-yielding method for synthesizing hexahydroquinolines.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Catalyst (e.g., PTSA, 10 mol%)
-
Ethanol (3-5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
Combine the aldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and catalyst in the microwave reactor vial.
-
Add ethanol (3-5 mL) and seal the vessel securely.[5]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for 2-10 minutes.[5] Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
The resulting crude solid can typically be purified by recrystallization from hot ethanol or by column chromatography on silica gel.
Protocol 2: Catalyst Screening Under Conventional Heating
This protocol allows for the efficient screening of different catalysts to find the optimal conditions for your specific substrates.
Materials:
-
Identical reaction flasks (e.g., 25 mL round-bottom flasks) with stir bars and condensers.
-
Heating mantle or oil bath with multi-position stirring.
-
Reactants (aldehyde, dicarbonyls, ammonium acetate) as per Protocol 1.
-
A selection of catalysts to test (e.g., PTSA, Yb(OTf)₃, CAN, an ionic liquid).
-
Solvent (e.g., Ethanol).
-
TLC plates and appropriate eluent system.
Procedure:
-
Set up a parallel reaction for each catalyst to be tested, including one uncatalyzed control reaction.
-
To each flask, add the aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
To each designated flask, add the respective catalyst (typically 5-10 mol%).
-
Add an equal volume of solvent (e.g., 10 mL ethanol) to each flask.
-
Bring all reactions to a gentle reflux (e.g., 80°C) simultaneously and start a timer.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC. Spot the starting materials alongside each reaction lane for comparison.
-
Compare the reactions based on the consumption of starting materials and the formation of the product spot. The catalyst that leads to the fastest completion and cleanest product profile is the most effective.
-
Once the optimal catalyst is identified, the reaction can be scaled up.
References
- Benchchem. (n.d.). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Benchchem. (n.d.). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
- Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885. DOI: 10.1055/s-2008-1042908.
- (2021). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. National Institutes of Health.
- Kidwai, M., Chauhan, R., & Divya. (2012). Effect of different solvents on the synthesis of polyhydro-quinolines. ResearchGate.
- Various Authors. (n.d.). Synthesis of Polyhydroquinoline Derivatives Through Unsymmetric Hantzsch Reaction Using Organocatalysts. ResearchGate.
- Singh, M. S., & Singh, P. K. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
- Wang, X., et al. (n.d.). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. National Institutes of Health.
- Taghavi, R., & Rostamnia, S. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies, 6(11), 936-944. DOI: 10.22034/chemm.2022.340599.1511.
- Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1507. DOI: 10.1021/ed077p1507.
- Panda, S. S., et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. ResearchGate.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters.
- (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ScienceDirect.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Various Authors. (n.d.). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ScienceDirect.
- Kapse, P. (2013). What will be the proper execution for getting the best yield out of the Hantzsch Reaction?. ResearchGate.
- (2024). THE GREEN APPROACH FOR THE SYNTHESIS OF SOME HYDROQUINOLINE DERIVATIVES COMPOUND VIA HANTZSCH REACTION. ResearchGate.
- Vaghasiya, J. V., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Institutes of Health.
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Solvent-free synthesis of polyhydroquinoline and 1,8-dioxodecahydroacridine derivatives through the Hantzsch reaction catalyzed by a natural organic acid: A green method. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Solvent-free synthesis of polyhydroquinoline and 1,8-dioxodecahydroacridine derivatives through the Hantzsch reaction catalyzed by a natural organic acid: A green method | Semantic Scholar [semanticscholar.org]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Common side products in the synthesis of hexahydro-2(1H)-quinolinone
Welcome to the technical support center for the synthesis of hexahydro-2(1H)-quinolinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, providing in-depth troubleshooting strategies and detailed experimental protocols. Our goal is to equip you with the expertise to optimize your synthetic routes, minimize impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation of 2-quinolinone is sluggish and incomplete, resulting in a mixture of partially hydrogenated intermediates. How can I drive the reaction to completion?
A1: Incomplete hydrogenation is a frequent challenge in the synthesis of hexahydro-2(1H)-quinolinone from 2-quinolinone (carbostyril). The primary side products in this case are various dihydro- and tetrahydro-isomers. To achieve complete saturation of the quinoline ring system, several factors in your reaction setup need to be carefully optimized.
Root Cause Analysis:
-
Catalyst Activity: The choice and condition of your catalyst are paramount. Common catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can vary in activity based on their preparation, age, and handling.
-
Reaction Conditions: Insufficient hydrogen pressure, suboptimal temperature, or an inappropriate solvent can all lead to incomplete reduction.
-
Substrate Purity: Impurities in your starting 2-quinolinone can act as catalyst poisons, significantly reducing the reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete hydrogenation.
Recommended Protocol for Complete Hydrogenation:
-
Preparation: Ensure the 2-quinolinone starting material is of high purity. If necessary, recrystallize from a suitable solvent like ethanol.
-
Catalyst Loading: In a high-pressure reaction vessel, add 2-quinolinone (1.0 eq) and 10% Pd/C (5-10 mol%).
-
Solvent: Add a solvent such as ethanol or methanol to dissolve the starting material.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-100 psi.
-
Temperature and Stirring: Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
Q2: I'm observing the formation of decahydroquinoline as a significant side product. How can I prevent over-reduction of the lactam carbonyl group?
A2: The formation of decahydroquinoline indicates over-reduction, where the lactam carbonyl group is also reduced. This is more likely to occur under harsh reaction conditions.
Root Cause Analysis:
-
Aggressive Catalyst: Certain catalysts, particularly those with high activity or used in large quantities, can promote the reduction of the amide bond.
-
High Temperature and Pressure: Elevated temperatures and pressures increase the likelihood of over-reduction.
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the aromatic rings are saturated can lead to the reduction of the lactam.
Strategies to Minimize Over-reduction:
| Strategy | Rationale |
| Use a Milder Catalyst | Catalysts like Rhodium on alumina (Rh/Al₂O₃) can sometimes offer better selectivity for aromatic ring hydrogenation over amide reduction compared to more aggressive catalysts like PtO₂ under harsh conditions. |
| Optimize Reaction Conditions | Reduce the reaction temperature and pressure to the minimum required for complete aromatic ring saturation. |
| Careful Monitoring | Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further reduction. |
Q3: My final product is a mixture of cis- and trans-diastereomers. How can I control the stereoselectivity of the hydrogenation?
A3: The formation of both cis- and trans-hexahydro-2(1H)-quinolinone is a common outcome of catalytic hydrogenation. The stereochemical outcome is influenced by the catalyst and the reaction conditions.
Controlling Stereoselectivity:
The cis isomer is often the kinetic product of catalytic hydrogenation, formed by the delivery of hydrogen from the catalyst surface to one face of the molecule. The trans isomer is typically the thermodynamically more stable product.
-
Kinetic Control (Favoring cis): Milder reaction conditions (lower temperature and pressure) and catalysts that allow for rapid hydrogenation will generally favor the formation of the cis isomer.
-
Thermodynamic Control (Favoring trans): More forcing conditions (higher temperature, longer reaction times) or the presence of an acid or base catalyst can facilitate equilibration to the more stable trans isomer.
Separation of Diastereomers:
If a mixture of diastereomers is obtained, they can often be separated by column chromatography on silica gel or by fractional crystallization.
Q4: Are there alternative synthetic routes to hexahydro-2(1H)-quinolinone, and what are their common side products?
A4: Yes, an alternative route involves the intramolecular cyclization of an appropriate ω-amino cyclohexyl carboxylic acid or its ester derivative.
Intramolecular Cyclization of ω-Amino Cyclohexyl Carboxylic Acids:
This method involves the formation of the lactam ring from a linear precursor.
Potential Side Products:
-
Polymerization: Intermolecular condensation of the amino acid can lead to the formation of polyamides, especially at higher concentrations.[1]
-
Incomplete Cyclization: Unreacted starting material will be a primary impurity if the reaction does not go to completion.
-
Side reactions from activating agents: If a coupling reagent is used to facilitate the cyclization, byproducts from the reagent itself can be present in the crude product.
General Protocol for Intramolecular Cyclization:
-
High Dilution: The reaction is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Activation: The carboxylic acid may need to be activated, for example, by conversion to an acid chloride or by using a peptide coupling reagent.
-
Cyclization: The activated amino acid is then treated with a base to effect cyclization.
References
-
Zhang, J., Spreckelmeyer, N., Lammert, J., Wiethoff, M.-A., Milner, M. J., Mück-Lichtenfeld, C., & Studer, A. (2025). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition, 64(e202502864). [Link]
-
Li, G., Xiang, S., Zeng, J., Leow, M., & Liu, X.-W. (2015). Practical Route to 2-Quinolinones via a Pd-Catalyzed C-H Bond Activation/C-C Bond Formation/Cyclization Cascade Reaction. Organic Letters, 17(2), 222–225. [Link]
-
Wang, D., Li, H., & Li, Y. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Catalysis Letters, 152(7), 2051–2061. [Link]
-
Zhang, Y., & Antonov, D. (2019). Intramolecular Cyclization of Some Acyclic Nucleoside Analogs. Collection of Czechoslovak Chemical Communications, 61(3), 442-457. [Link]
Sources
Technical Support Center: Purification of Crude Hexahydroquinolinone Products
Welcome to the technical support center for the purification of crude hexahydroquinolinone products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction: The Challenge of Purifying Hexahydroquinolinones
Hexahydroquinolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The synthesis of these molecules, often through multi-component reactions like the Hantzsch synthesis, can result in a crude product containing a mixture of the desired compound, unreacted starting materials, isomers, and various byproducts.[2][3][4] Effective purification is therefore a critical step to obtain a compound of high purity for downstream applications, such as biological screening and structural analysis.[5]
This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical experience.
Purification Strategy Overview
A general workflow for the purification of crude hexahydroquinolinone products is outlined below. The specific techniques and conditions will vary depending on the properties of the target molecule and the nature of the impurities.
Caption: General purification workflow for crude hexahydroquinolinone products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your hexahydroquinolinone product in a question-and-answer format.
Issue 1: My crude product is a thick, inseparable tar.
-
Question: I've finished my reaction, and after workup, I'm left with a dark, tarry substance that is difficult to handle and analyze. What should I do?
-
Answer: Tarry byproducts are common in reactions like the Skraup synthesis or Hantzsch reaction, which can be highly exothermic and lead to polymerization of intermediates.[2]
Immediate Actions:
-
Solubility Testing: Before attempting a large-scale purification, perform small-scale solubility tests with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). This will help you identify a suitable solvent for trituration or for dissolving the product for chromatography.
-
Trituration: If a solvent is found that dissolves the impurities but not your product, you can "triturate" the crude material. This involves stirring the tarry solid with the solvent, which will wash away soluble impurities, often leaving your product as a more manageable solid.
-
Dissolution and Filtration: If your product is soluble in a particular solvent while the tar is not, dissolve the crude mixture and filter it through a plug of silica or celite to remove the insoluble tar. You can then concentrate the filtrate and proceed with further purification.
Preventative Measures for Future Syntheses:
-
Issue 2: I'm having trouble separating my product from a close-running impurity on the TLC plate.
-
Question: My product and an impurity have very similar Rf values in various solvent systems I've tried for TLC. How can I improve the separation for column chromatography?
-
Answer: This is a common challenge, especially when dealing with isomers or byproducts with similar polarities.
Strategies for Improved Separation:
-
Solvent System Optimization:
-
Vary Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, a small change in the solvent ratio can significantly impact separation.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different character (e.g., a few drops of methanol or triethylamine in a hexane/ethyl acetate system) can alter the interactions with the silica gel and improve separation.
-
Change Solvent System Entirely: If you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
-
Column Chromatography Technique:
-
Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it onto the column, pre-adsorb it onto a small amount of silica gel. This often results in a tighter band and better separation.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
-
Recommended Solvent Systems for Hexahydroquinolinones (Starting Points):
-
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low-Med | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | Med-High | Useful for more polar hexahydroquinolinone derivatives. |
| Toluene / Acetone | Med | Can offer different selectivity compared to ester-based systems. |
| Chloroform / Methanol | Med-High | Another alternative for polar compounds.[6] |
Issue 3: My product is "oiling out" during recrystallization.
-
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's causing this and how can I fix it?
-
Answer: "Oiling out" occurs when the solubility of the compound in the solvent at a certain temperature is exceeded, but the conditions are not favorable for crystal lattice formation. This can be due to the presence of impurities or cooling the solution too quickly.
Troubleshooting Steps:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide a surface for crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate Your Solvent System:
-
The solvent might be too good a solvent for your compound. Try a solvent in which your compound is less soluble.
-
Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.[7][8]
-
Common Recrystallization Solvents:
-
| Solvent/Mixture | Comments |
| Ethanol | A versatile solvent for many organic compounds with some polarity.[7] |
| n-Hexane / Acetone | A good general-purpose mixture.[7] |
| n-Hexane / Ethyl Acetate | Another common and effective mixture.[7] |
| Water | Can be effective for more polar compounds that are sparingly soluble in hot water.[7] |
| Acetonitrile | Often works well for compounds containing aromatic rings.[6] |
Issue 4: I need to separate enantiomers of my chiral hexahydroquinolinone.
-
Question: My hexahydroquinolinone is chiral, and I need to separate the enantiomers for biological testing. What are my options?
-
Answer: The separation of enantiomers is a specialized task that requires chiral purification techniques. Since enantiomers have identical physical properties in a non-chiral environment, standard chromatography or recrystallization will not separate them.[9][10]
Primary Method: Chiral Chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][11][12]
-
Common Chiral Columns: Columns based on derivatized cellulose or amylose (e.g., Chiralpak®, Chiralcel®) are widely used. Cyclodextrin-based and protein-based columns are also available.[1][13]
-
Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for your specific compound.[12]
-
-
Supercritical Fluid Chromatography (SFC): SFC using a chiral stationary phase can also be a powerful technique for enantiomeric separation and is often faster and uses less organic solvent than HPLC.[1][11]
Workflow for Chiral Separation:
-
Caption: Workflow for the chiral separation of hexahydroquinolinone enantiomers.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of impurities I should expect in my crude hexahydroquinolinone product?
-
A1: Common impurities include:
-
Unreacted Starting Materials: Such as the aldehyde, β-ketoester, and amine source.[2]
-
Isomeric Byproducts: Depending on the substitution pattern of the reactants, regioisomers can form.[2]
-
Polymeric/Tarry Substances: Resulting from side reactions, especially under harsh reaction conditions.[2]
-
Oxidized or Reduced Byproducts: The dihydropyridine ring in the hexahydroquinolinone core can sometimes be susceptible to oxidation.
-
-
-
Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?
-
A2:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude product alongside the starting materials on a TLC plate and elute with an appropriate solvent system. This will give you a visual idea of the number of components in your mixture.[14]
-
Crude ¹H NMR: Taking a proton NMR spectrum of your crude product can provide valuable information about the ratio of your desired product to major impurities, although it may be complex to interpret.
-
-
-
Q3: Is it always necessary to use column chromatography?
-
A3: Not always. If your crude product is relatively clean and crystalline, direct recrystallization can sometimes be sufficient to achieve high purity.[5] Recrystallization is often a more scalable and cost-effective purification method if it works for your compound.
-
-
Q4: My hexahydroquinolinone is a basic compound. Can I use acid-base extraction to purify it?
-
A4: Yes, if your hexahydroquinolinone has a basic nitrogen atom and the impurities are neutral or acidic, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt. You can then separate the layers, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate your product, and then extract it back into an organic solvent.[15]
-
-
Q5: How do I choose between normal-phase and reverse-phase chromatography?
-
A5:
-
Normal-Phase Chromatography (e.g., silica gel) separates compounds based on polarity, with less polar compounds eluting first. This is the most common method for purifying synthetic organic compounds.
-
Reverse-Phase Chromatography (e.g., C18-functionalized silica) separates compounds based on hydrophobicity, with more polar compounds eluting first. Reverse-phase HPLC is often used for purity analysis and can also be used for preparative separation of more polar hexahydroquinolinone derivatives.[16][17] For most initial purifications of crude synthetic products, normal-phase chromatography is the standard starting point.
-
-
References
- Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (n.d.). Google Books.
-
Steiger, A. K., et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1089–1096. [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis and crystal structures of a bis(3-hydroxy-cyclohex-2-en-1-one) and two hexahydroquinoline derivatives. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl). (n.d.). International Union of Crystallography. Retrieved January 13, 2026, from [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. Retrieved January 13, 2026, from [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021, April 13). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Longdom Publishing SL. Retrieved January 13, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 13, 2026, from [Link]
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]
- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
- Chiral Drug Separation. (n.d.). Google Books.
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved January 13, 2026, from [Link]
-
Recrystallization solvent choice for organic compounds. (2022, July 8). YouTube. Retrieved January 13, 2026, from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 13, 2026, from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved January 13, 2026, from [Link]
-
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved January 13, 2026, from [Link]
- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
-
One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. (2014, October 20). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity, Intracellular ROS Production and Inhibitory Effects on Inflammatory Mediators. (2024, August 29). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved January 13, 2026, from [Link]
-
Use of Reversed-Phase Liquid Chromatography for Determining the Lipophilicity of alpha-aryl-N-cyclopropylnitrones. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Common Problems During His-tag Purification. (2023, January 13). YouTube. Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Use of reversed-phase liquid chromatography for determining the lipophilicity of alpha-aryl-N-cyclopropylnitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of hexahydroquinolinone analogs
Technical Support Center: Synthesis of Hexahydroquinolinone Analogs
Welcome to the technical support guide for the synthesis of hexahydroquinolinone analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic scaffolds. Hexahydroquinolinones are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their synthesis can present unique challenges. This guide provides practical, experience-driven solutions to common issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: General Troubleshooting & Frequently Asked Questions
This section addresses overarching issues that can arise regardless of the specific synthetic route employed.
Q1: My reaction yield is consistently low. Where should I start my investigation?
Low yield is a multifaceted problem. Before optimizing specific parameters, it's crucial to diagnose the root cause. The issue generally falls into one of three categories: incomplete conversion, formation of side products, or loss during workup/purification.
Causality: Many classic quinolinone syntheses require harsh conditions, such as high temperatures or strong acids/bases, which can lead to the degradation of starting materials or the desired product.[3][4] Furthermore, the purity of reagents and the reaction atmosphere can have a significant impact.
Troubleshooting Workflow:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time. This will tell you if the reaction is stalling or proceeding slowly.
-
Check Reagent Purity: Ensure all starting materials and solvents are pure and, where necessary, anhydrous. Contaminants can poison catalysts or participate in unwanted side reactions.[3]
-
Control the Atmosphere: Some reactions are sensitive to oxygen or moisture. If you suspect degradation, try running the reaction under an inert atmosphere like nitrogen or argon.[3]
-
Analyze the Crude Mixture: Before purification, take an NMR or LC-MS of the crude reaction mixture. This can reveal the presence and potential identity of major side products, guiding your optimization strategy.
// Node Definitions start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Monitor Reaction by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; complete [label="Complete Conversion", fillcolor="#F1F3F4", fontcolor="#202124"];
// Incomplete Path optimize_cond [label="Optimize Conditions:\n- Increase Temperature\n- Change Catalyst/Solvent\n- Extend Reaction Time", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_purity [label="Check Reagent Purity\n& Atmosphere Control", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Complete Path analyze_crude [label="Analyze Crude Mixture (NMR/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Side Products Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; no_side_products [label="Mainly Product Detected", fillcolor="#F1F3F4", fontcolor="#202124"];
// Side Products Path modify_cond [label="Modify Conditions to Minimize\nSide Reactions (e.g., lower temp,\nmilder catalyst)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Side Products Path optimize_workup [label="Optimize Workup & Purification:\n- Check extraction pH\n- Alternative crystallization solvent\n- Chromatographic conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_conversion; check_conversion -> incomplete [label="No"]; check_conversion -> complete [label="Yes"];
incomplete -> optimize_cond; incomplete -> reagent_purity;
complete -> analyze_crude; analyze_crude -> side_products [label="Yes"]; analyze_crude -> no_side_products [label="No"];
side_products -> modify_cond; no_side_products -> optimize_workup; } .dot Caption: General troubleshooting workflow for low-yield reactions.
Q2: My product is difficult to purify. The crude material is an oil or a complex mixture. What are my options?
Purification is a common bottleneck, especially when side reactions like polymerization occur.[5]
Causality: Hexahydroquinolinones possess multiple functional groups (ketone, amine, ester) that can lead to strong interactions with silica gel, causing streaking and poor separation. The presence of tarry byproducts from harsh reaction conditions further complicates purification.
Recommended Purification Strategies:
-
Crystallization: This should always be the first choice for solid products. It is cost-effective, scalable, and often provides material of very high purity. Many hexahydroquinoline derivatives can be successfully crystallized from methanol or ethanol.[6][7]
-
Acid/Base Extraction: If your product is basic (due to the nitrogen atom), an acid wash can be used to pull it into an aqueous layer, leaving non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction can significantly clean up the material.
-
Trituration: If the product is a solid but contaminated with soluble impurities, suspending the crude material in a solvent that dissolves the impurities but not the product (e.g., hexanes, diethyl ether) can be very effective.
-
Column Chromatography (Optimized):
-
Deactivate Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to block acidic sites and prevent product tailing.
-
Gradient Elution: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. This provides better separation than running the column isocratically.
-
Part 2: Method-Specific Troubleshooting
Hantzsch-Type Multicomponent Synthesis
This one-pot reaction combines an aldehyde, a 1,3-dicarbonyl compound, an active methylene compound, and ammonium acetate. It is highly efficient but sensitive to the reactivity of its components.[6][8][9]
Q3: My Hantzsch reaction is not working or the yield is very low. What are the most common failure points?
Causality: The Hantzsch synthesis is a tandem reaction involving several intermediates. A failure at any step (e.g., Knoevenagel condensation, Michael addition, or the final cyclization/dehydration) will halt the entire sequence. The reactivity of the aldehyde is particularly critical.
Troubleshooting Steps:
-
Aldehyde Reactivity: Electron-poor (electron-withdrawing groups) aromatic aldehydes are generally more reactive and give better yields. If using an electron-rich aldehyde, you may need more forcing conditions, such as a stronger acid catalyst or higher temperatures.
-
Ammonium Acetate Stoichiometry: Ammonium acetate serves as both the nitrogen source and a catalyst. An excess is often required to drive the reaction to completion.[6][10] Try increasing the stoichiometry from 3 equivalents to 5 equivalents.
-
Solvent Choice: While ethanol or methanol are common, their boiling points can be too low for less reactive substrates. Switching to a higher boiling solvent like toluene or using a catalytic amount of a Brønsted acid (e.g., acetic acid) can facilitate the final cyclodehydration step.[11]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Anticipated Outcome |
| Catalyst | Ammonium Acetate | Acetic Acid (cat.) | Ytterbium triflate (cat.) | Increased rate, especially for less reactive substrates.[12] |
| Solvent | Ethanol | Toluene | DMF | Higher temperatures possible; improved solubility.[4] |
| Temperature | Reflux (~78°C) | Reflux (~111°C) | 100-120°C | Better for driving off water and promoting cyclization. |
Caption: Comparative table of reaction parameters for optimizing Hantzsch-type synthesis.
Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline core, which can then be reduced.[13]
Q4: I'm getting a mixture of regioisomers from my Friedländer reaction. How can I control the selectivity?
Causality: When using an unsymmetrical ketone (e.g., 2-butanone), the initial condensation can occur on either side of the carbonyl group, leading to two different product isomers.[3] The outcome is often dictated by a sensitive balance between kinetic and thermodynamic control.
Solutions for Regiocontrol:
-
Directed Synthesis: Modify one of the α-methylene groups to make it more reactive. For example, introducing a phosphoryl group can direct the reaction to a specific side.[14]
-
Catalyst Selection: Certain catalysts can favor one isomer over another. Amine catalysts or ionic liquids have been shown to improve regioselectivity in some cases.[3][14]
-
Pre-forming the Enamine/Enolate: Instead of a one-pot approach, you can pre-form the enamine or enolate of the unsymmetrical ketone under controlled conditions and then react it with the 2-aminoaryl ketone.
// Node styles start_node [fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_node [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes sub_A [label="2-Aminoaryl Ketone", class="start_node"]; sub_B [label="Unsymmetrical Ketone", class="start_node"];
add [label="+", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", width=0.2];
reaction [label="Friedländer Conditions\n(Acid or Base Catalyst)", class="process_node"];
prod_A [label="Product Isomer A\n(Kinetic Product)", class="product_node"]; prod_B [label="Product Isomer B\n(Thermodynamic Product)", class="product_node"];
// Edges sub_A -> reaction; sub_B -> reaction; sub_A -> add [style=invis]; sub_B -> add [style=invis]; add -> reaction [style=invis];
reaction -> prod_A [label="Path A"]; reaction -> prod_B [label="Path B"]; } .dot Caption: Regioselectivity issue in the Friedländer synthesis.
Catalytic Hydrogenation
This step is crucial for converting a quinoline or quinolinone precursor to the saturated hexahydro- core.
Q5: My catalytic hydrogenation of the quinoline ring is stalling, or I'm getting over-reduction of other functional groups.
Causality: The aromatic quinoline ring is relatively stable and requires an active catalyst for hydrogenation. However, overly active catalysts or harsh conditions (high H₂ pressure, high temperature) can lead to the reduction of other sensitive groups like esters or ketones. The choice of catalyst and conditions is a delicate balance.
Troubleshooting Hydrogenation:
-
Catalyst Choice:
-
For Ring Saturation: Palladium on carbon (Pd/C) is a common choice, but it can sometimes be sluggish. Rhodium on alumina (Rh/Al₂O₃) or platinum oxide (PtO₂) are often more active for arene hydrogenation.[15]
-
Chemoselectivity: If you have reducible functional groups, a less active catalyst or milder conditions are needed. Cobalt-based catalysts have shown good selectivity for the partial hydrogenation of quinolines to dihydroquinolines, which can be a starting point for further controlled reduction.[16]
-
-
Solvent and Additives: The reaction is often faster in acidic media. Adding a small amount of acetic acid (AcOH) to an ethanol or THF solvent can significantly accelerate the hydrogenation of the nitrogen-containing ring.
-
Pressure and Temperature: Start with mild conditions (e.g., 50 psi H₂, room temperature) and gradually increase if the reaction is slow. High pressures (>500 psi) are often required for complete saturation of very stable aromatic systems.[15]
Part 3: Product Characterization
Q6: I've isolated a product, but the spectroscopic data is confusing. What are the key signals to look for in a hexahydroquinolinone?
Key Spectroscopic Signatures:
| Technique | Functional Group | Typical Signal/Wavenumber | Notes |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ | A broad peak indicating the secondary amine in the ring.[2][6] |
| C=O Stretch (Ketone) | 1600 - 1650 cm⁻¹ | Strong, sharp peak. Conjugation can lower the wavenumber.[2] | |
| C=O Stretch (Ester) | 1690 - 1720 cm⁻¹ | Strong, sharp peak, typically at a higher wavenumber than the ketone.[6] | |
| ¹H NMR | N-H Proton | δ 8.5 - 9.5 ppm | A broad singlet, often exchangeable with D₂O.[2] |
| C4-H Proton | δ 3.0 - 4.0 ppm | A singlet or triplet, depending on substitution. Its position is a key indicator of the core structure.[6] | |
| Aliphatic Protons | δ 0.9 - 2.8 ppm | Complex multiplets from the cyclohexane and methyl groups.[2][6] | |
| ¹³C NMR | C=O (Ketone) | δ 190 - 200 ppm | [6] |
| C=O (Ester) | δ 165 - 170 ppm | [6] | |
| C4 Carbon | δ 30 - 40 ppm | [6] |
Troubleshooting Tip: If the N-H proton is not visible in the ¹H NMR, try running the spectrum in a different solvent (like DMSO-d₆) or without any D₂O, as it can exchange rapidly. The presence of both ketone and ester carbonyl peaks in the ¹³C NMR is a strong confirmation of the hexahydroquinolinone core structure. For complex structures, 2D NMR techniques (COSY, HSQC) are invaluable for confirming connectivity.
Detailed Experimental Protocol: Hantzsch Synthesis of a Model Hexahydroquinolinone
This protocol describes the synthesis of Methyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a representative analog.
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimedone (1.40 g, 10 mmol), methyl acetoacetate (1.16 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).[6]
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from hot methanol to yield the product as a yellow solid.[6]
References
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi
- optimizing reaction conditions for quinolinone synthesis. Benchchem.
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Synthesis and biological evaluation of substituted hexahydroquinoline derivatives.
- Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR.
- Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative c
- Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. NIH.
- A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol.
- Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogen
- Friedlaender Synthesis. Organic Chemistry Portal.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temper
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi
Sources
- 1. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of hexahydroquinolinone derivatives in biological assays
Technical Support Center: Hexahydroquinolinone Derivatives
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for managing the low aqueous solubility of hexahydroquinolinone derivatives. These compounds hold significant therapeutic promise, but their hydrophobic nature often presents a major hurdle in obtaining reliable and reproducible data in biological assays.[1][2][3]
This center is designed as a dynamic resource. We will first walk through common problems and their solutions in our Troubleshooting Guide, followed by a deeper dive into strategic considerations in the FAQs section.
Troubleshooting Guide
This section addresses the most frequent and urgent issues encountered during experimental work.
Issue 1: My compound precipitates immediately upon dilution into aqueous assay buffer.
This is the most common manifestation of poor solubility. It occurs when a compound, stable in a high-concentration organic solvent stock (usually DMSO), is rapidly diluted into an aqueous environment where its solubility is much lower. This can lead to false negatives, as the actual concentration in solution is far below the nominal one, or assay artifacts due to light scattering from solid particles.[4][5][6]
The primary cause is a phenomenon known as "solvent shifting." The compound is highly soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to >99% water, which cannot effectively solvate the hydrophobic hexahydroquinolinone core.
-
Verify DMSO Tolerance of Your Assay: Before altering the compound preparation, confirm the maximum DMSO concentration your assay can tolerate. For most cell-based assays, this is typically ≤1%, and often as low as 0.1%.[7][8][9] Exceeding this can cause solvent-induced toxicity or artifacts. Always run a "vehicle control" with only the highest concentration of DMSO to be used.
-
Optimize the Dilution Method (The "Intermediate Dilution" Step): Direct dilution from a high-concentration stock (e.g., 10 mM in 100% DMSO) is often the culprit.
-
Protocol: Instead of a single dilution, perform a serial dilution. First, dilute the 10 mM stock into a solution containing a higher percentage of organic solvent (e.g., 50% DMSO in buffer). Then, perform the final dilution from this intermediate stock into the final assay buffer. This more gradual change in solvent polarity can prevent immediate precipitation.[10]
-
-
Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of your organic solvent. If your highest test concentration is 10 µM, preparing a 1 mM stock in 100% DMSO allows for a 1:100 dilution, resulting in a final DMSO concentration of 1%. If your assay is sensitive, you may need to prepare a 200 µM stock to achieve a 0.2% final DMSO concentration at a 1:50 dilution.
-
Assess Kinetic Solubility: What matters for most assays is not the true thermodynamic equilibrium solubility, but whether the compound remains in solution for the duration of the experiment. This is known as kinetic solubility.[11][12][13][14] A simple visual test can be highly informative.
Issue 2: My results are highly variable and not reproducible.
Inconsistent results, especially in quantitative high-throughput screening (qHTS), are often a red flag for solubility issues.[15] If a compound is hovering at the edge of its solubility limit, minor variations in temperature, buffer composition, or pipetting technique can lead to different amounts of precipitation between wells or plates, causing poor data quality.[4]
This occurs when the compound concentration is near its solubility limit in the final assay buffer. The system is metastable, and small perturbations can trigger precipitation, leading to inconsistent effective concentrations.
-
Perform a Kinetic Solubility Assay: This is a crucial step to determine the practical solubility limit of your compound under your specific assay conditions.
-
Objective: To find the highest concentration of your compound that remains visibly soluble over a relevant time course.
-
Protocol:
-
Prepare a series of dilutions of your compound stock in the final assay buffer in a clear 96-well plate.
-
Include a buffer-only and vehicle-only control.
-
Incubate the plate under the same conditions as your assay (e.g., 37°C for 2 hours).
-
Visually inspect the plate against a black background for any signs of cloudiness or precipitate. Alternatively, use a plate reader to measure light scattering (nephelometry) at a wavelength away from the compound's absorbance, such as 600-700 nm.[12][14]
-
The highest concentration that remains clear is your approximate kinetic solubility limit. You should ensure your assay's highest concentration is at or below this limit.
-
-
-
Control for Compound Integrity: Ensure the compound itself is stable and pure. Degradation during storage can lead to less soluble byproducts.[16]
-
Action: If possible, verify the purity of your compound stock solution using LC-MS. Repeated freeze-thaw cycles should be avoided.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum acceptable concentration of DMSO in my assay?
There is no universal answer, as it is highly dependent on the biological system.
-
Biochemical/Enzyme Assays: Often tolerate higher concentrations, sometimes up to 5%, but this must be validated.
-
Cell-Based Assays: Much more sensitive. A general rule of thumb is to stay at or below 1%, with 0.1% - 0.5% being the "gold standard" for minimizing solvent-induced artifacts.[8][17]
-
Recommendation: Always perform a vehicle control curve (e.g., DMSO concentrations from 0.1% to 2%) to determine the specific tolerance of your system.[7][9]
Q2: When should I consider using a co-solvent other than DMSO?
If you have optimized your DMSO concentration and dilution protocol and still face precipitation, or if your assay is exceptionally sensitive to DMSO, a different co-solvent may be necessary.[18][][20][21]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 0.1% - 2% | Generally well-tolerated but can be more cytotoxic than DMSO for some cell lines. |
| Polyethylene Glycol (PEG 300/400) | 1% - 10% | Less toxic than smaller alcohols; can significantly increase solubility. May increase solution viscosity.[22][23] |
| Propylene Glycol (PG) | 1% - 10% | Common in pharmaceutical formulations; generally considered safe.[22] |
| N,N-Dimethylacetamide (DMA) | 0.1% - 1% | Stronger solvent than DMSO but also associated with higher toxicity. Use with caution.[22] |
Self-Validation System: When using any co-solvent, it is mandatory to run a parallel vehicle control to ensure the solvent itself does not affect the assay outcome.
Q3: How do I choose between cyclodextrins, surfactants, or pH adjustment?
This choice depends on the compound's properties and the assay's constraints.
-
pH Adjustment: This is the first choice if your hexahydroquinolinone derivative has an ionizable group (an acidic or basic center).[][22] According to the Henderson-Hasselbalch equation, shifting the pH away from the compound's pKa will increase the proportion of the more soluble ionized form.
-
When to Use: For compounds with a pKa between 3 and 10.
-
Caution: Ensure the pH change is compatible with your biological system (e.g., enzyme activity, cell viability).
-
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[24][25][26][27][28]
-
Mechanism: The hydrophobic drug molecule (the "guest") fits into the hydrophobic inner cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.
-
When to Use: Excellent for neutral, hydrophobic compounds in both in vitro and in vivo studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[24]
-
Protocol: Prepare a stock solution of the cyclodextrin in your buffer first, then add the compound and allow time for complexation (e.g., with sonication or overnight stirring).
-
-
Surfactants: Molecules like Tween® 80 or Triton™ X-100 form micelles in water above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic compounds.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters more?
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound after prolonged incubation (e.g., 24-48 hours). It is a fundamental physicochemical property.[13][30]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution under non-equilibrium conditions, typically after adding a DMSO stock to a buffer and incubating for a shorter period (e.g., 1-2 hours).[11][12][14]
For most in vitro biological assays, kinetic solubility is the more relevant parameter. [14] You need the compound to stay in solution for the duration of the assay. Kinetic solubility is often higher than thermodynamic solubility because there may not be enough time for the compound to precipitate into its most stable (and least soluble) crystal form.[11] However, a large discrepancy between the two can be a warning sign of potential precipitation issues over longer incubation times.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available from: [Link]
-
Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available from: [Link]
-
Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available from: [Link]
-
International Journal of Pharmacy and Chemistry. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Pro-Form. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
OUCI. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available from: [Link]
-
Al-Samydai, A., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Available from: [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available from: [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]
-
ResearchGate. (2011). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Available from: [Link]
-
Journal of Laboratory Automation. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. Available from: [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Available from: [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
ACS Omega. (2020). Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging. PubMed. Available from: [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2021). A new perspective for biological activities of novel hexahydroquinoline derivatives. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available from: [Link]
-
Turkish Journal of Chemistry. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central. Available from: [Link]
-
Turkish Journal of Chemistry. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. Available from: [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ovid.com [ovid.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 21. bepls.com [bepls.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. humapub.com [humapub.com]
- 28. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 29. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Alternative catalysts for the synthesis of hexahydroquinolinones
Welcome to the Technical Support Center for the synthesis of hexahydroquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and frequently asked questions regarding the use of alternative catalysts in the synthesis of these valuable heterocyclic scaffolds. Our goal is to empower you with the expertise and practical insights needed to overcome common experimental challenges and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of hexahydroquinolinones using alternative catalysts. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low to No Product Yield
Symptoms: TLC or LC-MS analysis shows minimal or no formation of the desired hexahydroquinolinone product. Starting materials may be largely unreacted, or a complex mixture of unidentifiable byproducts is observed.
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Diagnosis: The catalyst may have degraded due to improper storage (e.g., exposure to air or moisture) or may be inherently unsuitable for the specific substrate combination.
-
Solution:
-
Use a fresh batch of the catalyst.
-
For metal-based catalysts, consider an activation step if applicable.
-
If using a heterogeneous catalyst, ensure it is properly dispersed in the reaction mixture.
-
Evaluate a different class of catalyst. For instance, if a Lewis acid is failing, a Brønsted acid or an organocatalyst might be more effective.[1] Ionic liquids like [H2-DABCO][HSO4]2 have also been shown to be effective catalysts under mild conditions.[2][3]
-
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: The temperature, solvent, or reaction time may not be suitable for the chosen catalytic system.
-
Solution:
-
Temperature: Incrementally increase the reaction temperature (e.g., in 10°C intervals) while monitoring the reaction progress.[4] Some reactions may benefit from microwave irradiation to achieve higher temperatures and shorter reaction times.[5]
-
Solvent: The solvent plays a crucial role in reactant solubility and catalyst performance. If reactants are poorly soluble, switch to a more polar solvent like DMF or ethanol.[4] In some cases, solvent-free conditions can be highly effective.[1][6]
-
Reaction Time: Increase the reaction time and monitor the progress at regular intervals using TLC or LC-MS to determine the point of maximum conversion.[4]
-
-
-
Poor Quality of Starting Materials:
-
Diagnosis: Impurities in the starting materials (aldehydes, amines, active methylene compounds) can poison the catalyst or lead to side reactions.
-
Solution:
-
Purify all starting materials before use (e.g., recrystallization, distillation, or column chromatography).
-
Confirm the purity of the starting materials by NMR or other appropriate analytical techniques.
-
-
Issue 2: Formation of Undesired Side Products
Symptoms: Significant formation of byproducts is observed, complicating purification and reducing the yield of the desired hexahydroquinolinone. Common side products can include self-condensation products of the active methylene compound or oxidation of the product to the corresponding tetrahydroquinoline or quinoline.
Possible Causes and Solutions:
-
Incorrect Catalyst Choice:
-
Diagnosis: The catalyst may be promoting side reactions. For example, a strong base might favor the aldol self-condensation of a ketone.[6]
-
Solution:
-
Switch to a milder catalyst. For instance, if using a strong base, consider a weaker base like piperidine or an organocatalyst.[7]
-
For reactions prone to oxidation, such as the Povarov reaction, the choice of catalyst and oxidant is critical. Over-oxidation can lead to the formation of quinolines instead of the desired saturated heterocycle.[8]
-
-
-
Reaction Stoichiometry:
-
Diagnosis: An incorrect ratio of reactants can lead to the formation of side products.
-
Solution:
-
Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess should be avoided.
-
Consider the slow addition of one of the reactants to maintain a low concentration and minimize side reactions.
-
-
Issue 3: Poor Regio- or Stereoselectivity
Symptoms: In cases where unsymmetrical starting materials are used or stereocenters are formed, a mixture of isomers is obtained.
Possible Causes and Solutions:
-
Lack of Directing Groups:
-
Diagnosis: When using an unsymmetrical ketone in a Friedländer-type synthesis, condensation can occur on either side of the carbonyl group.[4]
-
Solution:
-
Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to control the regioselectivity.[4][6]
-
The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts or ionic liquids have been shown to favor the formation of a single regioisomer.[4]
-
-
-
Ineffective Chiral Catalyst or Auxiliary:
-
Diagnosis: For asymmetric syntheses, the chosen chiral catalyst or auxiliary may not be providing sufficient stereocontrol.
-
Solution:
-
Screen a variety of chiral catalysts. For example, in organocatalytic approaches, different cinchona alkaloid derivatives or proline-based catalysts can offer varying levels of enantioselectivity.[9][10][11]
-
Optimize the reaction conditions (temperature, solvent) for the chiral catalyst, as these can have a profound impact on stereoselectivity.
-
Consider a biocatalytic approach using enzymes like amine oxidases for deracemization, which can provide high enantiopurity.[12]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for hexahydroquinolinone synthesis?
A1: Traditional methods often rely on harsh conditions (high temperatures, strong acids or bases) which can lead to lower yields, side product formation, and limited functional group tolerance.[6][7] Alternative catalysts offer several advantages:
-
Milder Reaction Conditions: Many modern catalysts, including organocatalysts and some metal-based systems, operate under milder conditions, which improves functional group compatibility and reduces energy consumption.[13]
-
Higher Selectivity: Alternative catalysts can provide better control over regioselectivity and stereoselectivity, which is crucial for the synthesis of complex molecules.[4][14]
-
Greener Synthesis: The use of recyclable catalysts, benign solvents like water or ethanol, and solvent-free conditions aligns with the principles of green chemistry.[2][5][15]
-
Improved Yields: By minimizing side reactions and operating under optimized conditions, alternative catalysts can often lead to higher isolated yields of the desired product.[16]
Q2: How do I choose the right alternative catalyst for my specific reaction?
A2: The choice of catalyst depends on several factors, including the specific synthetic route (e.g., Hantzsch synthesis, Povarov reaction), the nature of the substrates, and the desired outcome (e.g., high yield, stereoselectivity).
-
For multicomponent reactions leading to highly substituted hexahydroquinolinones: Ionic liquids like [H2-DABCO][HSO4]2 have proven to be highly efficient, often working at room temperature with short reaction times.[2][3] Metal-organic frameworks (MOFs) can also serve as robust and reusable heterogeneous catalysts.[17]
-
For asymmetric synthesis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, are excellent choices for inducing enantioselectivity.[9][11] Chiral phosphoric acids have also been successfully employed.[14]
-
For reactions requiring Lewis acid catalysis: Metal triflates (e.g., In(OTf)3) are effective and often moisture-stable Lewis acids that can catalyze reactions under solvent-free conditions.[1][18] Zinc-based Lewis acids are a cost-effective and low-toxicity option.[19]
-
For green and sustainable processes: Biocatalysts (enzymes) offer high selectivity under mild, aqueous conditions.[12][20] Heterogeneous catalysts that can be easily recovered and reused are also a good choice.[5]
Q3: Can I reuse my catalyst? If so, how?
A3: The reusability of a catalyst is a key advantage for both economic and environmental reasons.
-
Heterogeneous Catalysts: Catalysts such as metal-organic frameworks (MOFs), nanocatalysts, and polymer-supported catalysts are designed for easy recovery and reuse.[5][17] Typically, they can be separated from the reaction mixture by filtration or centrifugation, washed with a suitable solvent, dried, and then used in subsequent reaction cycles.
-
Ionic Liquids: Some ionic liquids can be recovered and reused. The workup procedure usually involves extracting the product with an organic solvent, leaving the ionic liquid behind to be used for the next run.[2]
-
Homogeneous Catalysts: Reusing homogeneous catalysts is more challenging. However, techniques like organic solvent nanofiltration (OSN) are emerging as viable methods for separating the catalyst from the product, allowing for its recycling.[21]
Q4: What are the key differences between the Friedländer annulation and the Povarov reaction for synthesizing quinoline-type structures?
A4: Both are powerful methods for constructing the quinoline core, but they differ in their starting materials and mechanism.
-
Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[4][6] It is a direct method for forming the quinoline ring.
-
Povarov Reaction: This is a formal [4+2] cycloaddition reaction between an aromatic imine (often generated in situ from an aniline and an aldehyde) and an electron-rich alkene.[22][23][24] This reaction typically yields tetrahydroquinoline derivatives, which can then be oxidized to quinolines if desired.[8] The multicomponent nature of the Povarov reaction allows for the rapid generation of molecular diversity.[22]
Section 3: Data and Protocols
Table 1: Comparison of Alternative Catalysts for Hexahydroquinolinone Synthesis
| Catalyst | Reaction Type | Typical Conditions | Advantages | Disadvantages | Reference |
| [H2-DABCO][HSO4]2 | Multicomponent | EtOH, Room Temp, 5-15 min | Green, mild conditions, high yields, short reaction time | May not be suitable for all substrates | [2][3] |
| In(OTf)3 | Friedländer Annulation | Solvent-free, 60°C, 15 min | High yields, short reaction time, moisture stable | Cost of metal triflate | [1][18] |
| Quinine-based Squaramide | Organocatalytic Asymmetric | Toluene, -20°C | High enantioselectivity | Requires low temperatures, catalyst can be expensive | [9] |
| Molecular Iodine | Friedländer Annulation | Solvent-free, 80°C | Inexpensive, metal-free | May require elevated temperatures | [4] |
| HMTA-BAIL@MIL-101(Cr) | Multicomponent | EtOH, Reflux | Heterogeneous, reusable, stable | Catalyst synthesis is multi-step | [17] |
Experimental Protocol: [H2-DABCO][HSO4]2 Catalyzed Synthesis of a Hexahydroquinoline Derivative
This protocol describes a general procedure for the one-pot, four-component synthesis of a substituted hexahydroquinoline.[2]
Materials:
-
Dimedone (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
[H2-DABCO][HSO4]2 (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add dimedone (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ammonium acetate (1.2 mmol), and [H2-DABCO][HSO4]2 (10 mol%).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 5-15 minutes. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum. The product is often pure enough without the need for column chromatography.
Section 4: Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Catalytic Cycle for a Multicomponent Hexahydroquinoline Synthesis
Caption: A plausible mechanism for multicomponent hexahydroquinoline synthesis.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- ResearchGate. (n.d.). Synthesis of hexahydroquinoline derivatives (5) using HMTA-BAIL@MIL-101(Cr) as catalyst.
- Pubmed. (n.d.). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis.
- ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- White Rose Research Online. (n.d.). Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines.
- ResearchGate. (n.d.). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines.
- Semantic Scholar. (n.d.). Synthesis of hexahydropyrrolo[2,1-a]isoquinoline compound libraries through a Pictet-Spengler cyclization/metal-catalyzed cross coupling/amidation sequence.
- ResearchGate. (n.d.). Different catalytic approaches of Friedländer Synthesis of Quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- National Institutes of Health. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- National Institutes of Health. (n.d.). Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence.
- R Discovery. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- National Institutes of Health. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
- MDPI. (n.d.). Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts.
- ResearchGate. (n.d.). Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives.
- Royal Society of Chemistry. (n.d.). Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space.
- MDPI. (n.d.). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones.
- MDPI. (n.d.). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
- ResearchGate. (n.d.). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol.
- National Institutes of Health. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.
- National Institutes of Health. (n.d.). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Indian Academy of Sciences. (n.d.). A review on transition-metal mediated synthesis of quinolines.
- Wiley Online Library. (n.d.). An Update: Enzymatic Synthesis for Industrial Applications.
- Taylor & Francis Online. (n.d.). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR.
- ResearchGate. (n.d.). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
- National Institutes of Health. (n.d.). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives.
- ACS Publications. (n.d.). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature.
- ResearchGate. (n.d.). Library of synthesized hexahydroquinoline (B series).
- National Institutes of Health. (n.d.). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators.
- MDPI. (n.d.). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations.
- YouTube. (2021, October 16). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry.
- ACS Publications. (2021, December 1). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. cris.unibo.it [cris.unibo.it]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Hexahydroquinolinone Intermediates
Welcome to the technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of hexahydroquinolinone intermediates. This guide is designed to provide practical, field-tested insights and solutions to the common and complex challenges encountered when transitioning these syntheses from the laboratory bench to a larger scale. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure robust, scalable, and reproducible outcomes.
I. Core Challenges in Scale-Up: An Overview
Hexahydroquinolinone scaffolds are vital building blocks in medicinal chemistry, forming the core of numerous bioactive compounds. However, scaling their synthesis from milligram to kilogram quantities introduces significant challenges. Issues that are manageable at the bench—such as reaction exotherms, purification of minor impurities, and reagent stoichiometry—can become critical obstacles at scale. This guide addresses these issues head-on, providing a framework for systematic troubleshooting and process optimization.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most pressing issues encountered during the scale-up of hexahydroquinolinone synthesis.
Category 1: Reaction Yield, Purity, and Selectivity
Q1: My reaction yield is consistently low upon scaling up. What are the primary factors I should investigate?
A1: Low yield is a common scale-up issue often rooted in factors that do not scale linearly. Here is a breakdown of common culprits and solutions:
-
Thermal Control: Many classical quinolinone syntheses require high temperatures (often >250°C), which can lead to product decomposition or the formation of side products.[1] At scale, "hot spots" can develop within the reactor, exacerbating this issue.
-
Causality: Poor heat dissipation in large reactors leads to localized overheating, accelerating degradation pathways that are negligible at the lab scale.
-
Solution: Implement robust temperature control with efficient reactor cooling systems and overhead stirring. For thermal cyclizations, using a high-boiling, inert solvent like mineral oil can improve heat transfer and yields compared to neat reactions.[1]
-
-
Reagent and Catalyst Purity: The purity of catalysts and reagents is critical. Contaminants can interfere with the reaction, leading to incomplete conversion or side product formation.[1]
-
Causality: Trace impurities in starting materials, which have a minimal effect in small batches, are amplified at scale and can poison catalysts or initiate unwanted polymerization.
-
Solution: Ensure all reagents are of suitable grade and are properly dried, especially for moisture-sensitive reactions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
-
Reaction Time: Incomplete reactions are a direct cause of low yields.
-
Causality: Mass transfer limitations at scale can slow down reaction rates. What takes 2 hours at the bench may require 4 hours in a 100L reactor for equivalent conversion.
-
Solution: Monitor the reaction progress diligently using in-process controls like TLC, HPLC, or LC-MS to determine the optimal reaction endpoint before initiating work-up.[1]
-
Q2: I am struggling with poor regioselectivity, resulting in a mixture of isomers that are difficult to separate. How can I improve this?
A2: Poor regioselectivity is a frequent challenge, especially in classical methods like the Friedländer or Conrad-Limpach-Knorr syntheses when using unsymmetrical starting materials.[1]
-
Causality: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group, leading to different cyclization products.
-
Solution:
-
Directed Synthesis: Introduce a directing group on the ketone to favor condensation at one specific α-carbon.
-
Alternative Routes: Employ more regioselective modern methods. For instance, domino reactions can be designed to proceed through specific intermediates, ensuring high regioselectivity and improving overall yields in large-scale synthesis.[2] The Bohlmann-Rahtz synthesis is another route known for its excellent regiocontrol, yielding a single pyridine isomer.[3]
-
Category 2: Reaction Control and Process Safety
Q3: My reaction is dangerously exothermic and difficult to control at scale. How can I manage this safely?
A3: This is a critical safety issue, particularly with reactions like the Skraup synthesis, which is notoriously exothermic.[4]
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient. An exotherm that causes a mild temperature rise in a round-bottom flask can lead to a runaway reaction in a large vessel.
-
Solution:
-
Slow Reagent Addition: Add highly reactive or catalytic reagents (e.g., concentrated sulfuric acid) slowly and sub-surface, with vigorous stirring and cooling.[4]
-
Use of Moderators: Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. These compounds help to make the reaction less violent and control the rate of oxidation.[4]
-
Reverse Addition: Consider adding the crude mixture to the acid (reverse addition) to maintain better control over the reaction temperature.
-
Category 3: Work-Up, Purification, and Isolation
Q4: The crude product is a thick tar, making purification by column chromatography impractical at scale. What are the alternatives?
A4: Tar formation is common in syntheses that use harsh acidic and oxidizing conditions, which cause polymerization of reactants and intermediates.[4]
-
Causality: High temperatures and strong acids can promote side reactions, leading to high-molecular-weight polymeric materials that are difficult to handle.
-
Solution:
-
Optimized Work-up: Before attempting purification, an effective work-up is essential. This often involves pouring the cooled reaction mixture into a large volume of cold water and neutralizing it with a base.[4]
-
Steam Distillation: For volatile quinoline derivatives, steam distillation is a classic and effective method to isolate the product from non-volatile tar.[4]
-
Crystallization/Precipitation: The most scalable purification method is crystallization. After initial work-up, dissolving the crude material in a suitable solvent and then inducing precipitation by adding an anti-solvent (like hexanes) can effectively separate the desired product.[1][5] This avoids the cost and complexity of large-scale chromatography.
-
Optimized Chromatography: If chromatography is unavoidable, focus on intermediate purification steps where the feedstock is cleaner.[6] Use resins with appropriate particle sizes (e.g., 35-65 µm) to balance resolution and flow properties at scale.[6][7]
-
Category 4: Impurity Profiling
Q5: What types of impurities should I anticipate, and what is the standard protocol for identifying and quantifying them?
A5: Impurity profiling is a regulatory requirement and is crucial for ensuring the safety and efficacy of the final drug substance.[8][9]
-
Causality & Sources: Impurities can be organic (from starting materials, by-products, intermediates, degradation), inorganic (from reagents, catalysts), or residual solvents.[9] Their presence can affect the physical properties and stability of the final product.[9][10]
-
Identification and Quantification Protocol:
-
Detection: Use high-resolution techniques like HPLC and UPLC to separate all components in the mixture.[9][11] It is critical to screen different column stationary phases to ensure no impurities are co-eluting with the main peak.[11]
-
Identification: Couple chromatography with mass spectrometry (LC-MS) to determine the molecular weight and fragmentation patterns of unknown peaks.[9][10] This provides tentative structures.
-
Quantification & Control: According to ICH guidelines, any impurity present at a concentration above 0.1% must be identified and quantified.[8] Once identified, these impurities must be controlled within acceptable limits in the final product.
-
III. Key Synthesis Methodologies: A Comparative Look
The choice of synthetic route has profound implications for scalability. Below is a summary of common methods for synthesizing hexahydroquinolinone intermediates.
| Synthetic Route | Advantages for Scale-Up | Common Challenges at Scale | Key Optimization Parameters |
| Hantzsch Synthesis | Multi-component reaction, high atom economy.[12][13] | Classical methods involve long reaction times and low yields; potential for side products.[12][14] | Use of catalysts (e.g., PTSA), microwave irradiation, or greener solvents (e.g., water) to improve yield and reaction time.[12] |
| Domino Reactions | High efficiency, avoids isolation of intermediates, reduces waste, excellent atom economy.[2][15] | Sensitive to initial reaction conditions; cascade can stall or follow alternative pathways if not properly controlled. | Precise control of temperature, solvent polarity, and catalyst loading to guide the reaction cascade.[16] |
| Bohlmann-Rahtz Synthesis | Excellent regioselectivity, yielding a single product isomer.[3] | Traditionally a two-step process requiring intermediate purification and high temperatures for cyclization.[17] | Use of Brønsted acid catalysts or flow reactors to enable a one-pot process at lower temperatures.[3] |
IV. Featured Experimental Protocol: Green Domino Synthesis
Domino reactions are highly attractive for large-scale synthesis due to their efficiency. Here is a representative protocol for a one-pot, four-component synthesis of a hexahydroquinoline derivative in an aqueous medium, which aligns with green chemistry principles.[5]
Reaction: Synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
-
Reactor Setup: In a 1L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, add 5,5-dimethylcyclohexane-1,3-dione (1.0 mol, 140.2 g) and ammonium acetate (3.3 mol, 254.3 g) to deionized water (500 mL).
-
Enaminone Formation: Heat the mixture to 100°C with vigorous stirring. Maintain for approximately 40 minutes. The formation of the enaminone intermediate can be monitored by TLC.
-
Domino Reaction Initiation: To the hot mixture, add malononitrile (1.0 mol, 66.1 g) followed by the dropwise addition of the aryl aldehyde (1.0 mol) over 30 minutes.
-
Reaction Completion: Continue stirring at 100°C for an additional 30-60 minutes. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (2 x 250 mL) and then with cold ethanol (1 x 100 mL).
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. This method often yields a product of high purity without the need for column chromatography.[5]
V. Visualization of Workflows
Diagrams can clarify complex processes. Below are Graphviz representations of key workflows in synthesis scale-up.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting scale-up issues.
Domino Reaction Logical Pathway
Caption: Simplified logical steps in a four-component domino reaction.
VI. References
-
Gaikwad, M. S., et al. (2021). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega. Available at: [Link]
-
Reddy, C. R., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
-
Karaburun, A. C., et al. (2023). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PLOS ONE. Available at: [Link]
-
Deshmukh, M., et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. ResearchGate. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR. Scientific Reports. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Scribd (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd. Available at: [Link]
-
Wikipedia (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. Available at: [Link]
-
Sharma, A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Challenges of the asymmetric synthesis of the currently studied chiral amides. ResearchGate. Available at: [Link]
-
Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Nagarajan, R., et al. (2022). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Advances. Available at: [Link]
-
Nador, F., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Organic Process Research & Development. Available at: [Link]
-
Parajuli, R. R. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
ResearchGate (n.d.). Stereoselective synthesis of tetrahydroquinolines via asymmetric domino reaction. ResearchGate. Available at: [Link]
-
Ghaffari, S., et al. (2020). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Journal of the Iranian Chemical Society. Available at: [Link]
-
de la Cruz, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Novel Domino Reactions for Synthesis of Bioactive Diterpenoids and Alkaloids. ResearchGate. Available at: [Link]
-
Kannappan, V. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Available at: [Link]
-
Sahiba, N., et al. (2023). Tandem Protocol of Hexahydroquinoline Synthesis Using [H2-DABCO][HSO4]2 Ionic Liquid as a Green Catalyst at Room Temperature. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2015). Catalytic asymmetric reactions and synthesis of quinones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
-
ChemTube3D (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
-
YouTube (2022). Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. Advion Interchim Scientific. Available at: [Link]
-
AMSbiopharma (2024). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
De Klerck, K., et al. (2012). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]
-
ResearchGate (n.d.). Large-Scale Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. researchgate.net [researchgate.net]
- 15. Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Removal of impurities from hexahydroquinolinone reaction mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of hexahydroquinolinone derivatives. As a Senior Application Scientist, my goal is to move beyond simple step-by-step instructions and explain the fundamental chemical principles behind each technique, empowering you to make informed decisions and overcome challenges in your own work.
The hexahydroquinoline scaffold is a privileged structure in medicinal chemistry, valued for its presence in numerous bioactive compounds.[1][2] Achieving high purity is non-negotiable for reliable biological testing and clinical development. However, the basic nitrogen atom and potential for multiple chiral centers make purification a non-trivial task. This guide is structured in a practical question-and-answer format to directly address the common issues encountered during the purification of these valuable molecules.
Section 1: Troubleshooting Purification Challenges (FAQ Format)
This section addresses the most common questions and hurdles faced during the purification of hexahydroquinolinone reaction mixtures.
Q1: My crude reaction mixture is complex. What's a general purification strategy?
A systematic approach is crucial to avoid loss of product and ensure high final purity. A multi-step strategy, beginning with a simple liquid-liquid extraction and progressing to high-resolution techniques, is generally the most effective. The workflow below outlines a robust, self-validating process for moving from a crude reaction mixture to a highly pure compound.
Caption: General workflow for hexahydroquinolinone purification.
This workflow emphasizes analysis at critical junctures, allowing you to choose the most appropriate next step and avoid unnecessary or ineffective purification techniques. The initial acid-base extraction is a powerful first step for nitrogen-containing heterocycles.[3][4]
Q2: How do I effectively remove unreacted starting materials and acidic byproducts?
Acid-base extraction is an exceptionally effective technique for separating your basic hexahydroquinolinone product from neutral organic compounds (e.g., unreacted ketones, aldehydes) and acidic impurities or catalysts.[3][5]
The Principle: The basic nitrogen atom of the hexahydroquinolinone can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, while neutral or acidic organic impurities remain in the organic phase. Subsequently, basifying the aqueous layer regenerates the neutral amine, which can be re-extracted into a fresh organic solvent.[4][5][6]
Troubleshooting Tip: If a precipitate or goo forms at the interface during extraction, it may be an insoluble salt of your product.[7] Try adding more water and/or organic solvent to fully dissolve the respective layers. If the issue persists, filtration of the entire biphasic mixture may be necessary.
A detailed, step-by-step protocol for this essential technique is provided in Section 2, Protocol 1 .
Q3: My compound streaks badly on silica gel TLC and columns. How can I fix this?
This is a classic problem when working with amines and other basic nitrogen heterocycles. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[8] Your basic hexahydroquinolinone can undergo a strong, sometimes irreversible, interaction with these acidic sites, leading to poor peak shape, tailing (streaking), and even decomposition on the column.
Causality & Solutions:
-
Neutralize the Stationary Phase: The most common solution is to add a small amount of a volatile basic modifier to the mobile phase. This base (e.g., triethylamine) will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[8][9]
-
Use a Different Stationary Phase: If basic modifiers are ineffective or incompatible with your molecule, consider alternative stationary phases.
-
Basic Alumina (Al₂O₃): This is an excellent alternative for purifying basic compounds.
-
Reversed-Phase Silica (C18): Here, the separation is based on polarity in reverse. Your polar amine will elute earlier with polar mobile phases (e.g., water/acetonitrile or water/methanol). This is also the standard for preparative HPLC.[9]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained even in reversed-phase systems, HILIC is a powerful alternative that uses a polar stationary phase with a high-organic mobile phase.[10]
| Problem | Solution | Typical Mobile Phase System | Comments |
| Streaking on Silica TLC/Column | Add a basic modifier | 0.5-2% Triethylamine (Et₃N) in Hexane/Ethyl Acetate | Et₃N is volatile and easily removed under vacuum.[8][9] |
| 0.5-2% Ammonium Hydroxide (NH₄OH) in DCM/Methanol | Use for more polar compounds. Prepare fresh; ammonia can evaporate. | ||
| Compound decomposition on silica | Switch to a less acidic stationary phase | Basic Alumina with Hexane/Ethyl Acetate | Alumina has different selectivity than silica; re-optimize your solvent system. |
| Very polar compound | Use reversed-phase chromatography | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | The acid modifier improves peak shape by ensuring the amine is consistently protonated. |
A detailed protocol for flash chromatography with a basic modifier is provided in Section 2, Protocol 2 .
Q4: Recrystallization of my hexahydroquinolinone isn't working (it oils out or the purity doesn't improve). What should I do?
Recrystallization is a powerful, cost-effective technique for purifying solid compounds, often yielding material of very high purity.[11] However, its success depends on specific solubility properties and proper technique. "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated above the compound's melting point, causing it to separate as a liquid.[12]
Use the following decision tree to troubleshoot your crystallization issues.
Caption: Decision tree for troubleshooting recrystallization.
If these steps fail, it indicates that recrystallization may not be a suitable method for your specific compound or impurity profile. In this case, column chromatography is the recommended alternative. A systematic protocol for solvent screening is provided in Section 2, Protocol 3 .
Q5: My product is a mixture of diastereomers. How can I separate them?
The synthesis of hexahydroquinolinones often creates one or more stereocenters. If your reaction is not stereoselective, you will obtain a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., polarity, solubility, melting point) and can be separated by standard laboratory techniques.[13]
-
High-Performance Flash Chromatography: This is the most common and often successful method.
-
Principle: The subtle differences in the 3D structure of diastereomers lead to different interactions with the stationary phase, resulting in different retention times.
-
Strategy: Use a long column for better resolution and a shallow solvent gradient (or isocratic elution) with a finely-tuned mobile phase identified through careful TLC analysis. Automated flash chromatography systems are particularly adept at separating close-running spots.
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography.[14][15]
-
Fractional Recrystallization: This classical technique can be effective if the diastereomers have sufficiently different solubilities in a particular solvent.
-
Principle: One diastereomer will crystallize out of a solution under conditions where the other remains dissolved.
-
Strategy: This is often an iterative process. The first crop of crystals will be enriched in the less soluble diastereomer. The mother liquor will be enriched in the more soluble one. Multiple recrystallizations of each fraction may be needed to achieve high diastereomeric purity.
-
Section 2: Detailed Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol is designed to separate a basic hexahydroquinolinone product from neutral or acidic impurities after the initial reaction quench.
-
Dissolution: Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (use approximately 1/3 of the organic layer volume). Shake vigorously for 30-60 seconds, venting frequently.[3]
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your protonated product. The organic layer contains neutral/acidic impurities and should be set aside. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Back-Wash (Optional): To remove any trace neutral impurities that may have been carried over, wash the combined aqueous layer with a small amount of fresh organic solvent (e.g., Ethyl Acetate). Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) with stirring until the solution is basic (pH 9-10, check with pH paper).[5] Your neutral product may precipitate as a solid or an oil.
-
Re-extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., Dichloromethane).
-
Final Steps: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield your purified crude product, which is now ready for further purification or analysis.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol describes how to perform flash column chromatography on silica gel for a hexahydroquinolinone that exhibits streaking.
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.
-
Prepare the Eluent: Prepare the bulk mobile phase based on the optimal ratio found in step 1. To this solvent, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for 990 mL of solvent).
-
Pack the Column: Pack a flash chromatography column with silica gel using the basic eluent. Ensure the column is packed evenly without any air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC plates, staining as necessary.
-
Combine and Evaporate: Combine the fractions containing your pure product and remove the solvent and triethylamine under reduced pressure.
Protocol 3: Systematic Solvent Screening for Recrystallization
This protocol helps identify a suitable solvent or solvent system for recrystallization.[11]
-
Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.
-
Single Solvent Test: To each tube, add a different solvent (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Water) dropwise at room temperature. A good solvent is one in which the compound is poorly soluble at room temperature.
-
Heating Test: Take the tubes where the compound was poorly soluble and heat them gently in a water or sand bath. A good solvent will fully dissolve the compound when hot.
-
Cooling Test: Allow the tubes that passed the heating test to cool slowly to room temperature, then in an ice bath. The ideal solvent will produce a large number of high-quality crystals upon cooling.
-
Mixed Solvent System (if no single solvent works):
-
Find a "good" solvent in which your compound is highly soluble, even at room temperature.
-
Find a "poor" solvent in which your compound is highly insoluble, even when hot. The two solvents must be miscible.
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise while keeping the solution hot until it just begins to turn cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
References
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]
-
Pyka, A., & Bober, K. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]
- Bloch, H. S. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. US2982771A.
-
University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. [Link]
-
Reddit Community. (2022). Amine workup. r/Chempros on Reddit. [Link]
-
Ross, A. D., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]
-
Al-Adhrai, H. J., et al. (2023). Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. Scientific Reports. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. [Link]
-
Wikipedia contributors. (2023). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
Acar, Ç., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry. [Link]
-
Bagley, M. C. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Tiritiris, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
Reddit Community. (2015). Column chromatography & TLC on highly polar compounds?. r/chemistry on Reddit. [Link]
-
Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
-
Raffiunnisa, et al. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate. [Link]
-
Mizar, P., et al. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm. [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry. [Link]
-
Gherghel, S., et al. (2022). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. [Link]
-
Mekky, A. E. M. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
Al-Warhi, T., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
de la Hoz, A., & Loupy, A. (2012). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
-
Li, Y., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
-
Acar, Ç., et al. (2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. [Link]
- Lazzari, E., et al. (2004). Process for the purification of anthraquinone derivatives.
Sources
- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Hexahydro-2(1H)-quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the stability challenges of hexahydro-2(1H)-quinolinone derivatives. As a core scaffold in medicinal chemistry, understanding and mitigating the degradation of these molecules is paramount to successful drug development. This guide provides in-depth, experience-driven insights into common stability issues, offering practical troubleshooting strategies and validated protocols to ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My hexahydro-2(1H)-quinolinone derivative is showing significant degradation in my aqueous formulation, indicated by a color change and loss of potency. What are the likely causes?
A1: Discoloration and loss of potency are classic indicators of chemical degradation. For hexahydro-2(1H)-quinolinone derivatives, the primary culprits are typically hydrolysis and oxidation. The lactam ring within the quinolinone structure is susceptible to cleavage under both acidic and basic conditions. Furthermore, the saturated heterocyclic ring can be prone to oxidation, especially if certain substituents are present.[1][2][3] It is also crucial to consider photodegradation, as exposure to light, particularly UV radiation, can initiate decomposition pathways.[1]
Q2: I'm observing unexpected peaks in my HPLC analysis during a stability study. How can I identify these new compounds?
A2: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, a forced degradation study is recommended. By subjecting your compound to stress conditions such as heat, acid, base, oxidation, and light, you can accelerate the formation of degradants. The resulting mixture can then be analyzed by HPLC coupled with mass spectrometry (HPLC-MS) to determine the molecular weights of the new peaks, providing crucial clues about the degradation pathways.[3]
Q3: What are the ideal storage conditions to ensure the long-term stability of my hexahydro-2(1H)-quinolinone compounds?
A3: To maximize stability, these derivatives should be stored in a cool, dry, and dark environment.[1] For solid compounds, storage at 2-8°C is often sufficient. For solutions, especially stock solutions in organic solvents, storage at -20°C or -80°C is advisable to minimize solvent evaporation and slow down potential degradation reactions.[4] Always use well-sealed, amber-colored vials to protect against moisture and light. For highly sensitive compounds, storing under an inert atmosphere of argon or nitrogen can prevent oxidation.[1]
Q4: Can the substituents on the quinolinone ring influence the compound's stability?
A4: Absolutely. The nature and position of substituents can significantly impact the electronic properties and steric environment of the quinolinone core, thereby affecting its stability. Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[1] Conversely, bulky substituents near the lactam group may provide steric hindrance, slowing down hydrolytic cleavage. A thorough understanding of the structure-stability relationship of your specific derivative is key.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Formulations
This is one of the most common challenges faced during the development of liquid dosage forms or in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous formulation instability.
In-Depth Explanation:
-
Forced Degradation Study: This is a critical first step. By exposing your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light, 60°C), you can rapidly identify the primary degradation pathways.[3]
-
pH Optimization: The stability of many drugs is pH-dependent.[5][6] For hexahydro-2(1H)-quinolinone derivatives, the lactam bond is often most stable in the pH range of 4-8.[6] Conduct a pH-rate profile study to identify the pH of maximum stability for your specific molecule. Use appropriate buffer systems (e.g., citrate, phosphate) to maintain this optimal pH in your formulation.
-
Antioxidants: If oxidative degradation is identified, the addition of antioxidants can be highly effective. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2]
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[2]
-
Light Protection: If the compound is found to be light-sensitive, use amber vials or other light-blocking packaging.[1][2]
Issue 2: Inconsistent Results in Biological Assays
This can often be traced back to the degradation of stock solutions or instability in the assay medium.
Troubleshooting Protocol:
-
Prepare Fresh Stock Solutions: Whenever possible, prepare stock solutions immediately before use.
-
Validate Stock Solution Stability: If long-term storage of stock solutions is necessary, perform a stability study under the intended storage conditions (e.g., -20°C or -80°C). Periodically test the concentration and purity of the stock solution using a validated analytical method like HPLC.
-
Avoid Repeated Freeze-Thaw Cycles: These cycles can cause degradation for some compounds.[4] Aliquot stock solutions into single-use vials to minimize this.
-
Assess Stability in Assay Media: The pH, ionic strength, and presence of components in your cell culture or assay buffer can impact compound stability. Incubate your compound in the assay medium for the duration of the experiment and analyze for degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your hexahydro-2(1H)-quinolinone derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and HPLC-MS to identify and quantify the degradants.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the compound exhibits maximum stability.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Add a known concentration of your compound to each buffer solution. Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze the concentration of the parent compound using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give you the apparent degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Data Presentation
Table 1: Hypothetical Impact of Substituents on Degradation Rate
| Substituent at R1 | Degradation Pathway | Apparent Rate Constant (k) at pH 7, 50°C (x 10⁻⁵ s⁻¹) |
| -H | Hydrolysis | 2.5 |
| -OCH₃ (Electron-donating) | Oxidation | 4.8 |
| -NO₂ (Electron-withdrawing) | Hydrolysis | 1.9 |
| -C(CH₃)₃ (Bulky group) | Hydrolysis | 1.2 |
This table illustrates how different functional groups can influence the stability of the core structure. Electron-donating groups may increase susceptibility to oxidation, while electron-withdrawing and bulky groups can decrease the rate of hydrolysis.
Visualization of Degradation Pathways
A common degradation pathway for hexahydro-2(1H)-quinolinone derivatives is the hydrolysis of the lactam ring, leading to a ring-opened amino acid derivative.
Caption: Hydrolysis of the lactam ring.
Conclusion
The stability of hexahydro-2(1H)-quinolinone derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the inherent chemical liabilities of the scaffold and employing rigorous experimental strategies such as forced degradation studies and pH-rate profiling, researchers can develop robust formulations and ensure the integrity of their data. This guide serves as a foundational resource to navigate these challenges, ultimately contributing to the successful development of novel therapeutics based on this important chemical scaffold.
References
-
Effect of various storage conditions on the stability of quinolones in raw milk. (n.d.). PubMed. Retrieved from [Link]
-
Factors affecting drug stability. (2017). SlideShare. Retrieved from [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). JETIR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Validation & Comparative
The Hexahydroquinolinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, the hexahydroquinolinone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of hexahydroquinolinone derivatives, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. We will explore the key structural modifications that govern their anticancer, anti-inflammatory, and antimicrobial activities, offering a blueprint for the rational design of next-generation therapeutics.
The Hexahydroquinolinone Core: A Foundation for Diverse Bioactivity
The hexahydroquinolinone ring system, a fusion of a 1,4-dihydropyridine and a cyclohexane ring, serves as the foundational scaffold for a multitude of biologically active compounds.[1] Its inherent structural features, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and multiple sites for substitution, provide a rich canvas for medicinal chemists to tailor its properties. The most common synthetic route to this scaffold is the Hantzsch reaction, a one-pot multicomponent reaction that offers a high degree of flexibility in introducing diverse substituents.[1][2][3][4]
The biological promiscuity of hexahydroquinolinone derivatives is well-documented, with studies demonstrating their efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[3][5] This diverse activity profile underscores the importance of understanding the specific structural determinants that govern their interaction with different biological targets.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of hexahydroquinolinone derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR for key therapeutic areas, supported by experimental data from seminal studies.
Anticancer Activity: Targeting Proliferation and Survival
Hexahydroquinolinone derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways, including receptor tyrosine kinases like EGFR and the anti-apoptotic protein Mcl-1.[5][6]
A systematic SAR study based on NCI-60 cell line screening and enzymatic assays has revealed several key insights.[5] The substitution pattern on the aryl ring at the 4-position of the hexahydroquinolinone core is a critical determinant of anticancer activity.
Key SAR Observations for Anticancer Activity:
-
Substitution at the 4-Aryl Ring:
-
Electron-withdrawing groups (EWGs) , such as halogens (Cl, F), generally enhance cytotoxic activity. For instance, derivatives with a chloro-substituted phenyl ring at the 4-position often exhibit potent growth inhibition.[5]
-
Electron-donating groups (EDGs) , like methoxy groups, can either increase or decrease activity depending on their position.
-
-
Substitution at the N1-Position:
-
An electron-withdrawing group at the N1-phenyl ring, such as a chloro substituent, has been shown to improve cytotoxic activity compared to electron-donating groups like methyl.[5]
-
-
Ester Groups at the 3- and 5-Positions:
-
The presence of ester functionalities at these positions is crucial for activity, a feature shared with the broader class of 1,4-dihydropyridine-based compounds.[7]
-
| Derivative | 4-Aryl Substituent | N1-Aryl Substituent | Biological Target | IC50 (µM) | Reference |
| Compound 10d | 4-Chlorophenyl | 4-Chlorophenyl | EGFRWT | 0.097 | [5] |
| EGFRT790M | 0.280 | [5] | |||
| EGFRL858R | 0.051 | [5] | |||
| Compound 6a | 2-Chlorophenyl | Unsubstituted Phenyl | NCI-60 (Mean GI%) | 33 | [5] |
| Compound 6a | 4-Bromophenyl | - | THP-1 (Leukemia) | 0.4 | [6] |
Table 1: Comparative anticancer activity of selected hexahydroquinolinone derivatives.
The data clearly indicates that fine-tuning the electronic properties of the substituents on the hexahydroquinolinone scaffold is a viable strategy for optimizing anticancer potency and selectivity.
Anti-inflammatory Activity: Modulating Inflammatory Mediators
Chronic inflammation is a key driver of numerous diseases, and hexahydroquinolinone derivatives have emerged as potential anti-inflammatory agents.[1][4] Their mechanism often involves the inhibition of inflammatory mediators and pathways.
A study investigating a series of hexahydroquinoline-3-carboxylate derivatives revealed their ability to modulate the levels of transforming growth factor-beta 1 (TGF-β1), a key cytokine in inflammation.[1][4]
Key SAR Observations for Anti-inflammatory Activity:
-
Substituents on the 1,3-Cyclohexanedione Ring: The nature of the substituent on the cyclohexanedione moiety can influence both cytotoxicity and anti-inflammatory activity.
-
Ester Group at the 3-Position: The type of alkyl ester at the 3-position can impact the compound's pharmacokinetic and pharmacodynamic properties.
| Derivative | Modification | Effect on TGF-β1 Levels | Reference |
| Compound 3e | Ethyl ester at C3, unsubstituted cyclohexanedione | Significant decrease | [1][4] |
Table 2: Anti-inflammatory activity of a representative hexahydroquinolinone derivative.
These findings suggest that the hexahydroquinolinone scaffold can be optimized to yield potent inhibitors of inflammatory pathways.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Hexahydroquinolinone derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[2][3]
Key SAR Observations for Antimicrobial Activity:
-
Aromatic Aldehyde Substituents: The nature of the aromatic aldehyde used in the synthesis significantly impacts the antimicrobial spectrum and potency.
-
Dialkyl Ester Groups: The presence of specific dialkyl ester groups has been correlated with enhanced antibacterial and antifungal activity.[3]
| Derivative | Modification | Antibacterial Activity | Antifungal Activity | Reference |
| Compound 2 | Specific dialkyl carboxylate | Most active in series | - | [3] |
| Compound 7 | Specific dialkyl carboxylate | - | Most active in series | [3] |
Table 3: Comparative antimicrobial activity of hexahydroquinolinone derivatives.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.
General Procedure for the Synthesis of Hexahydroquinolinone Derivatives (Modified Hantzsch Reaction)
This protocol describes a typical one-pot, four-component synthesis of hexahydroquinolinone derivatives.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1 mmol)
-
Ethyl acetoacetate or another active methylene compound (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., biochar/Fe3O4@APTMS) (optional)[2]
Procedure:
-
A mixture of the aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate is prepared in ethanol.
-
The catalyst, if used, is added to the mixture.
-
The reaction mixture is refluxed for a specified time (typically 10-30 minutes), with the progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a magnetic catalyst is used, it is separated using an external magnet.[2]
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure hexahydroquinolinone derivative.[2]
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and HRMS.[1][4]
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][4]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hexahydroquinolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the hexahydroquinolinone derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plate is incubated for another 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT-containing medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations can significantly aid in understanding complex relationships and experimental processes.
Caption: Key SAR determinants for the anticancer activity of hexahydroquinolinone derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The hexahydroquinolinone scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating biological activity. For medicinal chemists, these insights provide a rational basis for the design of next-generation hexahydroquinolinone derivatives with enhanced potency, selectivity, and drug-like properties. Future research should focus on exploring novel substitutions, elucidating detailed mechanisms of action through advanced biological assays, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of this versatile scaffold is poised to yield significant contributions to the ongoing battle against a wide range of human diseases.
References
- A new perspective for biological activities of novel hexahydroquinoline deriv
- Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2025-10-03).
- Synthesis and biological evaluation of substituted hexahydroquinoline deriv
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (2024-07-23). PubMed Central (PMC).
- Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). (2023-08-07).
- Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. (2021-10-21). PubMed.
- Design, synthesis and structure-activity relationship studies of hexahydropyrazinoquinolines as a novel class of potent and selective dopamine receptor 3 (D3) ligands. (2005-03-15). PubMed.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
- Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (2024-05-22).
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025-08-29).
- Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory medi
Sources
- 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hexahydroquinolinone-Based Drug Candidates: A Comparative Guide to Preclinical Efficacy
This guide provides a comprehensive comparison of the preclinical efficacy of emerging hexahydroquinolinone-based drug candidates across various therapeutic areas. By synthesizing available in vitro data and outlining the mechanistic basis for their activity, this document aims to inform researchers, scientists, and drug development professionals on the current landscape and future potential of this promising chemical scaffold. While extensive in vitro characterization has been performed, this guide also underscores the critical need for further in vivo validation to translate these findings into clinical applications.
Introduction: The Therapeutic Potential of the Hexahydroquinolinone Scaffold
The hexahydroquinoline (HHQ) core is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry. Its synthetic tractability allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This guide will delve into the preclinical evidence supporting the development of HHQ derivatives as anticancer, anti-inflammatory, and antimicrobial agents, as well as their potential in overcoming multidrug resistance in cancer.
Anticancer Activity: Targeting Epidermal Growth Factor Receptor (EGFR)
A significant area of investigation for hexahydroquinolinone derivatives is in oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1]
Mechanism of Action
Hexahydroquinolinone-based EGFR inhibitors are designed to compete with ATP for binding to the kinase domain of both wild-type and mutant forms of EGFR.[1][2] This competitive inhibition blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.
Diagram: EGFR Inhibition by Hexahydroquinolinone Derivatives
Caption: Competitive inhibition of EGFR by hexahydroquinolinone derivatives.
Comparative In Vitro Efficacy of Lead Candidates
Several novel hexahydroquinoline derivatives have demonstrated potent in vitro activity against wild-type EGFR and clinically relevant mutants, such as T790M and L858R, which are associated with resistance to first-generation EGFR inhibitors.[1][2]
| Compound | Target | IC50 (µM) | Reference Drug (Erlotinib) IC50 (µM) | Source |
| 10d | EGFRWT | 0.097 | 0.082 | [2] |
| 10d | EGFRT790M | 0.280 | 0.342 | [2] |
| 10d | EGFRL858R | 0.051 | 0.055 | [2] |
| 10c | NCI 60 Cancer Cell Lines | GI% mean up to 74% | N/A | [2] |
Notably, compound 10d exhibits inhibitory activity comparable to or greater than the reference drug, erlotinib, against both wild-type and mutant EGFR.[2] Furthermore, compounds 10c and 10d have shown a favorable safety profile in vitro, with lower cytotoxicity towards normal human lung fibroblasts (IMR-90) compared to erlotinib.[2] These compounds were found to induce apoptosis in lung cancer cells by arresting the cell cycle at the pre-G1 and G2/M phases.[1][2]
Anti-Inflammatory Properties: Modulation of TGF-β1
Chronic inflammation is a key pathological feature of numerous diseases.[3][4] Hexahydroquinoline derivatives have emerged as potential anti-inflammatory agents through their ability to modulate pro-inflammatory cytokines.
Mechanism of Action
Recent studies have identified Transforming Growth Factor-beta 1 (TGF-β1) as a primary target for certain hexahydroquinoline derivatives.[3][5] By inhibiting TGF-β1, these compounds can potentially mitigate the downstream inflammatory cascade.
Diagram: Proposed Anti-Inflammatory Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory effects of hexahydroquinoline derivatives.
In Vitro Experimental Data
In a study evaluating 15 hexahydroquinoline-3-carboxylate derivatives, three compounds with low cytotoxicity were selected for further anti-inflammatory testing.[3][4] All three selected compounds were found to decrease the levels of TGF-β1.[3] Compound 3e demonstrated the most significant reduction in this cytokine and also led to an increase in complement C3 and C9 levels.[3] Molecular docking studies further supported a strong binding affinity of compound 3e to the active site of TGF-β1.[3]
Broader Therapeutic Applications and Future Directions
The therapeutic potential of hexahydroquinolinone-based compounds extends beyond oncology and inflammation.
Multidrug Resistance Reversal
Certain 5-oxo-hexahydroquinoline derivatives have been shown to inhibit the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance (MDR) in cancer cells.[6][7] This suggests their potential use as chemosensitizers in combination with existing anticancer drugs.
Antimicrobial and Antidiabetic Potential
In vitro studies have also highlighted the antibacterial activity of some hexahydroquinoline derivatives against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis.[8] Additionally, some of these compounds have demonstrated inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[8]
Antimalarial Activity
In silico analyses suggest that hexahydroquinoline derivatives could be effective inhibitors of Plasmodium falciparum Calcium-dependent Protein Kinase 4 (PfCDPK4), a promising target for transmission-blocking antimalarial drugs.[9]
Experimental Methodologies
In Vitro Cytotoxicity Assay (MTT Assay)
A crucial first step in evaluating the therapeutic potential of novel compounds is to determine their cytotoxicity.
Protocol:
-
Cell Culture: 3T3 fibroblasts are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The synthesized hexahydroquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the vehicle only.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 (the concentration at which 50% of cell growth is inhibited) is determined.[4]
Conclusion and Future Perspectives
The hexahydroquinolinone scaffold represents a promising platform for the development of novel therapeutics for a range of diseases. The in vitro data, particularly in the context of cancer and inflammation, is compelling. However, a significant gap remains in the translation of these findings to in vivo models. Future research must prioritize comprehensive preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead hexahydroquinolinone-based drug candidates. Such studies are essential to validate the promising in vitro results and pave the way for potential clinical development.
References
-
Synthesis, evaluation of the calcium antagonistic activity and biotransformation of hexahydroquinoline and furoquinoline derivatives. PubMed. Available at: [Link]
-
Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Taylor & Francis Online. Available at: [Link]
-
Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. Available at: [Link]
-
Full article: Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Taylor & Francis Online. Available at: [Link]
-
Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. acibadem-pharma-sci.com. Available at: [Link]
-
(PDF) Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity, Intracellular ROS Production and Inhibitory Effects on Inflammatory Mediators. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. National Center for Biotechnology Information. Available at: [Link]
-
5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. National Center for Biotechnology Information. Available at: [Link]
-
A new perspective for biological activities of novel hexahydroquinoline derivatives. dergipark.org.tr. Available at: [Link]
-
Quinolinone-based Agonists of S1P₁: Use of a N-scan SAR Strategy to Optimize in Vitro and in Vivo Activity. PubMed. Available at: [Link]
-
(PDF) Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. ResearchGate. Available at: [Link]
-
Employing Hexahydroquinolines as PfCDPK4 Inhibitors to Combat Malaria Transmission: An Advanced Computational Approach. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Employing Hexahydroquinolines as PfCDPK4 Inhibitors to Combat Malaria Transmission: An Advanced Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 3,4,5,6,7,8-hexahydro-2(1H)-quinolinone core is a valuable pharmacophore, and its efficient synthesis is of paramount importance. This guide provides an in-depth comparison of various synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for your research needs.
Introduction to the Target Scaffold
The hexahydro-2(1H)-quinolinone framework is a partially saturated bicyclic lactam. Its conformational flexibility and the presence of both hydrogen bond donor and acceptor groups make it an attractive starting point for the development of new therapeutic agents. The choice of synthetic route can significantly impact yield, purity, scalability, and the potential for diversification. This guide will focus on three prominent strategies: the Hantzsch-type multicomponent reaction, catalytic hydrogenation of a quinolinone precursor, and an intramolecular cyclization approach.
Route 1: Hantzsch-Type Multicomponent Reaction
The Hantzsch pyridine synthesis, and its variations, are powerful one-pot reactions for the construction of dihydropyridines and related heterocyclic systems.[1][2] This approach is highly convergent, assembling the quinolinone core from simple, commercially available starting materials in a single step.
Mechanistic Rationale
The Hantzsch-type synthesis of this compound involves the condensation of a β-ketoester (ethyl acetoacetate), an enone (cyclohexenone), and a nitrogen source (ammonium acetate). The reaction proceeds through a series of condensations and cyclizations, ultimately forming the dihydropyridine ring, which is then reduced in situ or in a subsequent step to the hexahydro state. The use of a cyclic enone as a starting material directly furnishes the fused ring system of the quinolinone.
Experimental Protocol
Materials:
-
Cyclohexenone
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (or a green solvent like water)
-
Catalyst (e.g., L-proline, optional)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexenone (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (1.5 eq) in ethanol.
-
If using a catalyst, add L-proline (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Data and Observations
Recent studies on the Hantzsch synthesis of related hexahydroquinolines have reported yields ranging from moderate to excellent, often with the advantage of being a one-pot procedure.[3][4] The reaction conditions can often be optimized for greener solvents and catalysts.[5]
Caption: Workflow for Hantzsch-Type Synthesis.
Route 2: Catalytic Hydrogenation of a 2-Quinolinone Precursor
This route involves the synthesis of a more unsaturated quinolinone precursor, such as 5,6,7,8-tetrahydro-2(1H)-quinolinone, followed by catalytic hydrogenation to saturate the remaining double bond in the heterocyclic ring. This two-step approach offers the advantage of well-established and high-yielding reactions for each step.
Mechanistic Rationale
The synthesis of the 5,6,7,8-tetrahydro-2(1H)-quinolinone precursor can be achieved through various methods, including the condensation of 1,3-cyclohexanedione with a suitable three-carbon synthon. The subsequent catalytic hydrogenation of the α,β-unsaturated lactam system is typically a highly efficient and stereoselective process. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (hydrogen pressure, temperature, solvent) can influence the rate and selectivity of the reduction.[6][7][8]
Experimental Protocol
Part A: Synthesis of 5,6,7,8-Tetrahydro-2(1H)-quinolinone
-
Synthesize 5,6,7,8-tetrahydro-2(1H)-quinolinone via a literature procedure, for example, by reacting 1,3-cyclohexanedione with an appropriate Michael acceptor.
Part B: Catalytic Hydrogenation
Materials:
-
5,6,7,8-Tetrahydro-2(1H)-quinolinone
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve the 5,6,7,8-tetrahydro-2(1H)-quinolinone (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the this compound. Further purification by recrystallization or chromatography may be necessary.
Data and Observations
Catalytic hydrogenation is generally a high-yielding and clean reaction. The chemoselective reduction of the heterocyclic ring over the carbocyclic ring is a known challenge in quinoline chemistry, but in the case of a pre-formed tetrahydroquinolinone, the selective reduction of the remaining double bond is more straightforward.[9][10]
Caption: Workflow for Catalytic Hydrogenation.
Route 3: Intramolecular Cyclization via Wittig Reaction
Intramolecular reactions are a powerful strategy for constructing cyclic systems with high efficiency and stereocontrol. The synthesis of a related 4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one has been reported via an intramolecular Wittig reaction, demonstrating the feasibility of this approach.[11]
Mechanistic Rationale
This route involves the synthesis of an acyclic precursor containing both a phosphonium ylide and an α,β-unsaturated ester. Upon treatment with a base, the ylide is generated and undergoes an intramolecular Wittig reaction with the ester to form the six-membered lactam ring. The stereochemistry of the final product can often be controlled by the stereochemistry of the acyclic precursor.
Experimental Protocol (Hypothetical Adaptation)
Part A: Synthesis of the Acyclic Precursor
-
Synthesize an N-(3-oxoalkyl)-chloroacetamide derivative from a suitable amino ketone and chloroacetyl chloride.
-
React the chloroacetamide with triphenylphosphine to form the corresponding phosphonium salt.
Part B: Intramolecular Wittig Cyclization
Materials:
-
Phosphonium salt precursor
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the phosphonium salt precursor in anhydrous THF.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data and Observations
The reported synthesis of a related hexahydroquinolinone via this method showed high yields and diastereospecificity.[11] However, the synthesis of the acyclic precursor can be multi-step and may require careful optimization.
Caption: Workflow for Intramolecular Wittig Cyclization.
Comparison of Synthetic Routes
| Feature | Hantzsch-Type Reaction | Catalytic Hydrogenation | Intramolecular Wittig Cyclization |
| Number of Steps | One-pot | Two or more steps | Multi-step |
| Starting Materials | Simple, commercially available | Requires synthesis of a precursor | Requires synthesis of a functionalized acyclic precursor |
| Typical Yield | Moderate to High | High for hydrogenation step | High for cyclization step |
| Scalability | Generally good, but purification can be challenging | Excellent | Can be challenging due to multi-step nature |
| Stereocontrol | Generally poor unless chiral catalysts are used | Can be stereoselective | Potentially high diastereoselectivity |
| Green Chemistry | Can be adapted for green solvents and catalysts | Use of H2 gas and metal catalysts | Generates stoichiometric phosphine oxide waste |
| Key Advantage | High convergence and efficiency | Reliable and high-yielding final step | Potential for high stereocontrol |
| Key Disadvantage | Potential for side products and purification difficulties | Multi-step overall synthesis | Lengthy synthesis of the precursor |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific goals of the research.
-
For rapid access to the scaffold and for initial screening purposes , the Hantzsch-type multicomponent reaction is an excellent choice due to its one-pot nature and the use of simple starting materials.
-
For large-scale synthesis where high purity and yield are critical , the catalytic hydrogenation of a well-defined precursor is likely the most robust and reliable method.
-
For investigations requiring specific stereoisomers , an intramolecular cyclization approach , such as the Wittig reaction, offers the potential for high diastereoselectivity, albeit at the cost of a longer synthetic sequence.
It is recommended that researchers carefully consider the trade-offs between step economy, yield, scalability, and stereocontrol when selecting a synthetic strategy. The information and protocols provided in this guide serve as a foundation for making an informed decision and for the successful synthesis of this valuable heterocyclic core.
References
- Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges. 1911, 44, 2030–2036.
-
Fisyuk, A. S.; et al. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. ResearchGate. [Online] 2025. Available: [Link]
-
Pictet–Spengler reaction - Wikipedia. [Online] Available: [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc. [Online] Available: [Link]
-
Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate. [Online] Available: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. [Online] Available: [Link]
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC - NIH. [Online] Available: [Link]
-
Bohlmann–Rahtz pyridine synthesis - Wikipedia. [Online] Available: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [Online] Available: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. [Online] Available: [Link]
-
Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. [Online] Available: [Link]
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers. [Online] Available: [Link]
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines - MDPI. [Online] Available: [Link]
-
Rapid Synthesis of Hexahydropyrrolo[3,4-b]pyrrole-Fused Quinolines via A Consecutive [3+2] Cycloaddition and Reduction/Intramolecular Lactamization Cascade | Request PDF - ResearchGate. [Online] Available: [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC - PubMed Central. [Online] Available: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - SynArchive. [Online] Available: [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - ResearchGate. [Online] Available: [Link]
-
Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in ... - RSC Publishing. [Online] Available: [Link]
-
Unexpected 5,6,7,8,9,10-hexahydro-6,6-pentamethylenephenanthridines and 2,3,4,5-tetrahydro-4,4-tetramethylene-1H-cyclopenta[c]quinolines From Skraup-Doebner-Von Miller Quinoline Synthesis and Their Implications for the Mechanism of That Reaction - PubMed. [Online] Available: [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PubMed. [Online] Available: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [Online] Available: [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [Online] Available: [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. [Online] Available: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Online] Available: [Link]
-
Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC - PubMed Central. [Online] Available: [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Semantic Scholar. [Online] Available: [Link]
-
Synthesis of quinolinyl-1,4-DHPs via Hantzsch reaction a - ResearchGate. [Online] Available: [Link]
-
22.4e Synthesis of Amines Reductive Amination - YouTube. [Online] Available: [Link]
-
Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes - ResearchGate. [Online] Available: [Link]
-
5(1H)-Quinolinone, 2,3,4,6,7,8-hexahydro- | C9H13NO - PubChem. [Online] Available: [Link]
-
Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation - ACS Publications. [Online] Available: [Link]
-
(PDF) One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol - ResearchGate. [Online] Available: [Link]
-
1,2,3,6,7,8-Hexahydro-cinnolino[5,4,3-cde]cinnoline - PubMed. [Online] Available: [Link]
- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents.
-
1 H NMR spectroscopic data of compounds 1-8 a . | Download Table - ResearchGate. [Online] Available: [Link]
-
13 C and 1 H NMR Spectroscopic Data of Compounds 1, 2, and 3 in CD 3 OD a. [Online] Available: [Link]
-
Chemical Data Collections 30 (2020) 100567 Organic Chemistry, Agricultural chemistry, Spectroscopy, Physical Chemistry | Request PDF - ResearchGate. [Online] Available: [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Hexahydroquinolinone Anticancer Agents: A Comparative Guide
This guide provides an in-depth, technical comparison of experimental approaches to validate the mechanism of action of hexahydroquinolinone (HHQ)-based anticancer agents. As researchers and drug developers, it is critical to move beyond preliminary cytotoxicity data and rigorously confirm the molecular targets and pathways through which these promising compounds exert their effects. This document offers a framework for designing and executing a self-validating series of experiments, grounded in established scientific principles and supported by detailed protocols.
The hexahydroquinoline scaffold has emerged as a versatile backbone for the development of novel anticancer therapeutics, with derivatives reported to act through diverse mechanisms including the inhibition of topoisomerase, cell cycle arrest, and modulation of critical signaling pathways.[1][2][3] A significant body of evidence points towards the inhibition of key oncogenic transcription factors, namely Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), as a primary mode of action for many potent anticancer compounds.[4][5][6] This guide will focus on validating the inhibition of the STAT3 signaling pathway, a common mechanism for various anticancer agents, and will draw comparisons with other potential mechanisms and alternative therapeutic agents.
The Central Hypothesis: Targeting Oncogenic Transcription Factors
Constitutive activation of transcription factors like STAT3 is a hallmark of numerous cancers, driving the expression of genes involved in proliferation, survival, angiogenesis, and immune evasion.[4][7][8] The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the phosphorylation of STAT3 at tyrosine 705 (Tyr705) by Janus kinases (JAKs).[9][10] This phosphorylation event triggers STAT3 dimerization, nuclear translocation, and subsequent DNA binding to regulate gene expression.[8][10] Therefore, a primary hypothesis for a novel HHQ-based anticancer agent could be its ability to disrupt this signaling cascade.
Logical Flow of Experimental Validation
A robust validation strategy follows a logical progression from confirming direct target interaction to observing the downstream cellular consequences. This guide is structured around this workflow, providing both the "why" and the "how" for each experimental step.
Caption: A logical workflow for validating the mechanism of action of a novel anticancer agent.
Phase 1: Confirming Direct Target Engagement
The foundational step in validating a mechanism of action is to demonstrate that the compound physically interacts with its intended molecular target.
In Vitro Binding Affinity: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a purified protein.[11][12][13][14] This is a crucial first step to confirm a direct interaction between the HHQ derivative and the hypothesized target, such as STAT3.
Experimental Protocol: SPR Analysis of HHQ-STAT3 Interaction
-
Protein Immobilization: Covalently immobilize purified recombinant human STAT3 protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of the HHQ compound in a suitable running buffer.
-
Binding Measurement: Inject the HHQ dilutions over the STAT3-coated sensor chip surface and a reference surface (without STAT3) to subtract non-specific binding.
-
Data Analysis: Monitor the change in the refractive index in real-time to generate sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: While SPR confirms binding to a purified protein, CETSA verifies that the compound engages with its target in the complex environment of an intact cell.[15][16][17][18] The principle is that a ligand-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.
Experimental Protocol: CETSA for HHQ-STAT3 Engagement
-
Cell Treatment: Treat intact cancer cells with the HHQ compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble STAT3 remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble STAT3 as a function of temperature. A shift in the melting curve to a higher temperature in the HHQ-treated cells compared to the control indicates target engagement.
Phase 2: Elucidating the Cellular Mechanism
Once target engagement is confirmed, the next step is to demonstrate that this interaction leads to the inhibition of the target's activity and modulates its downstream signaling pathway.
Inhibition of STAT3 Activation: Western Blotting for Phospho-STAT3
Rationale: As previously mentioned, the phosphorylation of STAT3 at Tyr705 is critical for its activation.[9] A Western blot using an antibody specific for phosphorylated STAT3 (p-STAT3) can directly measure the inhibitory effect of the HHQ compound on this key activation step.[19][20][21][22]
Experimental Protocol: Western Blot for p-STAT3 (Tyr705)
-
Cell Culture and Treatment: Culture a relevant cancer cell line and treat with varying concentrations of the HHQ compound for a specified time. Include a positive control (e.g., IL-6 stimulation) and a negative control (untreated).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe one membrane with a primary antibody specific for p-STAT3 (Tyr705).
-
Probe a parallel membrane with an antibody for total STAT3 to ensure that the compound is not simply degrading the protein.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and loading control signals.
Caption: Inhibition of the STAT3 Signaling Pathway by a Hexahydroquinolinone Agent.
Phase 3: Assessing the Phenotypic Consequences
The ultimate goal of an anticancer agent is to induce cell death or halt proliferation. The final phase of mechanism validation connects the molecular effects to these cellular outcomes.
Induction of Apoptosis: Annexin V/Propidium Iodide (PI) Flow Cytometry
Rationale: Apoptosis, or programmed cell death, is a desired outcome for many cancer therapies. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore, it can be used to identify apoptotic cells via flow cytometry.[25][26] Co-staining with PI, a fluorescent dye that enters cells with compromised membrane integrity, allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[23][25]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the HHQ compound at various concentrations and for different time points.
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Analysis with Alternative STAT3 Inhibitors
To provide context for the efficacy of a novel HHQ agent, it is essential to compare its performance against other known STAT3 inhibitors.
| Feature | Novel HHQ Agent (Hypothetical Data) | Napabucasin (BBI-608)[27] | C188-9 (TTI-101)[28] |
| Primary Target | STAT3 | STAT3 | STAT3 |
| Binding Domain | To be determined | SH2 Domain (indirectly) | SH2 Domain |
| STAT3 Phosphorylation Inhibition (IC50) | 50 nM | Indirectly inhibits STAT3 transcription | Sub-micromolar |
| Apoptosis Induction (EC50) | 100 nM | Micromolar range | Micromolar range |
| Clinical Development Stage | Preclinical | Phase III trials | Phase I/II trials |
This table presents hypothetical data for a novel HHQ agent for illustrative purposes.
Conclusion
Validating the mechanism of action of a novel hexahydroquinolinone anticancer agent requires a multi-faceted and logical experimental approach. By systematically confirming target engagement, elucidating the cellular mechanism of action, and assessing the resulting phenotypic outcomes, researchers can build a robust and compelling case for the therapeutic potential of their compound. This guide provides a foundational framework and detailed protocols to achieve this, emphasizing scientific rigor and the importance of self-validating experimental design. The comparative analysis with existing agents further contextualizes the findings and highlights the potential advantages of the novel therapeutic.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Thirumalai, D., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-protocol. Western Blot for Detecting Phosphorylated STAT3. [Link]
-
Krishnamoorthy, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed, 3(6), e374. [Link]
-
ResearchGate. The schematic representation of the STAT3 signaling pathway. [Link]
-
ResearchGate. Schematic diagram illustrating the nuclear factor kappa B (NF-κB).... [Link]
-
ResearchGate. Schematic of pathways activating STAT3 signaling. Once cytokines and.... [Link]
-
Patsnap Synapse. What are the therapeutic candidates targeting STAT3?. [Link]
-
Protocol Online. STAT-3/phosphoSTAT-3 western blot. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2241674. [Link]
-
SciSpace. NF-κB Signaling Pathway Diagram. [Link]
-
Zhang, Y., & Ye, L. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2129, pp. 131-144). [Link]
-
Johnson, D. E., et al. (2023). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. Cancers, 15(18), 4539. [Link]
-
Reeh, L., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]
-
Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega, 8(42), 39501–39512. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]
-
ResearchGate. The STAT family members and the STAT3 signaling pathway. (A) A conceptual diagram showing the structure of. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195–210. [Link]
-
Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102508. [Link]
-
Bentham Science Publisher. Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. [Link]
-
Yue, P., & Turkson, J. (2009). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Reports, 22(4), 749–757. [Link]
-
Royal Society of Chemistry. Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]
-
ACS Central Science. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. [Link]
-
Tan, S., et al. (2018). Do STAT3 inhibitors have potential in the future for cancer therapy?. Expert Opinion on Investigational Drugs, 27(4), 325–334. [Link]
-
Mitchell, M. J., et al. (2020). Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer. Pharmaceutics, 12(12), 1226. [Link]
-
Du, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911. [Link]
-
ResearchGate. Signaling pathway of STAT3. [Link]
-
Pathak, S., et al. (2020). Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. Anti-cancer agents in medicinal chemistry, 20(13), 1599–1613. [Link]
-
Onco'Zine. (2018). Breakthrough Discovery Suggests New Molecule Is Capable of Shutting Down Tumor Activity. [Link]
-
Lee, H., et al. (2019). Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer. Oncotarget, 10(69), 7349–7361. [Link]
-
Laqtom, N. N., & Schulze, R. J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2197–2203. [Link]
-
Grokipedia. Cellular thermal shift assay. [Link]
-
Bio-protocol. Cancer Biology - Protein. [Link]
-
Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 775–787. [Link]
-
ResearchGate. Mechanisms of STAT3 inhibition with nucleic acid-based agents. STAT3.... [Link]
-
Van de Vyver, T., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(2), 2730–2745. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). PubMed, 38(1), 2241674. [Link]
-
Hoffman, E. P., et al. (2020). In vitro benchmarking of NF-κB inhibitors. Scientific Reports, 10(1), 1779. [Link]
-
Gerhauser, C., et al. (2003). Hexahydrocolupulone and its antitumor cell proliferation activity in vitro. PubMed, 63(3), 440-6. [Link]
-
ResearchGate. STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. [Link]
-
Pizzi, M., et al. (2005). Identification of Novel Small Molecule Activators of Nuclear Factor-κB With Neuroprotective Action Via High-Throughput Screening. The Journal of Pharmacology and Experimental Therapeutics, 312(2), 645–651. [Link]
-
Nakajima, H., et al. (2011). A novel small-molecule inhibitor of NF-κB signaling. ResearchGate. [Link]
Sources
- 1. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexahydrocolupulone and its antitumor cell proliferation activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]
- 28. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hexahydroquinolinone Analogs in Preclinical Oncology Models
The hexahydroquinoline (HHQ) scaffold is a privileged structure in medicinal chemistry, recognized for its synthetic tractability and the diverse pharmacological activities of its derivatives.[1][2] This guide provides a head-to-head comparison of distinct classes of HHQ analogs that have been evaluated in preclinical oncology models, offering insights into their mechanisms of action, cytotoxic profiles, and potential as next-generation cancer therapeutics. We will dissect the experimental data supporting their development, focusing on analogs designed to target key oncogenic pathways, including EGFR signaling, apoptosis regulation, and multidrug resistance.
The Rationale for Targeting Cancer with HHQ Analogs
The HHQ core, a fusion of a dihydropyridine and a cyclohexane ring, serves as a versatile backbone for creating compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][3][4][5] In oncology, researchers have successfully modified the HHQ scaffold to develop inhibitors for various cancer-related targets such as topoisomerase, tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), and apoptosis regulators like Myeloid cell leukemia 1 (Mcl-1).[1][6] This adaptability allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.
This guide will compare three distinct series of HHQ analogs from recent preclinical studies:
-
EGFR-Targeting Analogs: Designed to inhibit both wild-type and mutant forms of EGFR, a critical driver in non-small cell lung cancer (NSCLC) and other malignancies.
-
Mcl-1-Targeting Analogs: Developed to induce apoptosis by inhibiting the anti-apoptotic protein Mcl-1, which is often overexpressed in various cancers.
-
P-glycoprotein (P-gp) Modulators: Synthesized to reverse multidrug resistance (MDR) by blocking the P-gp efflux pump, a common mechanism of chemotherapy failure.[7][8]
Comparative Analysis of Preclinical Performance
In Vitro Cytotoxicity and Target Inhibition
A primary measure of a compound's potential is its ability to kill cancer cells and inhibit its intended molecular target. The following tables summarize the performance of lead compounds from different HHQ series against various cancer cell lines and molecular targets.
Table 1: Comparison of EGFR-Targeting HHQ Analogs
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Key Cell Line Data (GI50 µM) | Source |
| 10d | EGFRWT | 0.097 | Erlotinib | 0.082 | Not specified for 10d, but showed broad activity. | [1][9] |
| EGFRT790M | 0.280 | 0.342 | [1][9] | |||
| EGFRL858R | 0.051 | 0.055 | [1][9] | |||
| 10c | Not specified | Not specified | Not specified | Not specified | T-47D (Breast): 1.04, NCI-H460 (Lung): 1.39, SR (Leukemia): 1.47 | [1][9] |
Insight & Causality: The data demonstrates that HHQ analog 10d is a potent inhibitor of clinically relevant EGFR mutants (T790M and L858R) with potency comparable or superior to the FDA-approved drug Erlotinib.[1][9] This is a critical feature for next-generation EGFR inhibitors, as the T790M mutation is a primary mechanism of resistance to first-generation drugs like Erlotinib. Compound 10c showed impressive broad-spectrum anticancer activity across the NCI-60 cell line panel, with a mean growth inhibition (GI) of 74%, suggesting its potential against a wide variety of tumor types.[1][9]
Table 2: Comparison of Apoptosis-Inducing and MDR-Reversing HHQ Analogs
| Compound | Proposed Target/Mechanism | Key Cell Line Data (IC50 µM) | Efficacy Marker | Source |
| 6a | Mcl-1 Inhibitor | THP-1 (Leukemia): 0.4, HL-60 (Leukemia): 0.4 | 15-fold increase in apoptosis vs. control. | [6] |
| A2 | P-gp Efflux Pump Blocker | MES-SA-DX5 (MDR Uterine Sarcoma): Highly cytotoxic | Significantly blocked P-gp efflux. | [7][8] |
| B2 | P-gp Efflux Pump Blocker | MES-SA-DX5 (MDR Uterine Sarcoma): Highly cytotoxic | Selective against MDR cells vs. non-resistant cells. | [7][8] |
Insight & Causality: Compound 6a demonstrates high potency against leukemia cell lines, and its mechanism is linked to potent Mcl-1 inhibition (IC50 = 1.5 µM) and subsequent activation of the apoptotic cascade, evidenced by increased caspase-3 and -9 levels.[6] This dual-action of inhibiting an anti-apoptotic protein while activating pro-apoptotic ones is a promising strategy for cancer therapy.[6] Analogs A2 and B2 tackle a different challenge: multidrug resistance. Their ability to block the P-gp efflux pump makes resistant cancer cells, like MES-SA-DX5, susceptible to treatment again.[7][8] The selectivity of B2 for MDR cells over non-cancerous cells is particularly noteworthy, suggesting a potentially favorable therapeutic window.[7][8]
Mechanism of Action: Cell Cycle Arrest & Apoptosis Induction
Beyond raw cytotoxicity, understanding how these analogs work provides a deeper level of comparison. Preclinical studies use techniques like flow cytometry to elucidate these mechanisms.
-
EGFR-Targeting Analogs (10c & 10d): In HOP-92 lung cancer cells, these compounds were found to disrupt the normal cell cycle, causing arrest at the Pre-G1 and G2/M phases.[1][9] This arrest prevents cancer cells from proliferating and often precedes apoptosis.
-
Mcl-1-Targeting Analog (6a): This compound induced a 15-fold increase in apoptosis compared to controls in leukemia cells.[6] It arrested cells in the Sub-G1 phase, which is characteristic of apoptotic cell death.[6]
-
P-gp Modulating Analogs (A1 & A2): These compounds were also shown to induce apoptosis in the P-gp overexpressing MES-SA-DX5 cell line, demonstrating that their activity is not solely based on sensitization to other drugs but also involves intrinsic cytotoxic effects.[7][8]
The diagram below illustrates a generalized workflow for evaluating the mechanism of action of these analogs at the cellular level.
Caption: Workflow for cellular mechanism of action studies.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols are essential. Below is a representative protocol for assessing in vitro cytotoxicity, a foundational experiment in any preclinical drug discovery program.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to determine the concentration of an HHQ analog that inhibits the growth of a cancer cell line by 50% (IC50 or GI50). It measures the metabolic activity of cells, which correlates with cell viability.[8][10]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HL-60)[8]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Hexahydroquinolinone analogs, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the HHQ analogs in complete medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50/GI50 value.
This workflow is a cornerstone of preclinical evaluation, providing the quantitative data summarized in the tables above.
The following diagram illustrates the logical flow of a typical preclinical drug discovery cascade, from initial screening to more complex mechanistic studies.
Caption: Preclinical discovery cascade for HHQ analogs.
Conclusion and Future Directions
The comparative analysis reveals that hexahydroquinolinone analogs are a highly promising and versatile class of compounds for oncology drug development.
-
EGFR-targeting analogs like 10d show significant promise for treating resistant NSCLC, with potency matching or exceeding established therapies in biochemical assays.[1][9]
-
Mcl-1 inhibitors such as 6a provide a clear path towards apoptosis induction, a desirable mechanism for hematological malignancies.[6]
-
P-gp modulators like A2 and B2 offer a strategy to overcome one of the most significant challenges in chemotherapy: multidrug resistance.[7][8]
While the in vitro data is compelling, the successful translation of these findings requires comprehensive in vivo studies. Future work must focus on evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of these lead compounds in animal models to assess their bioavailability, stability, and efficacy in a whole-organism context. Head-to-head comparisons in xenograft models derived from the cell lines where these compounds showed the most promise (e.g., a HOP-92 xenograft for EGFR inhibitors) will be the ultimate arbiter of their preclinical potential.
References
-
Çetin, G., & Şimşek, R. (2019). Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. Bioorganic and Medicinal Chemistry Reports, 1-2, 24-31. [Link]
-
(2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Teraiya, N., Karki, S. S., & Chauhan, A. (2022). Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers. Anti-Cancer Agents in Medicinal Chemistry, 22(11), 2142-2155. [Link]
-
(2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. Molecules, 25(8), 1869. [Link]
-
(2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Turkish Journal of Chemistry. [Link]
-
Çetin, G., & Şimşek, R. (2019). Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. ResearchGate. [Link]
-
(2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. PubMed. [Link]
-
(2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. RSC Advances. [Link]
-
(2024). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed. [Link]
-
(2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. National Institutes of Health. [Link]
-
(2023). Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). Taylor & Francis Online. [Link]
-
(2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. National Institutes of Health. [Link]
-
(2024). Employing Hexahydroquinolines as PfCDPK4 Inhibitors to Combat Malaria Transmission: An Advanced Computational Approach. National Institutes of Health. [Link]
Sources
- 1. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Employing Hexahydroquinolines as PfCDPK4 Inhibitors to Combat Malaria Transmission: An Advanced Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis and biological evaluation of substituted hexahydroquinoline derivatives [acgpubs.org]
- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Hexahydroquinolinone Synthesis and Biological Evaluation
Introduction: The Promise and Peril of Hexahydroquinolinones
Hexahydroquinolinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] Their synthetic accessibility, primarily through multicomponent reactions like the Hantzsch synthesis, makes them attractive candidates for the development of novel therapeutics.[2][3] However, as with any promising class of small molecules, the path from initial discovery to clinical application is fraught with challenges, paramount among them being the reproducibility of both their synthesis and their biological effects.
This guide provides an in-depth comparison of common synthetic routes to hexahydroquinolinones and a critical analysis of the reproducibility of their biological data. By delving into the causality behind experimental choices and highlighting potential pitfalls, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of working with this important class of compounds.
Part 1: Comparative Analysis of Hexahydroquinolinone Synthesis
The synthesis of hexahydroquinolinones is most commonly achieved through one-pot, multi-component reactions, which are lauded for their efficiency and atom economy.[2][4] The Hantzsch reaction and its variations are central to the construction of the hexahydroquinoline core.[5][6] However, the choice of catalyst, solvent, and reaction conditions can significantly impact yield, purity, and, crucially, the reproducibility of the synthesis.[7][8][9]
Common Synthetic Routes: A Comparative Overview
| Synthetic Method | Catalyst | Solvent | Reaction Time | Reported Yield (%) | Reference |
| Conventional Hantzsch | None | Ethanol/Acetic Acid | 12-24 hours | 60-80 | [2] |
| Microwave-assisted | USY-zeolite | Solvent-free | 5-10 minutes | 85-95 | [6] |
| Ultrasound-assisted | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | 1 hour | 90-98 | [11] |
| Lewis Acid Catalysis | Zirconium oxychloride (ZrOCl₂·8H₂O) | Ethanol | 30-45 minutes | 80-91 | [3] |
| Green Chemistry Approach | Excess Ammonium Acetate | Water | 30-40 minutes | 85-95 | [12][13] |
Causality Behind Experimental Choices:
-
Catalyst Selection: The use of catalysts like Lewis acids (e.g., ZrOCl₂) or Brønsted acids (e.g., PTSA) is intended to accelerate the reaction by activating the carbonyl groups of the reactants, thereby lowering the activation energy of the condensation steps.[3][11] The choice of a heterogeneous catalyst, like a zeolite, can simplify purification by allowing for easy filtration.[6]
-
Energy Source: Microwave and ultrasound irradiation provide alternative energy sources to conventional heating.[6][11] Microwaves efficiently heat the reaction mixture through dielectric heating, often leading to dramatically reduced reaction times and improved yields.[6] Sonication promotes the formation of localized high-pressure and high-temperature zones, which can enhance reaction rates.[11]
-
Solvent Choice: The move towards aqueous media or solvent-free conditions reflects the principles of green chemistry, aiming to reduce the use of hazardous organic solvents.[12][13] The use of aqueous micelles, such as sodium dodecyl sulfate (SDS), can create a microenvironment that facilitates the reaction between otherwise poorly soluble organic reactants.[11]
Experimental Protocol: A Reproducible Multi-Component Synthesis of a Hexahydroquinolinone Derivative
The following protocol is a detailed, step-by-step methodology for a zirconium oxychloride-catalyzed synthesis, chosen for its relatively mild conditions, short reaction time, and high reported yields.[3]
Materials:
-
Dimedone (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium chloride (1.2 mmol)
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) (10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask, add dimedone (1 mmol), the chosen aromatic aldehyde (1 mmol), malononitrile (1 mmol), ammonium chloride (1.2 mmol), and zirconium oxychloride octahydrate (10 mol%).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction: Place the flask on a magnetic stirrer with a heating plate, attach a reflux condenser, and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-45 minutes.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validating System:
-
TLC Monitoring: Continuous monitoring of the reaction by TLC allows for the determination of the optimal reaction time and ensures that the reaction has gone to completion, preventing the formation of side products due to prolonged heating.
-
Crystallization: The precipitation of the product upon cooling serves as an initial purification step. The crystalline nature of the product is a good indicator of its purity.
-
Spectroscopic Analysis: Comprehensive characterization by NMR and mass spectrometry provides definitive proof of the product's identity and purity, validating the success of the synthesis.
Workflow for Hexahydroquinolinone Synthesis
Caption: Workflow for the multi-component synthesis of hexahydroquinolinones.
Part 2: Reproducibility of Biological Data for Hexahydroquinolinones
The promising biological activities of hexahydroquinolinones, particularly their anticancer effects, are typically evaluated using in vitro cell-based assays.[14] However, the reproducibility of data from these assays is a significant concern in preclinical drug discovery.[15] Factors such as cell line variability, reagent quality, and subtle differences in protocol execution can lead to inconsistent results between laboratories, and even between experiments within the same lab.[1][16][17]
Common Biological Assay: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[20] The intensity of the purple color is directly proportional to the number of living cells.[21]
Factors Affecting MTT Assay Reproducibility
| Factor | Impact on Reproducibility | Mitigation Strategy | Reference |
| Cell Culture Conditions | Passage number, cell density, and growth phase can significantly alter cellular metabolism and drug sensitivity. | Use cells within a defined passage number range, optimize seeding density, and ensure cells are in the exponential growth phase. | [1][15] |
| Reagent Quality and Handling | Purity of the hexahydroquinolinone compound, stability of the MTT solution, and the solvent used to dissolve the formazan crystals can all introduce variability. | Use highly purified compounds, prepare fresh MTT solution or store it protected from light, and ensure complete solubilization of formazan crystals. | [21] |
| Incubation Times | The duration of drug treatment and the incubation time with MTT can affect the final absorbance reading. | Optimize and standardize incubation times for each cell line and compound. | [18][20] |
| Plate Reader Settings | Incorrect wavelength settings for absorbance reading can lead to inaccurate results. | Use the appropriate wavelength for measuring formazan (typically 570 nm) and a reference wavelength (e.g., 630 nm) to subtract background noise. | |
| Analyst Technique | Pipetting errors, especially with small volumes, can introduce significant variability. | Use calibrated pipettes, employ good pipetting technique, and consider using automated liquid handlers for high-throughput screening. | [22] |
Experimental Protocol: A Standardized MTT Assay for Assessing Cytotoxicity
This protocol provides a step-by-step guide for performing a reproducible MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Hexahydroquinolinone derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplate
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hexahydroquinolinone derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway and Experimental Workflow in Cytotoxicity Testing
Caption: Workflow of a cytotoxicity assay and the underlying cellular mechanism.
Conclusion
The reproducibility of both the synthesis and biological evaluation of hexahydroquinolinones is a critical factor in their successful development as therapeutic agents. While multi-component reactions offer efficient routes to these compounds, researchers must be mindful of the impact of reaction conditions on yield and purity. Similarly, while in vitro assays like the MTT assay are powerful tools for assessing biological activity, adherence to standardized protocols is essential for generating reliable and reproducible data. By understanding the underlying principles and potential sources of variability in both the chemistry and the biology of hexahydroquinolinones, the scientific community can work towards building a more robust and reliable foundation for the development of this promising class of molecules.
References
- A new perspective for biological activities of novel hexahydroquinoline deriv
- Synthesis and biological evaluation of substituted hexahydroquinoline deriv
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Reproducibility in Chemical Research. (2021). ResearchGate. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]
-
First inter-laboratory comparison exercise for the determination of anticancer drugs in aqueous samples. (2015). PubMed. [Link]
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). MDPI. [Link]
-
First Inter-laboratory Comparison Exercise for the Determination of Anticancer Drugs in Aqueous Samples. (2015). ResearchGate. [Link]
- One-pot multicomponent synthesis hexahydroquinoline derivatives in Triton X-100 aqueous micellar media. (2012). [Source not available].
-
Cell Proliferation and Cytotoxicity Assays. (2017). GCRIS. [Link]
-
Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. [Link]
-
Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. (2014). PMC. [Link]
-
MULTI COMPONENT ONEPOTSYNTHESIS OF HEXAHYDRO QUINOLINE DERIVATIVES PROMOTED BY TRANSITION METAL CATALYST. (2025). OEIL RESEARCH JOURNAL. [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. [Link]
-
Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. (1990). PubMed. [Link]
-
H5BW12O40-Catalyzed syntheses of 1,4-dihydropyridines and polyhydroquinolines via Hantzsch reaction: Joint experimental and computational studies. (2019). ResearchGate. [Link]
-
How does reaction time impact synthetic product purity and yield?. (2023). Biotage. [Link]
-
Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. (2008). Organic Chemistry Portal. [Link]
-
Reproducibility of Synthesis papers. (2022). Reddit. [Link]
-
Factors that affect sample purity. Labster. [Link]
-
Bioassays for anticancer activities. (2013). Semantic Scholar. [Link]
-
Emerging Investigator Series. (2023). RSC Blogs. [Link]
-
Benchmark Performance of One-Step Ethylene Separation: From Optimized Crystal Synthesis to Quantitative Mixture Breakthrough Experiment and Simulation. (2023). ACS Publications. [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. [Link]
- New Anticancer Agents: In Vitro and In Vivo Evalu
-
The synthesis of different Hantzsch 1,4‐dihydropyridine derivatives, pyridines and polyhydroquinolines. (2020). ResearchGate. [Link]
-
One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. (2014). ResearchGate. [Link]
-
One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol,M.B.Deshmukh,D.R.Patil Journal of Saudi Chemical Society. (2014). ResearchGate. [Link]
-
Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). PubMed. [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in the Quest for New Anticancer Drugs. (2023). CNR-IRIS. [Link]
-
Effect of Temperature on the Purity and Yield of Aspirin. (2021). AWS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. oeilresearch.com [oeilresearch.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. azom.com [azom.com]
- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 10. reddit.com [reddit.com]
- 11. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 16. cellgs.com [cellgs.com]
- 17. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. scispace.com [scispace.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. clyte.tech [clyte.tech]
A Comparative Benchmarking Guide: Novel Hexahydroquinolinone Derivatives Versus Standard-of-Care in EGFR-Mutant Non-Small Cell Lung Cancer
Introduction: The Evolving Landscape of NSCLC Treatment
Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, with a significant subset of cases driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] These mutations lead to the constitutive activation of downstream signaling pathways, such as the PI3K/Akt and Ras/MAPK cascades, promoting unchecked cell proliferation and survival.[4][5] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment for these patients. However, the emergence of resistance, often through secondary mutations like T790M, continually drives the search for new, more effective therapeutic agents.[1][6]
Recently, the hexahydroquinolinone (HHQ) scaffold has emerged as a promising pharmacophore in medicinal chemistry.[7] Studies have indicated that HHQ derivatives possess a wide range of biological activities, including potent anticancer effects.[8] Specifically, certain derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR, suggesting their potential as next-generation TKIs.[8]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel hexahydroquinolinone derivative, designated HQ-901 , against the current standard-of-care, Osimertinib . We will delineate a multi-tiered experimental approach, explaining the causality behind each methodological choice and providing detailed protocols to ensure scientific rigor and reproducibility. Our objective is to equip researchers and drug development professionals with a robust strategy to objectively evaluate the potential of new chemical entities in the competitive landscape of targeted cancer therapy.
Section 1: The Scientific Rationale - Defining the Target and Standard of Care
The Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a phosphorylation cascade that activates critical downstream pathways controlling cell growth and division.[4] In certain NSCLC tumors, mutations in the EGFR kinase domain, such as the L858R point mutation or exon 19 deletions, lock the receptor in an active state, driving tumorigenesis.[1][9]
The Standard of Care: Osimertinib
Osimertinib is a third-generation, irreversible EGFR-TKI.[10] It was specifically designed to be effective against both initial sensitizing EGFR mutations and the T790M resistance mutation, which is a common cause of treatment failure with earlier-generation TKIs.[6][11] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, which permanently blocks its activity.[6][10][12] This targeted, irreversible inhibition with selectivity for mutant over wild-type EGFR makes Osimertinib a potent and highly effective treatment, establishing it as the benchmark against which new inhibitors must be measured.[6][10]
Section 2: A Multi-Tiered Benchmarking Workflow
A rigorous evaluation of a new drug candidate requires a phased approach, moving from simple, high-throughput in vitro assays to more complex cellular and eventually in vivo models.[13][14][15] This tiered system allows for early "fail-fast" decisions, conserving resources for the most promising compounds.
Here, we propose a three-tiered workflow to systematically compare our novel derivative, HQ-901, with Osimertinib.
Tier 1: Foundational In Vitro Profiling
The initial tier focuses on answering three fundamental questions: Does the compound inhibit the target enzyme? Does it kill cancer cells with the relevant mutation? And does it physically engage the target protein inside the cell?
Biochemical Potency: ADP-Glo™ Kinase Assay
Causality: The first and most direct test is to measure the compound's ability to inhibit the enzymatic activity of purified EGFR kinase. The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16] A lower amount of ADP corresponds to higher inhibition. This assay provides a clean, cell-free assessment of potency (IC50) against different EGFR isoforms (Wild-Type, L858R, and L858R/T790M).
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing kinase buffer, the desired recombinant EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP at its Km concentration.
-
Compound Addition: Add serial dilutions of HQ-901, Osimertinib, or DMSO (vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[17] Incubate for 40 minutes at room temperature.[17]
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.[16][17] Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Cellular Potency: MTT Cell Viability Assay
Causality: While a biochemical assay confirms enzyme inhibition, it doesn't account for cell permeability, target accessibility, or cellular metabolism. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[18][19] By treating NSCLC cell lines with defined EGFR mutation statuses (e.g., PC-9 for ex19del, H1975 for L858R/T790M) with our compounds, we can determine their ability to kill cancer cells that are dependent on EGFR signaling.
Experimental Protocol: MTT Cell Viability Assay [20][21]
-
Cell Seeding: Seed NSCLC cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of HQ-901, Osimertinib, or DMSO control for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated controls and fitting to a dose-response curve.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Causality: A compound can kill cells through off-target effects. CETSA® provides direct evidence that the compound binds to its intended target within the complex environment of an intact cell.[22][23][24] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[23][25] By heating treated cells and measuring the amount of soluble EGFR remaining, we can confirm target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [22][25]
-
Cell Treatment: Treat intact H1975 cells with a high concentration (e.g., 10x GI50) of HQ-901, Osimertinib, or DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Detection: Analyze the amount of soluble EGFR in the supernatant using a standard detection method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble EGFR against temperature for each treatment condition. A rightward shift in the melting curve for the drug-treated samples compared to the DMSO control indicates target stabilization and engagement.
Section 3: Data Interpretation and Comparative Analysis
The data from Tier 1 experiments should be compiled into clear, comparative tables. This allows for an at-a-glance assessment of the candidate compound's performance relative to the standard of care.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (L858R/T790M) | Selectivity Index (WT / T790M) |
| Osimertinib | 490 | 12 | 15 | 32.7 |
| HQ-901 | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
A desirable profile for HQ-901 would show low nanomolar IC50 values against the mutant forms of EGFR while maintaining a high IC50 against the wild-type, indicating a favorable selectivity profile similar to or better than Osimertinib.
Table 2: Comparative Cellular Potency (GI50, nM)
| Compound | PC-9 (EGFR ex19del) | H1975 (EGFR L858R/T790M) | A549 (EGFR Wild-Type) |
| Osimertinib | 10 | 18 | >5000 |
| HQ-901 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Success for HQ-901 in this assay would be demonstrated by potent growth inhibition in the EGFR-mutant cell lines (PC-9, H1975) but minimal effect on the wild-type line (A549), confirming on-target cellular activity.
Section 4: Visualizing the Mechanism - EGFR Signaling Pathway
Understanding the pathway our compounds inhibit is crucial for interpreting downstream effects and predicting potential resistance mechanisms. The diagram below illustrates the EGFR signaling cascade targeted by both Osimertinib and, putatively, HQ-901.
This pathway diagram illustrates how mutant EGFR drives two major oncogenic signaling cascades: PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[10] By inhibiting the EGFR kinase, HQ-901 and Osimertinib are designed to shut down these signals, ultimately leading to a halt in gene transcription responsible for cancer cell proliferation and survival.[10][12]
Conclusion and Forward Look
This guide has outlined the critical first tier of a comprehensive benchmarking strategy for evaluating novel hexahydroquinolinone derivatives against the standard-of-care EGFR inhibitor, Osimertinib. The successful completion of these in vitro assays—demonstrating potent and selective biochemical and cellular activity, coupled with direct confirmation of target engagement—provides the necessary foundation to advance a candidate like HQ-901 to the next tiers.
Subsequent investigations (Tier 2 and 3) would involve broader kinase selectivity profiling, in vitro ADME-Tox screening, and ultimately, assessment of pharmacokinetics and efficacy in animal xenograft models.[26] Only through this rigorous, multi-faceted comparison can we confidently identify new therapeutic agents with the potential to overcome existing treatment limitations and improve outcomes for patients with NSCLC.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
-
Mechanism of Action – TAGRISSO® (osimertinib). (n.d.). Tagrisso-HCP. Retrieved January 12, 2026, from [Link]
-
A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Osimertinib mesylate?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). Dovepress. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of action of Osimertinib mesylate?. (2025). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. (2008). Journal of Thoracic Oncology. Retrieved January 12, 2026, from [Link]
-
Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). (2019). Cancers. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Bioactive assessment of hexahydroquinoline derivatives prepared via a biochar/Fe3O4@APTMS magnetic catalyst: focus on antidiabetic and antibacterial properties. (2025). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
The Epidermal growth factor receptor (EGFR) pathway in non-small cell lung cancer (NSCLC). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R). (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (n.d.). Molecules. Retrieved January 12, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved January 12, 2026, from [Link]
-
EGFR Mutation and Lung Cancer: What is it and how is it treated?. (n.d.). LUNGevity Foundation. Retrieved January 12, 2026, from [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). MOST Wiedzy. Retrieved January 12, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Chemical Biology. Retrieved January 12, 2026, from [Link]
-
Cellular thermal shift assay. (2026). Grokipedia. Retrieved January 12, 2026, from [Link]
-
How does in vitro testing compare with in vivo testing?. (n.d.). Certis Oncology Solutions. Retrieved January 12, 2026, from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved January 12, 2026, from [Link]
-
(PDF) Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 12, 2026, from [Link]
-
In Vitro vs. In Vivo Preclinical Drug Testing. (n.d.). TD2 Oncology. Retrieved January 12, 2026, from [Link]
-
Current Treatment Options for Non–Small-Cell Lung Cancer. (n.d.). CancerNetwork. Retrieved January 12, 2026, from [Link]
-
Current treatments for non-small cell lung cancer. (n.d.). Annals of Translational Medicine. Retrieved January 12, 2026, from [Link]
-
Drugs Approved for Lung Cancer. (2025). National Cancer Institute. Retrieved January 12, 2026, from [Link]
-
The Power of In Vitro Assays in Immuno-Oncology. (2018). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]
-
5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. (2020). Molecules. Retrieved January 12, 2026, from [Link]
-
5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. (2020). Molecules. Retrieved January 12, 2026, from [Link]
-
In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. (2022). EMBO Molecular Medicine. Retrieved January 12, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 12, 2026, from [Link]
-
Treatment options for non small cell lung cancer (NSCLC). (n.d.). Cancer Research UK. Retrieved January 12, 2026, from [Link]
-
Targeted Drug Therapy for Non-small Cell Lung Cancer. (2025). American Cancer Society. Retrieved January 12, 2026, from [Link]
Sources
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities | Cells | MDPI [mdpi.com]
- 3. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 14. blog.td2inc.com [blog.td2inc.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 17. promega.com [promega.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. grokipedia.com [grokipedia.com]
- 23. CETSA [cetsa.org]
- 24. news-medical.net [news-medical.net]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Responsible stewardship of chemical compounds is paramount, not only for regulatory compliance but also for the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone, ensuring that this final stage of your research is conducted with the same rigor and precision as your discoveries.
Understanding the Compound: Hazard Profile and Core Safety Principles
This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] While a comprehensive toxicological profile has not been fully investigated, the available Safety Data Sheet (SDS) and general knowledge of quinolinone derivatives necessitate a cautious approach to its handling and disposal.[2]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.
-
Avoid Inhalation and Contact: Take measures to prevent the generation of dust or aerosols. Direct skin and eye contact should be strictly avoided. In case of accidental contact, refer to the first aid measures outlined in the SDS.[2]
-
Spill Management: In the event of a spill, immediately evacuate the area and prevent unauthorized entry. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated, sealed container for disposal. For larger spills, follow your institution's emergency procedures.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that requires careful segregation and clear labeling to ensure compliance with hazardous waste regulations.[3][4]
Step 1: Waste Segregation - The Foundation of Safe Disposal
Proper segregation is the most critical step in laboratory waste management.[5] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions. For this compound, the following segregation practices are essential:
-
Solid Waste:
-
Collect un- or partially-used solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Do not mix with other solvent waste streams unless you have confirmed their compatibility. For instance, halogenated and non-halogenated solvents should generally be kept separate.[5]
-
Step 2: Container Selection and Management - Ensuring Containment
The integrity of your waste container is crucial to prevent leaks and environmental contamination.
-
Container Material: Use containers made of a material that is chemically resistant to this compound and any solvents it may be dissolved in. High-density polyethylene (HDPE) or glass containers with secure screw caps are generally suitable.[3] Avoid using metal containers for any chemical waste unless specifically approved.[3][5]
-
Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The concentration and composition of the waste, including any solvents.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Container Handling:
Step 3: Disposal Pathway - From the Lab to Final Disposition
The final disposal of this compound should be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Request for Pickup: Once your waste container is full, or if it has been in storage for an extended period (typically one year for partially filled containers), contact your EHS office to arrange for a waste pickup.[3]
-
Incineration: The most common and environmentally sound method for disposing of solid and liquid organic chemical waste is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the compound.
-
Drain Disposal is Prohibited: Under no circumstances should this compound or its solutions be poured down the drain.[4][6] This practice can lead to the contamination of waterways and is a violation of environmental regulations.
Visualizing the Process: Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary: Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Container Headspace | Leave at least 10% of the container volume empty. | To accommodate for thermal expansion of the contents and prevent spills.[3] |
| Satellite Accumulation Area (SAA) Time Limit | Partially filled containers may remain for up to one year. | To ensure timely disposal and prevent the degradation of containers or their contents.[3] |
| Full Container Removal | Containers must be removed from the SAA within three days of becoming full. | To maintain a safe laboratory environment and comply with regulatory storage limits.[3] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Laboratory Waste Disposal Guidelines. Available from: [Link]
-
Laboratory Waste Management Guidelines. Old Dominion University. Available from: [Link]
-
Quinoline and quinolinone derivatives with multi-target activity. ResearchGate. Available from: [Link]
-
Laboratory Waste Guide 2025. Available from: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
Sources
Personal protective equipment for handling 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
An Authoritative Guide to Personal Protective Equipment for Handling 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
As a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents, this compound is a compound of significant interest in research and development.[1] Its safe handling is paramount to protect the health of laboratory personnel. This guide provides a comprehensive, technically grounded framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of the principles behind each safety measure.
Foundational Risk Assessment: Understanding the Compound
While a comprehensive toxicological profile for this compound is not thoroughly established, the principles of chemical safety mandate treating it with a high degree of caution. The primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, and eye contact. Safety data sheets for structurally related compounds, such as quinolinone derivatives, consistently warn of potential skin, eye, and respiratory irritation. Therefore, our protective strategy must establish robust barriers against these pathways.
Key Hazard Considerations:
-
Inhalation: Fine powders can become airborne during weighing and transfer operations.
-
Dermal Contact: Direct skin contact can lead to local irritation or absorption of the chemical.
-
Eye Contact: Splashes or airborne dust can cause serious eye irritation.
Core PPE Directives: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all prescription but a tailored response to the specific risks identified. The following equipment constitutes the essential protection for handling this compound under standard laboratory conditions.
| PPE Component | Minimum Specification | Causality and Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile provides a reliable barrier against a wide range of chemicals. For prolonged operations or handling larger quantities, double-gloving is a field-proven best practice to prevent exposure from undetected micro-perforations. |
| Eye & Face Protection | Tight-sealing safety goggles or a full-face shield | Safety goggles protect against dust and splashes.[2] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or during quenching reactions. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol generation. This prevents the inhalation of fine particulates. For operations involving heating or creating vapors, an organic vapor cartridge respirator may be necessary.[2][3] |
| Protective Clothing | Professional lab coat | A buttoned lab coat protects street clothes and prevents skin exposure from accidental spills. |
| Footwear | Closed-toe, non-perforated shoes | Protects the feet from spills and falling objects. Footwear should be made of a material that does not absorb chemicals.[4] |
The Safe Handling Workflow: From Preparation to Disposal
Adherence to a systematic workflow is critical for ensuring that safety protocols are a self-validating system. Each step is designed to mitigate risk before it arises. The following diagram outlines the logical progression for handling this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
